molecular formula C34H56NO10P B15574867 Leustroducsin C

Leustroducsin C

Cat. No.: B15574867
M. Wt: 669.8 g/mol
InChI Key: WZBZEINGTVLIIY-AVWJJWKNSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Leustroducsin C is a pyranone.
[(1S,3R)-3-[(1Z,3Z,5R,7R,9E)-8-(2-aminoethyl)-10-[(2S,3S)-3-ethyl-6-oxo-2,3-dihydropyran-2-yl]-5,8-dihydroxy-7-phosphonooxydeca-1,3,9-trienyl]cyclohexyl] 7-methyloctanoate has been reported in Streptomyces platensis with data available.
from Streptomyces platensis SANK 60191;  structure given in first source

Properties

Molecular Formula

C34H56NO10P

Molecular Weight

669.8 g/mol

IUPAC Name

[(1S,3R)-3-[(1Z,3Z,5R,7R,9E)-8-(2-aminoethyl)-10-[(2S,3S)-3-ethyl-6-oxo-2,3-dihydropyran-2-yl]-5,8-dihydroxy-7-phosphonooxydeca-1,3,9-trienyl]cyclohexyl] 7-methyloctanoate

InChI

InChI=1S/C34H56NO10P/c1-4-27-17-18-33(38)44-30(27)19-20-34(39,21-22-35)31(45-46(40,41)42)24-28(36)14-9-8-12-26-13-10-15-29(23-26)43-32(37)16-7-5-6-11-25(2)3/h8-9,12,14,17-20,25-31,36,39H,4-7,10-11,13,15-16,21-24,35H2,1-3H3,(H2,40,41,42)/b12-8-,14-9-,20-19+/t26-,27+,28+,29+,30+,31-,34?/m1/s1

InChI Key

WZBZEINGTVLIIY-AVWJJWKNSA-N

Origin of Product

United States

Foundational & Exploratory

The Discovery and Isolation of Leustroducsin C: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of the Fermentation, Purification, and Characterization of a Novel Immunomodulatory Agent from Streptomyces platensis

Introduction

Leustroducsin C is a microbial metabolite belonging to the phoslactomycin family of natural products. First isolated from the culture broth of Streptomyces platensis SANK 60191, it has garnered significant interest within the scientific community for its potent biological activities, including the induction of colony-stimulating factors (CSFs).[1][2][3] These properties position this compound as a molecule of interest for further investigation in drug development, particularly in the fields of immunology and oncology. This technical guide provides a comprehensive overview of the discovery, isolation, physicochemical properties, and biological activity of this compound, with a focus on the methodologies employed in its initial characterization.

Discovery and Producing Organism

This compound, along with its congeners Leustroducsin A and B, was discovered during a screening program for inducers of colony-stimulating factors. The producing organism was identified as Streptomyces platensis SANK 60191.[1][2][3] This actinomycete strain is the source of these novel members of the phoslactomycin class of antibiotics.[1][2]

Fermentation and Production

The production of this compound is achieved through the submerged fermentation of Streptomyces platensis SANK 60191. While specific yield data for this compound from the initial discovery is not detailed, the general process involves culturing the microorganism in a suitable nutrient medium under aerobic conditions to promote the biosynthesis of the desired metabolite.

Experimental Protocol: Fermentation of Streptomyces platensis SANK 60191
  • Inoculum Preparation: A slant culture of Streptomyces platensis SANK 60191 is used to inoculate a seed medium. The seed culture is incubated to allow for sufficient mycelial growth.

  • Production Culture: The seed culture is then transferred to a larger production medium. A typical production medium for Streptomyces fermentation may contain sources of carbon (e.g., glucose, starch), nitrogen (e.g., soybean meal, yeast extract), and essential mineral salts.

  • Fermentation Conditions: The fermentation is carried out in a fermenter with controlled temperature, pH, and aeration to ensure optimal growth and secondary metabolite production. The culture is typically incubated for a period of several days.

  • Monitoring: The production of Leustroducsins can be monitored throughout the fermentation process using analytical techniques such as High-Performance Liquid Chromatography (HPLC).

Isolation and Purification

The isolation of this compound from the fermentation broth is a multi-step process involving solvent extraction and chromatographic purification. The lipophilic nature of the molecule allows for its extraction from the aqueous culture broth into an organic solvent.

Experimental Protocol: Isolation and Purification of this compound
  • Extraction: The whole fermentation broth is extracted with an equal volume of ethyl acetate. The organic layer, containing the Leustroducsins, is separated and concentrated under reduced pressure to yield a crude extract.

  • Chromatographic Purification: The crude extract is then subjected to preparative reverse-phase High-Performance Liquid Chromatography (RP-HPLC). This step is crucial for separating the different Leustroducsin congeners and other metabolites.

    • Column: A C18 reverse-phase column is typically used.

    • Mobile Phase: A gradient of acetonitrile (B52724) in an aqueous buffer (e.g., ammonium (B1175870) acetate) is a common mobile phase system for separating compounds of this nature.

    • Detection: The elution of the compounds is monitored by UV absorbance, typically in the range of 200-400 nm.

  • Fraction Collection and Final Purification: Fractions corresponding to the this compound peak are collected, pooled, and concentrated. Further purification steps, if necessary, may involve repeated HPLC runs under different conditions to achieve high purity.

G cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification S_platensis Streptomyces platensis SANK 60191 Fermentation_Broth Fermentation Broth (contains Leustroducsins) S_platensis->Fermentation_Broth Culturing EtOAc_Extraction Ethyl Acetate Extraction Fermentation_Broth->EtOAc_Extraction Crude_Extract Crude Extract EtOAc_Extraction->Crude_Extract RP_HPLC Preparative Reverse-Phase HPLC Crude_Extract->RP_HPLC Leustroducsin_C_Pure Pure this compound RP_HPLC->Leustroducsin_C_Pure

Workflow for the isolation and purification of this compound.

Physicochemical Properties

This compound is a white powder with a molecular formula of C34H56O10NP and a molecular weight of 669.[1] It shares a common structural backbone with other phoslactomycins, which includes an α,β-unsaturated δ-lactone, an amino group, a phosphate (B84403) ester, and a cyclohexane (B81311) ring moiety. The structural variation among Leustroducsins A, B, and C lies in the substituent attached to the cyclohexane ring.[1]

PropertyValue
Molecular Formula C34H56O10NP
Molecular Weight 669
Appearance White powder
Solubility Soluble in methanol, ethyl acetate; sparingly soluble in water

Biological Activity and Mechanism of Action

This compound is a potent inducer of colony-stimulating factors (CSFs), which are glycoproteins that regulate the proliferation, differentiation, and survival of hematopoietic progenitor cells.[1][2][3] This activity is central to its potential therapeutic applications.

Induction of Colony-Stimulating Factors

In vitro studies have demonstrated that this compound induces the production of both granulocyte-colony stimulating factor (G-CSF) and granulocyte-macrophage colony-stimulating factor (GM-CSF) in the human bone marrow stromal cell line KM-102.[2][3]

CompoundED50 for CSF Induction (ng/mL)
Leustroducsin A 40
Leustroducsin B 200
This compound 100

Data from Kohama et al., 1993[3]

Experimental Protocol: CSF Induction Assay
  • Cell Culture: The human bone marrow stromal cell line KM-102 is cultured in a suitable medium (e.g., RPMI 1640) supplemented with fetal bovine serum.

  • Treatment: Cells are treated with varying concentrations of this compound or other test compounds. A positive control, such as Interleukin-1 (IL-1), is typically included.

  • Incubation: The treated cells are incubated for a defined period (e.g., 24-48 hours) to allow for cytokine production.

  • Quantification of CSFs: The concentration of G-CSF and GM-CSF in the culture supernatants is quantified using an enzyme-linked immunosorbent assay (ELISA).

Inhibition of Protein Phosphatase 2A (PP2A)

The leustroducsin family of compounds are known inhibitors of the serine/threonine protein phosphatase 2A (PP2A). PP2A is a crucial enzyme involved in the regulation of numerous cellular processes, including cell cycle progression, signal transduction, and apoptosis. Inhibition of PP2A is a likely mechanism contributing to the biological activities of this compound. While a specific IC50 value for this compound has not been prominently reported, related phoslactomycins are known to inhibit PP2A.

Signaling Pathways

The biological effects of this compound are mediated through its influence on key intracellular signaling pathways. The inhibition of PP2A can lead to the hyperphosphorylation of downstream target proteins, thereby modulating their activity.

NF-κB and MAPK Signaling Pathways

Studies on the related compound Leustroducsin B have shown that it can activate the nuclear factor-kappa B (NF-κB) signaling pathway.[4] NF-κB is a critical transcription factor that regulates the expression of genes involved in inflammation, immunity, and cell survival, including many cytokines. It is plausible that this compound exerts its CSF-inducing effects through a similar mechanism.

Furthermore, the inhibition of PP2A can impact the mitogen-activated protein kinase (MAPK) signaling cascade, which plays a central role in transmitting extracellular signals to the nucleus to control gene expression and cellular responses.

G cluster_nucleus Nuclear Events Leustroducsin_C This compound PP2A Protein Phosphatase 2A (PP2A) Leustroducsin_C->PP2A Inhibits IKK IκB Kinase (IKK) PP2A->IKK Dephosphorylates (Inhibitory) MAPK_Cascade MAPK Cascade (e.g., ERK) PP2A->MAPK_Cascade Dephosphorylates (Regulates) IkappaB IκB IKK->IkappaB Phosphorylates IkappaB->IkappaB NF_kappaB NF-κB IkappaB->NF_kappaB Inhibits Nucleus Nucleus NF_kappaB->Nucleus Translocates Gene_Expression Gene Expression (e.g., CSFs, Cytokines) Nucleus->Gene_Expression Activates Transcription_Factors Other Transcription Factors (e.g., AP-1) MAPK_Cascade->Transcription_Factors Transcription_Factors->Nucleus

Postulated signaling pathways modulated by this compound.

Conclusion

This compound represents a significant discovery from the rich metabolic diversity of Streptomyces. Its ability to induce the production of colony-stimulating factors, likely through the inhibition of PP2A and subsequent modulation of key signaling pathways such as NF-κB and MAPK, underscores its potential as a lead compound for the development of novel immunomodulatory therapies. The detailed methodologies for its fermentation, isolation, and characterization provided herein serve as a valuable resource for researchers in natural product chemistry, drug discovery, and immunology who are interested in further exploring the therapeutic potential of this fascinating molecule and its derivatives.

References

The Biosynthetic Pathway of Leustroducsin C: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leustroducsins are a family of potent, naturally occurring polyketides with significant therapeutic potential, including antifungal and antitumor activities. This technical guide provides a comprehensive overview of the biosynthetic pathway of Leustroducsin C. Due to the limited direct research on this compound biosynthesis, this document heavily leverages the well-characterized biosynthetic pathway of the closely related phoslactomycins (PLMs). Leustroducsins and phoslactomycins share a common biosynthetic origin, differing primarily in the post-polyketide synthase (PKS) modifications, specifically the acylation of the cyclohexane (B81311) ring. This guide details the enzymatic machinery, genetic organization, and regulatory mechanisms governing the assembly of the this compound core structure. It includes a compilation of available quantitative data, detailed experimental methodologies for key biosynthetic studies, and visualizations of the core biosynthetic and regulatory pathways to facilitate a deeper understanding and further research in the field.

Introduction

Leustroducsins are a class of microbial metabolites isolated from Streptomyces platensis.[1] These compounds, along with the structurally similar phoslactomycins (PLMs) produced by Streptomyces sp., are potent and selective inhibitors of protein phosphatase 2A (PP2A), a critical regulator of cell growth and division.[1] This inhibitory activity underpins their potential as anticancer agents. The complex chemical architecture of this compound, featuring an α,β-unsaturated δ-lactone, a phosphate (B84403) ester, a conjugated diene system, and a substituted cyclohexane ring, is assembled by a modular Type I polyketide synthase (PKS) assembly line.[2][3]

This guide will delineate the biosynthetic steps from precursor molecules to the final this compound structure, based on the current understanding of the phoslactomycin biosynthetic gene cluster.

The Leustroducsin/Phoslactomycin Biosynthetic Gene Cluster

The biosynthetic gene cluster (BGC) responsible for the production of phoslactomycins has been identified and characterized in Streptomyces sp. HK-803 and Streptomyces platensis SAM-0654.[4][5] In Streptomyces sp. HK-803, the cluster spans approximately 75 kb, while in S. platensis SAM-0654, it is localized in two separate genomic regions comprising 27 open reading frames (ORFs).[5][6] The BGC encodes all the necessary enzymatic machinery for the synthesis of the polyketide backbone, its modification, and regulation.

Table 1: Key Components of the Phoslactomycin Biosynthetic Gene Cluster (inferred for Leustroducsin Biosynthesis)

Gene(s)Encoded Protein/FunctionRole in BiosynthesisReference
plm PKS genesModular Type I Polyketide SynthaseAssembly of the polyketide backbone from a cyclohexanecarboxylic acid starter unit and extender units.[5]
chcAAcyl-CoA SynthetaseActivation of cyclohexanecarboxylic acid to cyclohexanecarboxyl-CoA for initiation of polyketide synthesis.[3]
plmS2Cytochrome P450 HydroxylaseHydroxylation of the phoslactomycin B intermediate at the C-18 position.[5]
Acyltransferase(s)AcyltransferaseEsterification of the C-18 hydroxyl group with a specific acyl-CoA to produce different Leustroducsin/PLM analogs. The specific enzyme for this compound is not yet identified.[3]
pnR1, pnR2Transcriptional RegulatorsPositive regulation of the biosynthetic gene cluster expression.[6]
Other ORFsTailoring enzymes, transportersPost-PKS modifications (e.g., phosphorylation, amination), and export of the final product.[6]

The Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into three main stages:

  • Formation of the polyketide chain by the PKS.

  • Cyclization and release of the core structure.

  • Post-PKS modifications to yield the final active compound.

The pathway is initiated with the loading of a cyclohexanecarboxyl-CoA starter unit onto the PKS.[5] The polyketide chain is then extended through seven modules, each responsible for the addition and modification of a two-carbon unit derived from malonyl-CoA or its derivatives. The PKS machinery dictates the stereochemistry and the pattern of double bonds along the growing chain.

The final intermediate, Phoslactomycin B (PLM-B), is a key branch point in the biosynthesis of various phoslactomycins and leustroducsins.[5] The structural diversity of these related compounds arises from the differential post-PKS modifications of PLM-B. For the biosynthesis of this compound, a specific set of tailoring enzymes is required. The primary structural difference between Leustroducsins and Phoslactomycins lies in the ester substituent on the terminal cyclohexane ring.[1][7][8] The molecular formula of this compound is C34H56O10NP.[2]

This compound Biosynthetic Pathway cluster_precursors Precursor Supply cluster_pks Polyketide Synthesis (PKS) cluster_post_pks Post-PKS Modifications CHC Cyclohexanecarboxylic Acid PKS_Loading Loading Module (chcA activation) CHC->PKS_Loading Starter Unit Malonyl_CoA Malonyl-CoA PKS_Modules 7 Extension Modules (Elongation & Reduction) Malonyl_CoA->PKS_Modules Extender Unit Ethylmalonyl_CoA Ethylmalonyl-CoA Ethylmalonyl_CoA->PKS_Modules PKS_Loading->PKS_Modules PKS_Release Thioesterase (Lactonization) PKS_Modules->PKS_Release PLM_B Phoslactomycin B (Intermediate) PKS_Release->PLM_B Release of polyketide chain Hydroxylation Hydroxylation (PlmS2) PLM_B->Hydroxylation Acylation Acylation (Acyltransferase) Hydroxylation->Acylation Hydroxylated Intermediate Leustroducsin_C This compound Acylation->Leustroducsin_C Specific Acyl Group for this compound

Caption: Inferred biosynthetic pathway of this compound.

Quantitative Data

Quantitative data on the biosynthesis of this compound is scarce. The available data primarily comes from studies on phoslactomycin production, which can serve as a proxy.

Table 2: Production Titers of Phoslactomycin B in Wild-Type and Engineered Strains

StrainRelevant GenotypeProductTiter Improvement (fold-change)Reference
Streptomyces sp. HK-803Wild-TypePhoslactomycins A-F-[5]
Streptomyces sp. HK-803 ΔplmS2plmS2 deletion mutantPhoslactomycin B (selectively)~6[5]
Streptomyces sp. HK-803 engineeredManipulated plmS2 and plmR2Phoslactomycin B (selectively)~9[3]

Note: Specific enzyme kinetic parameters (Km, kcat) for the biosynthetic enzymes are not available in the reviewed literature.

Experimental Protocols

This section provides an overview of key experimental protocols used to investigate the phoslactomycin biosynthetic pathway, which are directly applicable to studying this compound biosynthesis.

Gene Inactivation via Allelic Replacement

This protocol is fundamental for functional characterization of biosynthetic genes. The example of deleting the plmS2 gene is described.

  • Construction of the Gene Replacement Vector:

    • Amplify ~1 kb DNA fragments flanking the target gene (plmS2) from the genomic DNA of the producing strain using PCR. These are the upstream and downstream homology arms.

    • Clone the amplified homology arms into a suitable delivery vector (e.g., a temperature-sensitive plasmid containing a selectable marker) on either side of a resistance cassette.

    • Transform the construct into E. coli for plasmid propagation and verification by restriction digestion and sequencing.

  • Conjugal Transfer to Streptomyces :

    • Introduce the gene replacement vector into a methylation-deficient E. coli donor strain (e.g., ET12567/pUZ8002).

    • Grow the E. coli donor and the recipient Streptomyces strain to mid-log phase.

    • Mix the donor and recipient cultures and plate them on a suitable medium to allow for conjugation.

    • Overlay the plates with antibiotics to select for Streptomyces exconjugants that have integrated the vector into their genome via a single crossover event.

  • Selection for Double Crossover:

    • Culture the single-crossover mutants under conditions that are non-permissive for the replication of the vector (e.g., elevated temperature for a temperature-sensitive plasmid). This selects for a second crossover event.

    • Plate the culture on a medium that allows for the identification of colonies that have lost the vector backbone, resulting in either the wild-type allele or the desired gene deletion.

    • Screen the resulting colonies by PCR to identify the clones with the desired gene deletion.

Gene Knockout Workflow cluster_vector Vector Construction cluster_transfer Gene Transfer cluster_selection Screening & Confirmation PCR PCR Amplification of Homology Arms Cloning Cloning into Delivery Vector PCR->Cloning Verification Verification in E. coli Cloning->Verification Conjugation Intergeneric Conjugation (E. coli to Streptomyces) Verification->Conjugation Selection1 Selection for Single Crossover Events Conjugation->Selection1 Selection2 Selection for Double Crossover Events Selection1->Selection2 PCR_Screen PCR Screening of Mutants Selection2->PCR_Screen Confirmation Confirmation by Sequencing/Southern Blot PCR_Screen->Confirmation

Caption: Experimental workflow for gene knockout by allelic replacement.

Heterologous Expression of Biosynthetic Genes

To characterize individual enzymes, genes from the cluster can be expressed in a heterologous host.

  • Cloning: Amplify the gene of interest from the genomic DNA and clone it into an appropriate expression vector suitable for a host like E. coli or a model Streptomyces species.

  • Transformation: Introduce the expression vector into the chosen heterologous host.

  • Protein Production: Culture the recombinant strain under conditions that induce gene expression.

  • Purification: Lyse the cells and purify the target protein using affinity chromatography (e.g., His-tag).

  • Enzyme Assays: Characterize the activity of the purified enzyme using the appropriate substrates and analytical methods (e.g., HPLC, LC-MS) to detect product formation.

Regulation of Biosynthesis

The biosynthesis of phoslactomycins, and by extension leustroducsins, is positively regulated by at least two transcriptional activators, PnR1 and PnR2, identified in S. platensis.[6]

  • PnR1 and PnR2: These are pathway-specific regulators that activate the transcription of the structural biosynthetic genes.

  • Hierarchical Control: PnR2 appears to regulate the expression of pnR1, suggesting a hierarchical regulatory cascade.

The precise signals that are sensed by these regulators to initiate the production of this compound are currently unknown.

Regulatory Pathway Unknown_Signal Unknown Environmental/ Physiological Signal(s) PnR2 PnR2 (Transcriptional Regulator) Unknown_Signal->PnR2 Activation? PnR1 PnR1 (Transcriptional Regulator) PnR2->PnR1 Activates Transcription Biosynthetic_Genes Leustroducsin Biosynthetic Genes (PKS, Tailoring Enzymes, etc.) PnR2->Biosynthetic_Genes Activates Transcription PnR1->Biosynthetic_Genes Activates Transcription Leustroducsin_C This compound Biosynthetic_Genes->Leustroducsin_C Catalyzes Biosynthesis

Caption: Proposed regulatory cascade for Leustroducsin biosynthesis.

Conclusion and Future Perspectives

The biosynthetic pathway of this compound is a complex, multi-step process orchestrated by a large modular polyketide synthase and a suite of tailoring enzymes. While the core pathway is well-understood through the study of the closely related phoslactomycins, further research is required to elucidate the specific enzymatic steps that lead to the unique structure of this compound. Key areas for future investigation include the identification and characterization of the specific acyltransferase responsible for the final acylation step, a detailed kinetic analysis of the biosynthetic enzymes, and the elucidation of the signaling molecules that trigger the regulatory cascade. A deeper understanding of this pathway will not only provide insights into the biosynthesis of complex natural products but also open avenues for the bioengineering of novel Leustroducsin analogs with potentially improved therapeutic properties.

References

The Enigmatic Role of Leustroducsin C in Protein Transport: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

December 2025

**Executive Summary

This technical guide delves into the current scientific understanding of Leustroducsin C's mechanism of action, with a specific focus on its potential implications for protein transport. This compound, a member of the phoslactomycin family of natural products, is a potent inhibitor of protein phosphatase 2A (PP2A). While its effects on cell cycle regulation and apoptosis through this pathway are well-documented, a direct mechanistic link to protein transport has not been established in the current scientific literature.

This document will first provide a comprehensive overview of the known biological activities of this compound and its analogs. Subsequently, it will detail the canonical COPII-mediated protein transport pathway, a primary route for protein secretion from the endoplasmic reticulum. Although speculative, we will then explore potential, indirect connections between PP2A inhibition and the regulation of protein trafficking. Finally, this guide will furnish detailed experimental protocols for researchers interested in investigating the hypothetical effects of this compound on protein transport, alongside structured data tables and pathway diagrams to facilitate a deeper understanding.

Introduction to this compound and the Phoslactomycin Family

Leustroducsins A-C were first isolated from the culture broth of Streptomyces platensis[1][2]. These compounds belong to the broader phoslactomycin family, a class of polyketide natural products known for a range of biological activities, including antifungal, antibacterial, and antitumor properties[1][2][3]. Structurally, they are characterized by an α,β-unsaturated δ-lactone ring, a phosphate (B84403) ester, and a cyclohexane (B81311) ring[2][3].

The primary and most well-characterized mechanism of action of the phoslactomycin family, including this compound, is the potent and selective inhibition of the serine/threonine protein phosphatase 2A (PP2A)[3][4][5]. PP2A is a critical enzyme that regulates a multitude of cellular processes by dephosphorylating key protein substrates. By inhibiting PP2A, phoslactomycins maintain the phosphorylated state of these substrates, leading to downstream effects such as cell cycle arrest and apoptosis[3].

Quantitative Biological Activity of Phoslactomycins

The biological activities of various phoslactomycin analogs have been quantitatively assessed in numerous studies. The following table summarizes key findings, primarily focusing on their potent PP2A inhibition.

CompoundBiological ActivityIC50 ValueCell Line/SystemReference
Phoslactomycin BInhibition of Protein Phosphatase 2A~1.4 nMPurified enzyme[5]
Leustroducsin BInduction of cytokine production-KM-102 cells[1]
Leustroducsin BIn vivo resistance to E. coli-Mice[1]
Phoslactomycin CAntifungal activityNot specifiedVarious fungi[6]
PhoslactomycinsInhibition of Protein Phosphatase 1Higher than PP2APurified enzyme[7]

Known Signaling Pathway: this compound and PP2A Inhibition

The interaction between this compound and PP2A is central to its observed biological effects. The following diagram illustrates this established signaling pathway.

cluster_cell Cellular Environment Leustroducsin_C This compound PP2A Protein Phosphatase 2A (PP2A) Leustroducsin_C->PP2A Inhibition Phospho_Substrate Phosphorylated Substrate Proteins (e.g., regulating cell cycle, apoptosis) PP2A->Phospho_Substrate Dephosphorylation Dephospho_Substrate Dephosphorylated Substrate Proteins Cell_Cycle_Arrest Cell Cycle Arrest Phospho_Substrate->Cell_Cycle_Arrest Apoptosis Apoptosis Phospho_Substrate->Apoptosis

Caption: this compound inhibits PP2A, leading to an accumulation of phosphorylated substrate proteins, which in turn promotes cell cycle arrest and apoptosis.

The COPII-Mediated Protein Transport Pathway: A Potential, Indirect Target

While there is no direct evidence of this compound affecting protein transport, understanding the fundamental mechanisms of this process is crucial for postulating and testing new hypotheses. The Coat Protein Complex II (COPII)-mediated pathway is responsible for the transport of newly synthesized proteins from the endoplasmic reticulum (ER) to the Golgi apparatus.

The key steps in this pathway are:

  • Initiation: The Sar1-GTPase is activated at the ER membrane.

  • Coat Assembly: Activated Sar1-GTP recruits the Sec23/24 and Sec13/31 components of the COPII coat.

  • Cargo Selection: The Sec24 subunit directly or indirectly (via cargo receptors) recognizes and binds to cargo proteins destined for export.

  • Vesicle Budding and Scission: The assembly of the COPII coat deforms the ER membrane, leading to the formation of a vesicle that subsequently pinches off.

  • Uncoating and Targeting: Following budding, Sar1-GTP is hydrolyzed to Sar1-GDP, leading to the disassembly of the COPII coat and exposing targeting molecules on the vesicle surface for fusion with the Golgi.

The following diagram illustrates the workflow of COPII-mediated protein transport.

cluster_ER Endoplasmic Reticulum Sar1_GDP Sar1-GDP (inactive) Sar1_GTP Sar1-GTP (active) Sar1_GDP->Sar1_GTP Activation (Sec12/GEF) Sec23_24 Sec23/24 Sar1_GTP->Sec23_24 Recruitment Sec13_31 Sec13/31 Sec23_24->Sec13_31 Outer Coat Assembly Cargo Cargo Protein Sec23_24->Cargo Cargo Binding Vesicle COPII Vesicle Sec13_31->Vesicle Vesicle Budding & Scission Golgi Golgi Apparatus Vesicle->Golgi Targeting & Fusion

Caption: The sequential assembly of the COPII coat on the ER membrane drives the formation of transport vesicles for cargo delivery to the Golgi.

Experimental Protocols for Investigating Protein Transport Inhibition

To investigate the potential effects of this compound on protein transport, a series of in vitro and cell-based assays can be employed.

In Vitro COPII Vesicle Formation Assay

This assay reconstitutes the formation of COPII vesicles from purified components and microsomal membranes. It allows for the direct assessment of a compound's effect on the budding machinery.

Materials:

  • Purified recombinant COPII proteins (Sar1, Sec23/24, Sec13/31)

  • Microsomal membranes prepared from cultured cells

  • GTPγS (a non-hydrolyzable GTP analog)

  • This compound (or other test compounds)

  • Luciferase-tagged cargo protein constructs

  • Differential centrifugation equipment

Protocol:

  • Prepare a reaction mixture containing microsomal membranes, purified COPII proteins, and a GTP-regenerating system or GTPγS.

  • Add this compound at various concentrations to the experimental tubes. Include a vehicle control (e.g., DMSO).

  • Incubate the reactions at 30°C for 30-60 minutes to allow for vesicle formation.

  • Separate the COPII vesicles from the donor microsomes by differential centrifugation. Typically, a medium-speed spin pellets the microsomes, while a high-speed spin pellets the smaller vesicles.

  • Quantify the amount of a specific cargo protein in the vesicle fraction using a luciferase assay or by immunoblotting.

  • A reduction in the amount of cargo in the vesicle fraction in the presence of this compound would indicate inhibition of vesicle formation.

Cell-Based Protein Secretion Assay

This assay measures the secretion of a reporter protein from living cells, providing a more physiologically relevant context.

Materials:

  • Cultured cells (e.g., HEK293T or HeLa)

  • Expression vector for a secreted reporter protein (e.g., secreted Gaussia luciferase or a fluorescently tagged protein)

  • This compound

  • Cell culture medium and supplements

  • Plate reader for luminescence or fluorescence detection

Protocol:

  • Transfect cells with the secreted reporter plasmid and allow for expression for 24-48 hours.

  • Replace the culture medium with fresh medium containing various concentrations of this compound or a vehicle control.

  • Incubate the cells for a defined period (e.g., 2-6 hours) to allow for protein secretion.

  • Collect the culture supernatant.

  • Measure the amount of the reporter protein in the supernatant using a suitable detection method (e.g., luciferase assay for Gaussia luciferase or fluorescence measurement for a fluorescent protein).

  • A dose-dependent decrease in the amount of secreted reporter in the presence of this compound would suggest an inhibition of the secretory pathway.

The following diagram outlines the logical workflow for investigating a potential inhibitor of protein secretion.

cluster_workflow Experimental Workflow for Inhibitor Screening Start Hypothesized Inhibitor (this compound) In_Vitro_Assay In Vitro Vesicle Formation Assay Start->In_Vitro_Assay Cell_Based_Assay Cell-Based Secretion Assay Start->Cell_Based_Assay Inhibition_Observed Inhibition Observed? In_Vitro_Assay->Inhibition_Observed Cell_Based_Assay->Inhibition_Observed Mechanism_Study Further Mechanistic Studies (e.g., target identification) Inhibition_Observed->Mechanism_Study Yes No_Effect No Direct Effect on Protein Transport Inhibition_Observed->No_Effect No

Caption: A logical workflow for testing the effect of a compound like this compound on protein secretion, starting with in vitro and cell-based assays.

Conclusion and Future Directions

Currently, the established mechanism of action for this compound is the inhibition of protein phosphatase 2A. There is no direct scientific evidence to suggest that this compound plays a role in protein transport. However, the complexity of cellular signaling pathways allows for the possibility of indirect effects. The phosphorylation state of various components of the secretory pathway is known to be important for their function, and thus, a potent phosphatase inhibitor like this compound could theoretically exert influence.

The experimental protocols provided in this whitepaper offer a clear path for researchers to investigate this hypothetical link. Should such studies reveal an effect, the next steps would involve identifying the specific molecular target within the protein transport machinery and elucidating the precise mechanism of inhibition. Such a discovery would open up new avenues for understanding the regulation of protein secretion and could have significant implications for drug development.

References

Unveiling the Source: A Technical Guide to the Identification of the Leustroducsin C-Producing Microorganism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the identification and characterization of the microorganism responsible for producing Leustroducsin C, a potent natural product with significant therapeutic potential. This document details the experimental protocols for the isolation, characterization, and cultivation of the source organism, presents key quantitative data in a clear, tabular format, and visualizes the relevant biological pathways and experimental workflows.

Executive Summary

Leustroducsins are a family of related natural products that have garnered interest in the scientific community due to their diverse biological activities, including the induction of cytokine production and inhibition of protein phosphatase 2A (PP2A). This guide focuses on this compound and the definitive identification of its microbial producer as the soil bacterium Streptomyces platensis SANK 60191. The following sections provide a comprehensive overview of the methodologies employed to identify and characterize this microorganism, offering a valuable resource for researchers in natural product discovery and development.

Identification of the Producing Microorganism

The microorganism responsible for the production of Leustroducsins A, B, and C was first identified by Kohama et al. in 1993. Through a series of microbiological and taxonomic studies, the producing strain was classified as Streptomyces platensis SANK 60191.[1]

Morphological and Biochemical Characterization

The identification of Streptomyces platensis SANK 60191 was based on a combination of morphological observations and biochemical tests, which are standard procedures for the classification of Actinomycetes. While the original isolation paper does not provide a detailed quantitative breakdown of all biochemical tests for this specific strain, the general characteristics of Streptomyces platensis are well-documented. A summary of these expected characteristics is presented in Table 1.

Table 1: Morphological and Biochemical Characteristics of Streptomyces platensis

CharacteristicDescription
Morphology Gram-positive, filamentous bacteria forming aerial and substrate mycelia. Spore chains are typically rectiflexibiles (straight to flexuous).
Colony Color Aerial mycelium is often gray, while the substrate mycelium can range from yellowish-brown to reddish-brown.
Carbon Source Utilization Utilizes a wide range of carbon sources including glucose, fructose, mannose, and xylose. Poor or no growth on sucrose (B13894) and raffinose.
Enzyme Production Typically positive for catalase, gelatinase, and urease.
Temperature Range Mesophilic, with optimal growth temperatures between 25-37°C.
pH Range Grows well in neutral to slightly alkaline conditions (pH 6.0-8.0).
Molecular Identification: 16S rRNA Gene Sequencing

Modern microbial identification relies heavily on molecular techniques, with 16S ribosomal RNA (rRNA) gene sequencing being the gold standard for bacterial phylogeny and taxonomy. This method provides a more definitive identification than traditional morphological and biochemical tests.

  • DNA Extraction:

    • Culture Streptomyces platensis SANK 60191 in a suitable liquid medium (e.g., Tryptic Soy Broth) for 3-5 days at 28°C.

    • Harvest the mycelium by centrifugation.

    • Extract genomic DNA using a commercial bacterial DNA extraction kit, following the manufacturer's instructions. Ensure a step for cell wall lysis (e.g., with lysozyme) is included for efficient DNA recovery from Gram-positive bacteria.

  • PCR Amplification:

    • Amplify the 16S rRNA gene using universal bacterial primers such as 27F (5'-AGAGTTTGATCCTGGCTCAG-3') and 1492R (5'-GGTTACCTTGTTACGACTT-3').

    • Prepare a PCR reaction mix containing the extracted DNA, primers, dNTPs, Taq polymerase, and reaction buffer.

    • Perform PCR with the following cycling conditions: initial denaturation at 95°C for 5 minutes; 30 cycles of denaturation at 95°C for 30 seconds, annealing at 55°C for 30 seconds, and extension at 72°C for 1 minute and 30 seconds; and a final extension at 72°C for 10 minutes.

  • Sequencing and Analysis:

    • Purify the PCR product to remove primers and dNTPs.

    • Sequence the purified PCR product using a Sanger sequencing platform.

    • Compare the resulting 16S rRNA gene sequence with public databases such as GenBank (using BLAST) and the Ribosomal Database Project (RDP) to confirm the identity of the isolate as Streptomyces platensis.

G Workflow for Molecular Identification of Streptomyces platensis cluster_0 Sample Preparation cluster_1 Molecular Analysis cluster_2 Data Analysis Culture Cultivation of S. platensis SANK 60191 Harvest Mycelium Harvesting Culture->Harvest DNA_Extraction Genomic DNA Extraction Harvest->DNA_Extraction PCR 16S rRNA Gene PCR Amplification DNA_Extraction->PCR Purification PCR Product Purification PCR->Purification Sequencing Sanger Sequencing Purification->Sequencing BLAST Sequence Comparison (BLAST) Sequencing->BLAST Identification Confirmation of Species Identity BLAST->Identification

Figure 1: Experimental workflow for the 16S rRNA-based identification of Streptomyces platensis.

Production of this compound

The production of this compound is achieved through submerged fermentation of Streptomyces platensis SANK 60191. The following sections detail the fermentation conditions and the process for isolating and purifying the target compound.

Fermentation

The original study by Kohama et al. outlines the fermentation process for producing Leustroducsins.[1]

  • Seed Culture:

    • Inoculate a loopful of S. platensis SANK 60191 from a slant culture into a 500-mL flask containing 100 mL of seed medium.

    • Incubate at 28°C for 48 hours on a rotary shaker.

  • Production Culture:

    • Transfer the seed culture to a larger fermentation vessel containing the production medium.

    • Conduct the fermentation at 28°C with aeration and agitation for a specified period, typically 5-7 days.

    • Monitor the production of Leustroducsins periodically using analytical techniques such as HPLC.

Table 2: Fermentation Media Composition

MediumComponentConcentration (g/L)
Seed Medium Glucose10
Soluble Starch20
Yeast Extract5
Peptone5
CaCO₃2
Production Medium Soluble Starch50
Glucose10
Soybean Meal30
Yeast Extract2
NaCl3
K₂HPO₄0.5
MgSO₄·7H₂O0.5
FeSO₄·7H₂O0.01
MnSO₄·4H₂O0.01
ZnSO₄·7H₂O0.001
Isolation and Purification

Leustroducsins are extracted from the fermentation broth and purified using chromatographic techniques.[1]

  • Extraction:

    • Separate the mycelium from the fermentation broth by centrifugation or filtration.

    • Adjust the pH of the supernatant to 3.0 and extract with an equal volume of ethyl acetate.

    • Concentrate the organic extract under reduced pressure to obtain a crude extract.

  • Chromatographic Purification:

    • Subject the crude extract to silica (B1680970) gel column chromatography, eluting with a gradient of chloroform (B151607) and methanol.

    • Pool the fractions containing Leustroducsins and concentrate.

    • Further purify the mixture using preparative reverse-phase HPLC to separate Leustroducsins A, B, and C. A C18 column with a water/acetonitrile gradient is typically effective.

G Isolation and Purification of this compound Fermentation Fermentation Broth Centrifugation Centrifugation/Filtration Fermentation->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Mycelium Mycelium (discarded) Centrifugation->Mycelium Extraction Ethyl Acetate Extraction (pH 3.0) Supernatant->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Silica_Gel Silica Gel Column Chromatography Crude_Extract->Silica_Gel Leustroducsin_Mix Mixture of Leustroducsins Silica_Gel->Leustroducsin_Mix HPLC Preparative Reverse-Phase HPLC Leustroducsin_Mix->HPLC Leustroducsin_A Leustroducsin A HPLC->Leustroducsin_A Leustroducsin_B Leustroducsin B HPLC->Leustroducsin_B Leustroducsin_C Pure this compound HPLC->Leustroducsin_C

Figure 2: Workflow for the isolation and purification of this compound from S. platensis culture.

Physicochemical Properties of this compound

The physicochemical properties of this compound were determined following its purification.

Table 3: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₃₄H₅₆O₁₀NP
Molecular Weight 669
Appearance White powder
Solubility Soluble in methanol, ethanol, ethyl acetate; sparingly soluble in water.
UV λmax (MeOH) 232 nm

Mechanism of Action: Inhibition of Protein Phosphatase 2A (PP2A)

Leustroducsins exert their biological effects primarily through the potent and selective inhibition of protein phosphatase 2A (PP2A), a key serine/threonine phosphatase involved in regulating numerous cellular processes.

PP2A Signaling Pathway

PP2A acts as a tumor suppressor by negatively regulating several oncogenic signaling cascades, including the MAPK/Erk and PI3K/Akt pathways. By inhibiting PP2A, this compound can lead to the hyperphosphorylation and activation of downstream targets in these pathways, ultimately influencing cell growth, proliferation, and cytokine production.

G This compound-Mediated Inhibition of PP2A Signaling cluster_mapk MAPK/Erk Pathway cluster_pi3k PI3K/Akt Pathway Leustroducsin_C This compound PP2A PP2A Leustroducsin_C->PP2A inhibits Raf Raf PP2A->Raf dephosphorylates (inhibits) MEK MEK PP2A->MEK dephosphorylates (inhibits) Akt Akt PP2A->Akt dephosphorylates (inhibits) Raf->MEK Erk Erk MEK->Erk Transcription_Factors_MAPK Transcription Factors (e.g., c-Jun, c-Fos) Erk->Transcription_Factors_MAPK Cell_Proliferation Cell Proliferation Transcription_Factors_MAPK->Cell_Proliferation PI3K PI3K PI3K->Akt mTOR mTOR Akt->mTOR Cell_Survival Cell Survival Akt->Cell_Survival Protein_Synthesis Protein Synthesis mTOR->Protein_Synthesis

Figure 3: Signaling pathway showing the inhibitory effect of this compound on PP2A and the subsequent activation of downstream pathways.

Conclusion

This technical guide has detailed the identification of Streptomyces platensis SANK 60191 as the producer of this compound. The methodologies for microbial identification, fermentation, and compound purification have been outlined to provide a comprehensive resource for researchers. The elucidation of the mechanism of action through PP2A inhibition highlights the therapeutic potential of this compound and provides a foundation for future drug development efforts. The provided protocols and data serve as a valuable starting point for the further investigation and utilization of this important natural product.

References

An In-Depth Technical Guide to the Primary Biological Activity of Leustroducsin C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leustroducsin C, a member of the phoslactomycin family of natural products, is recognized for its significant biological activities.[1][2] Isolated from the soil bacterium Streptomyces platensis SANK 60191, its primary molecular mechanism of action is the potent and selective inhibition of protein serine/threonine phosphatase 2A (PP2A).[1][2] This inhibition disrupts cellular signaling pathways that are fundamental to cell growth, proliferation, and apoptosis, conferring upon this compound a profile of antibacterial, antifungal, and antitumor activities.[1][2] While this compound is consistently cited alongside its more extensively studied analogue, Leustroducsin B, a significant portion of the detailed mechanistic and quantitative data available pertains to the broader leustroducsin and phoslactomycin families. This guide synthesizes the established primary biological activity of this class of compounds to provide a comprehensive technical overview relevant to this compound.

Core Biological Activity: Inhibition of Protein Phosphatase 2A (PP2A)

The central biological activity of this compound and its congeners is the highly potent and selective inhibition of protein phosphatase 2A (PP2A).[1][2] PP2A is a crucial serine/threonine phosphatase that plays a central role in regulating a multitude of cellular processes, including signal transduction, cell cycle progression, and apoptosis. By inhibiting PP2A, leustroducsins can modulate the phosphorylation state of numerous substrate proteins, thereby exerting profound effects on cellular function.

Quantitative Data on PP2A Inhibition

Table 1: Representative Quantitative Data for PP2A Inhibition by a Related Phoslactomycin

CompoundTarget EnzymeIC50 Value (µM)Source
Phoslactomycin-FProtein Phosphatase 2A4.7

Disclaimer: This data is for a related compound and should be considered indicative of the potential activity of this compound. Specific testing is required to determine the precise IC50 for this compound.

Associated Biological Activities

Stemming from its primary activity as a PP2A inhibitor, this compound exhibits a spectrum of secondary biological effects, including antibacterial, antifungal, and antitumor activities.[1][2]

Antibacterial and Antifungal Activity

The phoslactomycin family, to which this compound belongs, has demonstrated notable antifungal properties.[3] The minimum inhibitory concentration (MIC) is a standard measure of this activity.

Table 2: Representative Antifungal Activity of Phoslactomycins

Compound FamilyTest OrganismActivitySource
PhoslactomycinsBotrytis cinereaStrong[2]
PhoslactomycinsAlternaria kikuchianaStrong[2]
Phoslactomycin CGram-positive bacteriaWeak[3]
Phoslactomycin CFungiStrong[3]

Disclaimer: This table represents the general activity of the phoslactomycin family. The specific MIC values for this compound against various bacterial and fungal strains require dedicated experimental evaluation.

Probable Signaling Pathway: NF-κB Activation via Acidic Sphingomyelinase

Detailed signaling pathway studies on Leustroducsin B strongly suggest a likely mechanism for this compound. Leustroducsin B has been shown to activate Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in inflammatory and immune responses. This activation is mediated through the acidic sphingomyelinase (A-SMase) pathway. It is plausible that this compound follows a similar signaling cascade.

G cluster_cytoplasm Cytoplasm Leustroducsin_C This compound ASMase Acid Sphingomyelinase (A-SMase) Leustroducsin_C->ASMase Activates Ceramide Ceramide ASMase->Ceramide Hydrolyzes Sphingomyelin Sphingomyelin Sphingomyelin->ASMase IKK IκB Kinase (IKK) Ceramide->IKK Activates IkB IκB IKK->IkB Phosphorylates IKK->IkB NFkB_p50_p65 NF-κB (p50/p65) (Inactive) IkB->NFkB_p50_p65 Inhibits IkB->NFkB_p50_p65 NFkB_p50_p65_active NF-κB (p50/p65) (Active) NFkB_p50_p65->NFkB_p50_p65_active Release & Activation Nucleus Nucleus NFkB_p50_p65_active->Nucleus Translocation Gene_Expression Target Gene Expression (e.g., Cytokines) Nucleus->Gene_Expression Promotes Transcription

Caption: Proposed signaling pathway for this compound.

Experimental Protocols

The following are detailed, representative methodologies for key experiments relevant to the biological activities of this compound. These protocols are based on standard assays used for similar compounds.

Protein Phosphatase 2A (PP2A) Inhibition Assay

This colorimetric assay quantifies PP2A activity by measuring the hydrolysis of p-nitrophenyl phosphate (B84403) (p-NPP).

  • Objective: To determine the IC50 value of this compound for PP2A.

  • Materials:

    • Recombinant human PP2A catalytic subunit (rhPP2Ac)

    • This compound stock solution (in DMSO)

    • Assay buffer (e.g., 50 mM Tris-HCl, 1 mM MnCl2, pH 7.4)

    • p-Nitrophenyl phosphate (p-NPP) substrate solution

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of this compound in the assay buffer.

    • In a 96-well plate, add 50 µL of each this compound dilution or control (buffer with DMSO).

    • Add 100 µL of the p-NPP substrate solution to each well.

    • Initiate the reaction by adding 100 µL of the rhPP2Ac enzyme solution to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Measure the absorbance at 405 nm to quantify the amount of p-nitrophenol produced.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using a suitable curve-fitting model.

G start Start prep_dilutions Prepare Serial Dilutions of this compound start->prep_dilutions add_compound Add Compound/Control to 96-well Plate prep_dilutions->add_compound add_substrate Add p-NPP Substrate Solution add_compound->add_substrate add_enzyme Add PP2A Enzyme Solution add_substrate->add_enzyme incubate Incubate at 37°C for 30 min add_enzyme->incubate read_absorbance Read Absorbance at 405 nm incubate->read_absorbance calculate Calculate % Inhibition read_absorbance->calculate plot Plot and Determine IC50 calculate->plot end End plot->end G start Start prep_dilutions Prepare Serial Dilutions of this compound in Broth start->prep_dilutions add_inoculum Add Standardized Fungal Inoculum prep_dilutions->add_inoculum add_controls Prepare Growth and Sterility Controls add_inoculum->add_controls incubate Incubate at 35°C for 24-48h add_controls->incubate read_mic Visually Determine MIC (Lowest Concentration with No Growth) incubate->read_mic end End read_mic->end G start Start seed_cells Seed Cells in Imaging Plate start->seed_cells treat_cells Treat with this compound and Controls seed_cells->treat_cells fix_perm Fix and Permeabilize Cells treat_cells->fix_perm antibody_stain Incubate with Primary and Secondary Antibodies fix_perm->antibody_stain nuclear_stain Counterstain Nuclei with Hoechst antibody_stain->nuclear_stain image Acquire Fluorescence Images nuclear_stain->image analyze Analyze Nuclear vs. Cytoplasmic Fluorescence image->analyze end End analyze->end

References

The Structural Unveiling of Leustroducsin C: A Technical Guide to its Core and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Leustroducsin C, a member of the phoslactomycin family of natural products, has garnered significant interest within the scientific community for its potent biological activities, including the induction of colony-stimulating factors and inhibition of protein phosphatase 2A (PP2A). This technical guide provides an in-depth exploration of the structural elucidation of this compound and its analogs, presenting key data, experimental methodologies, and the signaling pathways it modulates.

Core Structure and Analogs

This compound was first isolated from the culture broth of Streptomyces platensis SANK 60191.[1] Its structure, elucidated through a combination of spectroscopic techniques, revealed a complex architecture belonging to the phoslactomycin group of antibiotics.[1] The core structure features an α,β-unsaturated δ-lactone, a phosphate (B84403) ester, an amino group, and a cyclohexane (B81311) ring moiety.[1]

This compound shares this core scaffold with its analogs, Leustroducsin A and B, and the broader family of phoslactomycins. The primary structural variation among the leustroducsins lies in the substituent attached to the cyclohexane ring.[1]

Table 1: Physicochemical Properties of Leustroducsins A, B, and C

PropertyLeustroducsin ALeustroducsin BThis compound
Molecular Formula C₃₂H₅₂O₁₀NPC₃₄H₅₆O₁₀NPC₃₄H₅₆O₁₀NP
Molecular Weight 641669669

Source: Journal of Antibiotics, 1993.[1]

Structural Elucidation: A Spectroscopic Approach

The determination of the intricate structure of this compound and its analogs relies heavily on a synergistic application of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon skeleton and stereochemistry of complex natural products. A suite of 1D and 2D NMR experiments are employed to piece together the molecular puzzle.

Workflow for NMR-Based Structure Elucidation

cluster_1d 1D NMR cluster_2d 2D NMR cluster_analysis Data Analysis & Structure Assembly H1_NMR ¹H NMR COSY COSY H1_NMR->COSY ¹H-¹H Couplings HSQC HSQC H1_NMR->HSQC ¹JCH Correlations HMBC HMBC H1_NMR->HMBC ²⁻³JCH Correlations NOESY NOESY/ROESY H1_NMR->NOESY Through-space correlations C13_NMR ¹³C NMR C13_NMR->HSQC C13_NMR->HMBC DEPT DEPT Connectivity Establish C-H and C-C Connectivity DEPT->Connectivity CH, CH₂, CH₃ identification COSY->Connectivity HSQC->Connectivity HMBC->Connectivity Stereochem Determine Relative Stereochemistry NOESY->Stereochem Connectivity->Stereochem Structure Propose Final Structure Stereochem->Structure

Figure 1. Workflow for NMR-based structural elucidation.

Experimental Protocols:

General ¹H and ¹³C NMR Spectroscopy:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is utilized.

  • Sample Preparation: The purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).

  • Data Acquisition: Standard pulse programs are used to acquire ¹H and ¹³C{¹H} spectra. Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS).

Heteronuclear Multiple Bond Correlation (HMBC) Spectroscopy: HMBC is a crucial 2D NMR technique for identifying long-range (typically 2-3 bond) correlations between protons and carbons. This is instrumental in connecting different spin systems and elucidating the overall carbon framework.

  • Pulse Program: A standard HMBC pulse sequence is employed.

  • Optimization: The experiment is optimized for a long-range coupling constant (ⁿJCH) of approximately 8 Hz to observe correlations across two and three bonds.

  • Data Processing: The acquired data is processed using appropriate window functions and Fourier transformation to generate the 2D spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides vital information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. Tandem mass spectrometry (MS/MS) is used to fragment the molecule and gain insights into its substructures.

Workflow for Mass Spectrometry Analysis

Sample Purified this compound Ionization Ionization Source (e.g., ESI) Sample->Ionization MS1 MS Analyzer 1 (Determine m/z of Molecular Ion) Ionization->MS1 Fragmentation Collision Cell (CID) MS1->Fragmentation Mol_Formula Determine Molecular Formula (from HRMS data) MS1->Mol_Formula MS2 MS Analyzer 2 (Determine m/z of Fragment Ions) Fragmentation->MS2 Frag_Pattern Analyze Fragmentation Pattern MS2->Frag_Pattern Data_Analysis Data Analysis Structure_Confirm Confirm Structural Fragments Mol_Formula->Structure_Confirm Frag_Pattern->Structure_Confirm

Figure 2. Workflow for ESI-MS/MS analysis.

Experimental Protocols:

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS):

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source and tandem MS capabilities (e.g., Q-TOF, Orbitrap).

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration.

  • Ionization: The sample solution is introduced into the ESI source, where it is nebulized and ionized to produce protonated molecules [M+H]⁺ or other adducts.

  • MS1 Analysis: The first mass analyzer selects the molecular ion of interest.

  • Collision-Induced Dissociation (CID): The selected ions are passed into a collision cell containing an inert gas (e.g., argon, nitrogen). Collisions with the gas molecules induce fragmentation.

  • MS2 Analysis: The second mass analyzer separates and detects the fragment ions, providing a fragmentation pattern that is characteristic of the molecule's structure.

Signaling Pathway Modulation

Leustroducsins are known to be potent inhibitors of protein phosphatase 2A (PP2A).[2] PP2A is a crucial serine/threonine phosphatase that plays a role in regulating numerous cellular processes, including the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The NF-κB pathway is a key regulator of inflammation, immunity, and cell survival.

PP2A negatively regulates the NF-κB pathway by dephosphorylating key components such as IκB kinase β (IKKβ) and the inhibitor of NF-κB, IκBα.[3][4] By inhibiting PP2A, this compound disrupts this negative regulation, leading to the sustained activation of the NF-κB pathway.

This compound-Mediated NF-κB Activation Pathway

cluster_upstream Upstream Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LeustroducsinC This compound PP2A PP2A LeustroducsinC->PP2A Inhibits IKK_complex IKK Complex (IKKα, IKKβ, NEMO) PP2A->IKK_complex Dephosphorylates (Inhibits) IkBa_p P-IκBα PP2A->IkBa_p Dephosphorylates (Inhibits IκBα degradation) Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Stimuli->Receptor Receptor->IKK_complex Activates IkBa_NFkB IκBα-NF-κB Complex IKK_complex->IkBa_NFkB Phosphorylates IκBα Proteasome Proteasome IkBa_p->Proteasome Ubiquitination & Degradation IkBa_NFkB->IkBa_p NFkB NF-κB (p50/p65) IkBa_NFkB->NFkB Releases NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates DNA DNA NFkB_nuc->DNA Binds Gene_transcription Gene Transcription (Inflammatory Cytokines) DNA->Gene_transcription

Figure 3. Proposed mechanism of this compound-induced NF-κB activation via PP2A inhibition.

Conclusion

The structural elucidation of this compound and its analogs is a testament to the power of modern spectroscopic techniques. The detailed understanding of its complex chemical architecture provides a foundation for synthetic efforts and the development of novel analogs with tailored biological activities. Furthermore, the elucidation of its mechanism of action through the inhibition of PP2A and subsequent activation of the NF-κB pathway opens avenues for therapeutic intervention in diseases where this pathway is dysregulated. This guide serves as a comprehensive resource for researchers aiming to build upon the existing knowledge of this fascinating class of natural products.

References

Leustroducsin C: A Potential Therapeutic Agent - An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leustroducsin C is a naturally occurring small molecule isolated from the fermentation broth of the soil bacterium Streptomyces platensis.[1][2] It belongs to the phoslactomycin family of natural products, which are characterized by a unique and complex chemical structure. Structurally, this compound is an isomer of Leustroducsin B, sharing the same molecular formula. The core structure features a densely functionalized acyclic chain, a six-membered α,β-unsaturated lactone, and a phosphate (B84403) ester moiety. The primary known mechanism of action for the leustroducsin class of compounds is the inhibition of protein serine/threonine phosphatase 2A (PP2A), a critical enzyme involved in a multitude of cellular processes.[2][3] This inhibitory activity positions this compound as a compound of significant interest for potential therapeutic applications, particularly in oncology and immunology. This technical guide provides a comprehensive overview of the current understanding of this compound, including its mechanism of action, potential therapeutic applications, and the experimental methodologies used to characterize this class of compounds.

Mechanism of Action: Inhibition of Protein Phosphatase 2A (PP2A)

The principal molecular target of this compound is Protein Phosphatase 2A (PP2A), a key serine/threonine phosphatase that plays a crucial role in regulating a wide array of cellular signaling pathways. PP2A is a heterotrimeric enzyme composed of a catalytic subunit (C), a scaffolding subunit (A), and a regulatory subunit (B). This enzyme family is responsible for a significant portion of the dephosphorylation events within the cell, acting as a tumor suppressor by controlling cell cycle progression, proliferation, and apoptosis.

Signaling Pathway Diagram: PP2A Inhibition

PP2A_inhibition General Signaling Consequence of PP2A Inhibition Leustroducsin_C This compound PP2A PP2A (Protein Phosphatase 2A) Leustroducsin_C->PP2A Substrate_P Phosphorylated Substrate Protein PP2A->Substrate_P Dephosphorylation Substrate Dephosphorylated Substrate Protein Cellular_Response Altered Cellular Response (e.g., Apoptosis, Cell Cycle Arrest) Substrate_P->Cellular_Response

Caption: Inhibition of PP2A by this compound leads to hyperphosphorylation of substrate proteins, altering downstream cellular responses.

Therapeutic Potential

The ability of this compound to inhibit PP2A and induce the production of colony-stimulating factors (CSFs) suggests its potential utility in several therapeutic areas.

Oncology

PP2A is a well-established tumor suppressor, and its inactivation is a common event in many human cancers. By inhibiting PP2A, this compound could potentially disrupt the signaling pathways that drive cancer cell proliferation and survival. The induction of apoptosis and cell cycle arrest are potential outcomes of PP2A inhibition in cancer cells. While preclinical studies specifically on this compound are lacking, the broader class of PP2A inhibitors has shown promise in various cancer models.

Immunology and Hematopoiesis

The initial discovery of the leustroducsins was based on their ability to induce colony-stimulating factors (CSFs).[1] CSFs are a group of secreted glycoproteins that regulate the proliferation, differentiation, and survival of hematopoietic stem cells and their progeny, including granulocytes, macrophages, and other immune cells. The induction of CSFs by this compound could have therapeutic implications in conditions characterized by immunosuppression or neutropenia, such as after chemotherapy or in certain infectious diseases. The closely related Leustroducsin B has been shown to induce thrombocytosis (an increase in platelet count) in mice.

Logical Relationship Diagram: Therapeutic Potential

Therapeutic_Potential Therapeutic Potential of this compound Leustroducsin_C This compound PP2A_Inhibition PP2A Inhibition Leustroducsin_C->PP2A_Inhibition CSF_Induction CSF Induction Leustroducsin_C->CSF_Induction Oncology Oncology (Anti-cancer) PP2A_Inhibition->Oncology Immunology Immunology/ Hematopoiesis CSF_Induction->Immunology Apoptosis Induction of Apoptosis Oncology->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Oncology->Cell_Cycle_Arrest Neutropenia_Treatment Treatment of Neutropenia Immunology->Neutropenia_Treatment Immunostimulation Immunostimulation Immunology->Immunostimulation

Caption: this compound's dual action on PP2A inhibition and CSF induction opens avenues for its therapeutic use in oncology and immunology.

Quantitative Data

Specific quantitative data for this compound, such as its IC50 for PP2A inhibition or its efficacy in inducing specific cytokines, are not available in the peer-reviewed literature. The majority of published research has focused on the related compound, Leustroducsin B. For comparative purposes, data for other relevant PP2A inhibitors are presented below.

Table 1: Inhibitory Activity of Selected Natural Products against Protein Phosphatase 2A

CompoundIC50 for PP2A Inhibition (nM)Source Organism
Fostriecin1.4 - 40Streptomyces pulveraceus
Okadaic Acid0.1 - 1Prorocentrum lima (Dinoflagellate)
Calyculin A0.5 - 2Discodermia calyx (Marine Sponge)
This compound Data not available Streptomyces platensis

Note: IC50 values can vary depending on the experimental conditions and the source of the enzyme.

Experimental Protocols

Detailed experimental protocols for studies specifically utilizing this compound are not publicly available. However, based on the known biological activities of the leustroducsin family, the following are representative methodologies that would be employed to characterize its therapeutic potential.

In Vitro PP2A Inhibition Assay

This assay is designed to quantify the inhibitory activity of a compound against the PP2A enzyme.

  • Enzyme and Substrate Preparation: Recombinant human PP2A catalytic subunit is used as the enzyme source. A synthetic phosphopeptide is typically used as the substrate.

  • Reaction Setup: The assay is performed in a microplate format. Varying concentrations of this compound are pre-incubated with the PP2A enzyme in a suitable buffer.

  • Initiation and Termination: The reaction is initiated by the addition of the phosphopeptide substrate. After a defined incubation period at 37°C, the reaction is terminated.

  • Detection: The amount of free phosphate released from the substrate is quantified using a colorimetric method, such as the malachite green assay.

  • Data Analysis: The percentage of inhibition at each concentration of this compound is calculated, and the IC50 value is determined by non-linear regression analysis.

In Vitro Colony-Stimulating Factor (CSF) Induction Assay

This assay measures the ability of a compound to induce the production of CSFs from a relevant cell line.

  • Cell Culture: A suitable cell line, such as the human bone marrow stromal cell line KM-102, is cultured under standard conditions.

  • Treatment: Cells are seeded in multi-well plates and treated with various concentrations of this compound. A positive control (e.g., lipopolysaccharide) and a vehicle control are included.

  • Incubation: The cells are incubated for a period of 24 to 72 hours to allow for CSF production and secretion into the culture medium.

  • CSF Quantification: The concentration of specific CSFs (e.g., G-CSF, GM-CSF) in the culture supernatant is measured using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: The amount of CSF produced in response to this compound treatment is compared to the controls to determine the dose-dependent induction.

Experimental Workflow Diagram

Experimental_Workflow General Experimental Workflow for this compound Characterization cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies (Hypothetical) PP2A_Assay PP2A Inhibition Assay CSF_Assay CSF Induction Assay Cell_Viability Cancer Cell Viability Assays Xenograft Tumor Xenograft Models Myelosuppression Myelosuppression Models Discovery Isolation of This compound Characterization Structural Characterization Discovery->Characterization Mechanism Mechanism of Action Studies Characterization->Mechanism Mechanism->PP2A_Assay Mechanism->CSF_Assay Therapeutic_Eval Therapeutic Potential Evaluation Mechanism->Therapeutic_Eval Therapeutic_Eval->Cell_Viability Therapeutic_Eval->Xenograft Therapeutic_Eval->Myelosuppression

Caption: A hypothetical workflow for the comprehensive evaluation of this compound as a therapeutic agent.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, natural product with a clear mechanism of action and significant therapeutic potential. Its ability to inhibit the critical cellular regulator PP2A, combined with its capacity to induce colony-stimulating factors, makes it a compelling candidate for further investigation in the fields of oncology and immunology.

Future research should prioritize the following:

  • Total Synthesis: A robust and scalable total synthesis of this compound is essential to provide sufficient material for comprehensive biological evaluation.

  • Quantitative Biological Profiling: Detailed studies are needed to determine the specific IC50 of this compound against PP2A and to quantify its CSF-inducing activity, including the identification of the specific cytokines induced.

  • Comparative Studies: A direct comparison of the biological activities of this compound with its isomer, Leustroducsin B, and other known PP2A inhibitors would provide valuable insights into its structure-activity relationship.

  • Preclinical Evaluation: In vivo studies using relevant animal models are necessary to assess the efficacy, pharmacokinetics, and safety profile of this compound in both cancer and immunosuppression models.

The elucidation of the full therapeutic potential of this compound awaits further dedicated research efforts. The information presented in this guide, drawing from the knowledge of the broader leustroducsin family, provides a solid foundation for initiating such investigations.

References

Initial In Vitro Studies of Leustroducsin C: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Leustroducsin C, a member of the leustroducsin family of natural products, was first isolated from the culture broth of the soil bacterium Streptomyces platensis SANK 60191. Along with its congeners, Leustroducsin A and B, it has been identified as a potent and selective inhibitor of protein serine/threonine phosphatase 2A (PP2A), a key enzyme in cellular regulation. This document provides a comprehensive overview of the initial in vitro studies of this compound, presenting available quantitative data, detailed experimental methodologies, and visual representations of the implicated signaling pathways. While much of the early research has focused on the more abundant Leustroducsin B, this guide consolidates the foundational knowledge on this compound to support further investigation into its therapeutic potential.

Core Biological Activity: Protein Phosphatase 2A Inhibition

Leustroducsins, including this compound, belong to the phoslactomycin family of antibiotics and are characterized by their potent and selective inhibition of protein serine/threonine phosphatase 2A (PP2A).[1][2] This enzyme plays a crucial role in regulating a wide array of cellular processes, including cell growth, differentiation, and apoptosis. The inhibitory action of leustroducsins on PP2A underscores their potential as valuable tools for studying cellular signaling and as starting points for the development of novel therapeutics.

Quantitative Data: PP2A Inhibition

Initial comparative studies of the leustroducsin family have provided insights into their relative potencies. The following table summarizes the available inhibitory concentration (IC50) data for this compound and its related compounds against PP2A.

CompoundTarget EnzymeIC50 (µM)Source
Phoslactomycins (Family)Protein Phosphatase 2A4.7[1]
Leustroducsin AProtein Phosphatase 2AData not available
Leustroducsin BProtein Phosphatase 2AData not available
This compound Protein Phosphatase 2A Data not available

Note: Specific IC50 values for the individual leustroducsins were not detailed in the readily available literature. The provided IC50 value is for the broader phoslactomycin family to which leustroducsins belong.

In Vitro Cytokine Induction

A significant biological activity attributed to the leustroducsin family is the induction of various cytokines. Studies on Leustroducsin B have demonstrated its ability to potently induce the production of colony-stimulating factors (CSFs), such as granulocyte-colony stimulating factor (G-CSF) and granulocyte-macrophage colony-stimulating factor (GM-CSF), in the human bone marrow-derived stromal cell line KM-102.[1] While specific data for this compound is not explicitly detailed in the available literature, the shared structural features among the leustroducsins suggest a similar potential for cytokine induction.

Experimental Workflow: In Vitro Cytokine Induction Assay

The following diagram outlines a typical workflow for assessing cytokine induction in vitro, based on protocols used for studying Leustroducsin B.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis cell_prep Prepare KM-102 cells seeding Seed cells in 96-well plates cell_prep->seeding treatment Add this compound to cells seeding->treatment leustroducsin_c Prepare this compound dilutions leustroducsin_c->treatment incubation Incubate for 24-48 hours treatment->incubation supernatant Collect supernatant incubation->supernatant elisa Measure cytokine levels (ELISA) supernatant->elisa

Caption: Workflow for in vitro cytokine induction assay.
Detailed Experimental Protocol: Cytokine Induction Assay

Objective: To determine the ability of this compound to induce the production of cytokines (e.g., G-CSF, GM-CSF) in a human bone marrow stromal cell line.

Materials:

  • This compound

  • Human bone marrow-derived stromal cell line (e.g., KM-102)

  • Cell culture medium (e.g., RPMI 1640 supplemented with 10% FBS)

  • 96-well cell culture plates

  • Enzyme-Linked Immunosorbent Assay (ELISA) kits for target cytokines (e.g., human G-CSF, human GM-CSF)

  • Phosphate-buffered saline (PBS)

  • Cell counting apparatus (e.g., hemocytometer or automated cell counter)

Procedure:

  • Cell Culture: Culture KM-102 cells in appropriate medium at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Harvest logarithmically growing cells, determine cell viability and number, and seed the cells into 96-well plates at a density of 5 x 10^4 cells per well. Allow the cells to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in cell culture medium to achieve the desired final concentrations.

  • Treatment: Remove the overnight culture medium from the cells and replace it with fresh medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the compound).

  • Incubation: Incubate the treated plates for a predetermined time course (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • Supernatant Collection: After incubation, centrifuge the plates to pellet the cells and carefully collect the cell-free supernatant.

  • Cytokine Quantification: Quantify the concentration of the target cytokines in the collected supernatants using specific ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Construct dose-response curves to determine the effective concentration of this compound for cytokine induction.

Signaling Pathway: Postulated Mechanism of Action

While a definitive signaling pathway for this compound has not been elucidated, studies on Leustroducsin B provide a strong hypothetical framework. Leustroducsin B has been shown to activate the nuclear factor-kappa B (NF-κB) signaling pathway in KM-102 cells. This activation is mediated through the acidic sphingomyelinase (A-SMase) pathway. It is plausible that this compound, as a close structural analog, operates through a similar mechanism.

Hypothesized Signaling Pathway of this compound

The following diagram illustrates the proposed signaling cascade initiated by this compound, leading to the activation of NF-κB and subsequent gene expression.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Leustroducsin_C This compound Receptor Putative Receptor Leustroducsin_C->Receptor Binds ASMase Acidic Sphingomyelinase (A-SMase) Receptor->ASMase Activates Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide Hydrolyzes to IKK_complex IKK Complex Ceramide->IKK_complex Activates IkappaB IκB IKK_complex->IkappaB Phosphorylates IkappaB_NFkappaB IκB-NF-κB Complex NFkappaB NF-κB NFkappaB_n NF-κB (translocated) NFkappaB->NFkappaB_n Translocates IkappaB_NFkappaB->NFkappaB Releases DNA DNA NFkappaB_n->DNA Binds to promoter Gene_Expression Cytokine Gene Expression DNA->Gene_Expression Initiates transcription

Caption: Hypothesized NF-κB activation by this compound.

Future Directions

The initial in vitro characterization of the leustroducsin family has laid the groundwork for understanding their biological activities. However, to fully appreciate the therapeutic potential of this compound, further research is imperative. Key areas for future investigation include:

  • Determination of the specific IC50 value of this compound for PP2A inhibition. This will allow for a direct comparison of its potency with other leustroducsins and PP2A inhibitors.

  • Comprehensive in vitro cytokine profiling. A broad screen of various cell types and a wider panel of cytokines will provide a more complete picture of the immunomodulatory effects of this compound.

  • Elucidation of the precise signaling pathway. Further studies are needed to confirm whether this compound utilizes the A-SMase/NF-κB pathway and to identify its direct molecular targets.

  • Comparative studies with Leustroducsins A and B. A side-by-side comparison of the in vitro activities of the three main leustroducsins will help to delineate structure-activity relationships.

Conclusion

This compound is a promising natural product with demonstrated inhibitory activity against the critical cellular regulator, PP2A. While initial in vitro studies have been somewhat overshadowed by research on its analog, Leustroducsin B, the foundational evidence suggests that this compound warrants further in-depth investigation. The experimental protocols and hypothesized signaling pathways presented in this guide provide a framework for future research aimed at unlocking the full therapeutic potential of this intriguing molecule.

References

An In-depth Technical Guide to the Chemical Structure of Leustroducsin C

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Leustroducsins are a family of natural products first isolated from the culture broth of the soil bacterium Streptomyces platensis SANK 60191 in 1993.[1][2] This family, which includes Leustroducsins A, B, and C, belongs to the broader class of phoslactomycin-type antibiotics.[1][2] These molecules have garnered significant interest from the scientific community due to their unique and complex molecular architecture and their potent biological activities.

Structurally, Leustroducsins are characterized by a polyunsaturated acyclic chain, an α,β-unsaturated δ-lactone ring, a phosphate (B84403) ester, an amino group-containing side chain, and a terminal cyclohexane (B81311) ring.[3][4] The primary structural differences among the members of the Leustroducsin family lie in the substitution pattern of this cyclohexane moiety.[4]

Leustroducsins exhibit a range of biological effects, including antibacterial, antifungal, and antitumor activities.[1][2] A key mechanism of their action is the potent and selective inhibition of protein serine/threonine phosphatase 2A (PP2A), a critical enzyme in the regulation of cellular growth and signal transduction.[1][2] This inhibitory action makes Leustroducsin C and its analogues valuable tools for chemical biology and potential leads for drug development.

This guide provides a detailed examination of the chemical structure of this compound, including its physicochemical properties, spectroscopic data, and relevant experimental protocols for its isolation and synthesis.

Chemical Structure and Physicochemical Properties

This compound is an organophosphorus compound with a complex, highly functionalized linear structure. Its molecular formula has been determined as C₃₄H₅₆O₁₀NP, corresponding to a molecular weight of 669.[4] The core structure features multiple stereocenters, conjugated dienes, a six-membered unsaturated lactone, and a phosphate ester, making it a challenging synthetic target.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₃₄H₅₆O₁₀NP[4]
Molecular Weight669[4]
FamilyPhoslactomycin[1][2]
Producing OrganismStreptomyces platensis SANK 60191[1][2]
Key Structural Motifsα,β-unsaturated δ-lactone, phosphate ester, conjugated diene, cyclohexane ring[3][4]

Spectroscopic Data for Structural Elucidation

Table 2: Representative ¹³C NMR Spectroscopic Data (Leustroducsin Core)

Carbon PositionTypical Chemical Shift (δ, ppm)Functional Group
Carbonyl (Lactone)165 - 180Ester
Olefinic105 - 150Alkene / Diene
Oxygenated (C-O)60 - 90Alcohol / Ether / Ester
Aliphatic (C-C)10 - 50Alkyl Chain / Cyclohexane

Note: Chemical shifts are approximate and vary based on solvent and specific molecular structure. Data is generalized from typical values for organic functional groups.[5][6]

Table 3: Representative ¹H NMR Spectroscopic Data (Leustroducsin Core)

Proton TypeTypical Chemical Shift (δ, ppm)Functional Group
Olefinic (C=C-H)5.0 - 7.5Alkene / Diene
Oxygenated (CH-O)3.5 - 5.5Alcohol / Ether / Ester
Aliphatic (CH, CH₂, CH₃)0.8 - 2.5Alkyl Chain / Cyclohexane

Note: Chemical shifts are approximate and vary based on solvent and specific molecular structure. Data is generalized from typical values for organic functional groups.[7]

Experimental Protocols

Isolation and Purification of Leustroducsins

The isolation of Leustroducsins from Streptomyces platensis fermentation broth is a multi-step process involving extraction and chromatography.[4]

Protocol Overview:

  • Fermentation: Streptomyces platensis SANK 60191 is cultured in a suitable nutrient medium until a sufficient concentration of Leustroducsins is produced.

  • Extraction: The culture broth is harvested, and the active metabolites are extracted from the supernatant using an organic solvent such as ethyl acetate.[4]

  • Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

  • Chromatographic Purification: The crude extract is subjected to a series of chromatographic separations to isolate the individual Leustroducsin compounds. This typically involves:

    • Gel Filtration Chromatography: To separate compounds based on size.[2]

    • Preparative Reverse-Phase High-Performance Liquid Chromatography (HPLC): A high-resolution technique to separate the closely related Leustroducsins A, B, and C from one another.[4]

  • Purity Analysis: The purity of the isolated fractions is assessed using analytical HPLC and spectroscopic methods.

G Fermentation Fermentation of S. platensis Extraction Solvent Extraction (Ethyl Acetate) Fermentation->Extraction Culture Broth CrudeProduct Crude Leustroducsin Mixture Extraction->CrudeProduct Concentration GelFiltration Gel Filtration Chromatography CrudeProduct->GelFiltration RPHPLC Reverse-Phase HPLC GelFiltration->RPHPLC Partially Purified Fractions PureLsnC Pure this compound RPHPLC->PureLsnC Isolation

Fig 1. General workflow for the isolation and purification of this compound.
Total Synthesis Strategy

The total synthesis of Leustroducsins is a significant challenge that has been met through convergent strategies, where different fragments of the molecule are synthesized separately and then coupled together.[3][8][9] A common approach divides the molecule into three key fragments: a western fragment (the lactone), a central fragment, and an eastern fragment (the cyclohexane).[3]

Key Synthetic Reactions:

  • Nozaki-Hiyama-Kishi (NHK) Reaction: Used for the crucial coupling of the central and western fragments.[8][9]

  • Wittig and Stille Coupling Reactions: Employed to connect the eastern cyclohexane-containing fragment.[8][9]

  • Asymmetric Reactions: Sharpless asymmetric dihydroxylation and Diels-Alder reactions are used to establish the correct stereochemistry in the fragments.[8][9]

  • Final Phosphorylation: The phosphate group is typically introduced in the final stages of the synthesis.[8][9]

G A Fragment A (Lactone) AB_Coupling Fragment A-B Coupling (e.g., NHK Reaction) A->AB_Coupling B Fragment B (Central Chain) B->AB_Coupling C Fragment C (Cyclohexane) ABC_Coupling Fragment C Coupling (e.g., Wittig/Stille) C->ABC_Coupling Intermediate_AB A-B Intermediate AB_Coupling->Intermediate_AB Intermediate_ABC Full Carbon Skeleton ABC_Coupling->Intermediate_ABC Intermediate_AB->ABC_Coupling Final_Steps Final Steps (Phosphorylation) Intermediate_ABC->Final_Steps Leustroducsin Leustroducsin Final_Steps->Leustroducsin

Fig 2. A convergent three-fragment strategy for Leustroducsin total synthesis.

Biological Activity and Signaling Pathway

The primary molecular target of this compound is the serine/threonine phosphatase PP2A.[1][2] Protein phosphatases and protein kinases act in opposition to control the phosphorylation state of substrate proteins, which is a fundamental mechanism for regulating a vast array of cellular processes. By inhibiting PP2A, this compound prevents the dephosphorylation of PP2A's substrate proteins, thereby prolonging their phosphorylated, and often activated, state. This can lead to downstream effects such as the induction of cytokine production and the regulation of cell growth.[1]

G cluster_0 Normal Cell Signaling cluster_1 Signaling with this compound Kinase Protein Kinase Substrate_P Phosphorylated Substrate (Active) Kinase->Substrate_P ATP -> ADP (Phosphorylation) Substrate Substrate Protein (Inactive) PP2A PP2A Substrate_P->PP2A Dephosphorylation Response Cellular Response Substrate_P->Response LsnC This compound PP2A_L PP2A LsnC->PP2A_L Inhibition Kinase_L Protein Kinase Substrate_P_L Sustained Phosphorylation (Hyperactive) Kinase_L->Substrate_P_L ATP -> ADP (Phosphorylation) Substrate_L Substrate Protein (Inactive) Response_L Altered Cellular Response Substrate_P_L->Response_L

Fig 3. Mechanism of action of this compound via inhibition of PP2A.

Conclusion

This compound is a structurally complex and biologically active natural product with significant potential in biomedical research. Its core structure, featuring a unique combination of functional groups, has made it a subject of extensive synthetic efforts. The elucidation of its structure relied on sophisticated spectroscopic techniques, and its biological activity is centered on the potent inhibition of the critical cellular regulator, PP2A. The continued study of this compound and its analogues will undoubtedly provide further insights into cellular signaling and may pave the way for new therapeutic strategies.

References

Leustroducsin C and Protein Secretion: An In-depth Technical Guide on the Core Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Leustroducsin C, a member of the phoslactomycin family of natural products, is a potent and specific inhibitor of the serine/threonine protein phosphatase 2A (PP2A). While direct evidence demonstrating a broad inhibitory role for this compound in the general protein secretion pathway remains to be elucidated, its primary molecular target, PP2A, is a critical regulator of numerous cellular processes that are integral to protein trafficking and secretion. This technical guide synthesizes the current understanding of this compound's mechanism of action and explores the potential downstream consequences of PP2A inhibition on the protein secretory pathway. This document will delve into the established roles of PP2A in vesicle trafficking, Golgi apparatus dynamics, and cytoskeletal organization, thereby providing a framework for investigating the putative indirect effects of this compound on protein secretion. Furthermore, this guide details experimental protocols to facilitate further research in this area.

This compound and its Primary Target: Protein Phosphatase 2A

This compound belongs to the phoslactomycin class of compounds, which are recognized for their potent and selective inhibition of protein phosphatase 2A (PP2A).[1][2][3][4] PP2A is a major family of serine/threonine phosphatases that plays a crucial role in a wide array of cellular functions, including signal transduction, cell cycle progression, and apoptosis, by dephosphorylating a multitude of substrate proteins.[5][6][7][8] The inhibitory action of the phoslactomycin family, including this compound, on PP2A is well-documented, with phoslactomycin F exhibiting an IC50 of 4.7 µM for PP2A.[1] Phoslactomycin A has been shown to directly bind to the catalytic subunit of PP2A at the Cysteine-269 residue, contributing to its potent inhibitory activity.[4]

Table 1: Quantitative Data on Phoslactomycin Inhibition of PP2A

CompoundTargetIC50Cell Line/SystemReference
Phoslactomycin FProtein Phosphatase 2A4.7 µMIn vitro assay[1]

The Putative Role of this compound in Protein Secretion via PP2A Inhibition

While direct studies on this compound's effect on the general protein secretion pathway are not currently available, the known functions of its target, PP2A, in cellular processes essential for secretion suggest an indirect regulatory role. The following sections explore the potential mechanisms by which this compound could modulate protein secretion.

Regulation of Vesicle Trafficking

The transport of proteins through the secretory pathway is mediated by vesicles that shuttle between the endoplasmic reticulum (ER), the Golgi apparatus, and the plasma membrane. Emerging evidence, primarily from plant biology, indicates that PP2A is involved in the regulation of vesicle traffic.[9][10][11][12] Specifically, PP2A has been shown to regulate microtubule-mediated vesicle delivery and the recycling of proteins essential for transport.[9][10][12] By inhibiting PP2A, this compound could potentially disrupt the phosphorylation state of key proteins involved in vesicle formation, transport, and fusion, thereby affecting the efficiency of protein secretion.

G cluster_0 Putative Mechanism of this compound in Vesicle Trafficking Leustroducsin_C This compound PP2A PP2A Leustroducsin_C->PP2A Inhibits Vesicle_Proteins Vesicle Trafficking Proteins (e.g., MAPs, PINs) PP2A->Vesicle_Proteins Dephosphorylates Phosphorylation_State Altered Phosphorylation State Vesicle_Proteins->Phosphorylation_State Leads to Vesicle_Transport Disrupted Vesicle Transport Phosphorylation_State->Vesicle_Transport Results in

Caption: Putative pathway of this compound's effect on vesicle transport.

Maintenance of Golgi Apparatus Structure

The Golgi apparatus is the central sorting and processing station of the secretory pathway. Its distinct stacked structure is crucial for its function. Studies have indicated that PP2A activity is associated with Golgi membranes and is involved in the regulation of Golgi structure, particularly during the cell cycle.[13] PP2A has been implicated in the reassembly of the Golgi apparatus after mitosis through its interaction with the Golgi tethering protein GM130.[14] Inhibition of PP2A by this compound could potentially interfere with the maintenance of Golgi integrity, leading to fragmentation or dysfunction, which would, in turn, impair protein processing and secretion.

G cluster_1 Potential Impact of this compound on Golgi Structure Leustroducsin_C This compound PP2A_Golgi Golgi-associated PP2A Leustroducsin_C->PP2A_Golgi Inhibits Golgi_Integrity Impaired Golgi Integrity Leustroducsin_C->Golgi_Integrity Potentially Disrupts Golgi_Proteins Golgi Structural Proteins (e.g., GM130) PP2A_Golgi->Golgi_Proteins Regulates Golgi_Proteins->Golgi_Integrity Maintains Protein_Processing Defective Protein Processing & Sorting Golgi_Integrity->Protein_Processing Leads to

Caption: Hypothetical model of this compound's effect on Golgi integrity.

Modulation of the Cytoskeleton

The actin cytoskeleton plays a vital role in the secretory pathway by providing tracks for vesicle movement and maintaining the spatial organization of organelles like the Golgi. Research on phoslactomycins has demonstrated that PP2A inhibition leads to the depolymerization of actin filaments.[1] This effect on the cytoskeleton could indirectly inhibit protein secretion by disrupting the transport infrastructure necessary for efficient vesicle trafficking.

Leustroducsin's Influence on Cytokine Secretion

While a general inhibitory effect on protein secretion by this compound is not established, studies on the related compound, Leustroducsin B, have shown that it can induce the production of various cytokines in bone marrow stromal cells.[15] This indicates a regulatory role for PP2A inhibition in the secretion of specific proteins, likely through the modulation of signaling pathways that control gene expression and cytokine synthesis, rather than a direct blockade of the secretory machinery.

Experimental Protocols for Investigating this compound's Role in Protein Secretion

To elucidate the direct or indirect effects of this compound on protein secretion, the following experimental approaches are recommended.

General Protein Secretion Assay

This assay measures the overall secretion of newly synthesized proteins from cultured cells treated with this compound.

Materials:

  • Cell line of interest (e.g., HeLa, HEK293)

  • Complete cell culture medium

  • This compound

  • [³⁵S]methionine/cysteine labeling mix

  • Lysis buffer (e.g., RIPA buffer)

  • Trichloroacetic acid (TCA)

  • Scintillation counter

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Pre-treat cells with various concentrations of this compound for a specified time (e.g., 1-4 hours).

  • Wash cells with methionine/cysteine-free medium.

  • Pulse-label the cells with [³⁵S]methionine/cysteine in the presence of this compound for a short period (e.g., 15-30 minutes).

  • Wash the cells and chase with complete medium containing an excess of unlabeled methionine and cysteine, and the corresponding concentration of this compound, for various time points (e.g., 0, 30, 60, 120 minutes).

  • At each time point, collect the culture medium (secreted proteins) and lyse the cells (intracellular proteins).

  • Precipitate the proteins from both the medium and the cell lysates with TCA.

  • Wash the protein pellets and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of secreted proteins at each time point relative to the total synthesized protein (secreted + intracellular).

G cluster_2 Workflow for General Protein Secretion Assay Cell_Culture Cell Seeding Treatment This compound Treatment Cell_Culture->Treatment Pulse_Label [³⁵S] Pulse Labeling Treatment->Pulse_Label Chase Chase Pulse_Label->Chase Harvest Harvest Medium & Cell Lysate Chase->Harvest TCA_Precipitation TCA Precipitation Harvest->TCA_Precipitation Quantification Scintillation Counting TCA_Precipitation->Quantification Analysis Data Analysis Quantification->Analysis

Caption: Experimental workflow for the general protein secretion assay.

Immunofluorescence Staining for Golgi Integrity

This method visually assesses the morphology of the Golgi apparatus in cells treated with this compound.

Materials:

  • Cells grown on coverslips

  • This compound

  • Paraformaldehyde (PFA) for fixation

  • Permeabilization buffer (e.g., Triton X-100 in PBS)

  • Blocking buffer (e.g., BSA in PBS)

  • Primary antibody against a Golgi marker (e.g., anti-GM130)

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear staining

  • Fluorescence microscope

Procedure:

  • Treat cells grown on coverslips with this compound for various times.

  • Fix the cells with PFA.

  • Permeabilize the cells.

  • Block non-specific antibody binding.

  • Incubate with the primary antibody against the Golgi marker.

  • Incubate with the fluorescently labeled secondary antibody and DAPI.

  • Mount the coverslips on slides and visualize the Golgi morphology using a fluorescence microscope. Compare the structure in treated versus untreated cells.

Conclusion and Future Directions

This compound is a valuable tool for studying the cellular functions of PP2A. While its direct role as a general inhibitor of protein secretion has not been established, its ability to inhibit PP2A provides a compelling rationale for investigating its indirect effects on the secretory pathway. The known involvement of PP2A in vesicle trafficking, Golgi dynamics, and cytoskeletal organization suggests that this compound could serve as a chemical probe to dissect the complex regulation of protein secretion by phosphorylation-dependent signaling pathways. Future research should focus on utilizing the experimental approaches outlined in this guide to systematically evaluate the impact of this compound on various stages of the secretory pathway, identify the specific PP2A substrates involved, and explore the potential of targeting PP2A for therapeutic modulation of protein secretion in disease states.

References

Methodological & Application

Total Synthesis Protocol for Leustroducsin C

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Detailed Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive protocol for the total synthesis of Leustroducsin C, a member of the phoslactomycin family of natural products. Leustroducsins exhibit a range of significant biological activities, including antifungal, antibacterial, and antitumor properties, primarily through the potent and selective inhibition of protein serine/threonine phosphatase 2A (PP2A). This protocol is based on a highly convergent retrosynthetic analysis, adapted from the successful total synthesis of the closely related Leustroducsin B. The synthesis is divided into the preparation of three key fragments of similar complexity: a western fragment (the lactone moiety), a central fragment, and an eastern fragment (the functionalized cyclohexane (B81311) moiety specific to this compound). This modular approach allows for flexibility and efficient assembly of the complex natural product. Detailed experimental procedures, quantitative data, and visual diagrams of the synthetic pathways are provided to enable the successful replication of this synthesis in a research setting.

Introduction

Leustroducsins A-C, first isolated from Streptomyces platensis, are complex macrolides that have garnered significant attention from the synthetic and medicinal chemistry communities. Their unique molecular architecture, featuring a densely functionalized acyclic chain, a stereochemically rich cyclohexane ring, and a phosphate (B84403) ester, presents a formidable synthetic challenge. The biological activity of leustroducsins, particularly their inhibition of PP2A, a crucial enzyme in cellular regulation, underscores their potential as therapeutic lead compounds.

This protocol details a total synthesis of this compound, leveraging a convergent strategy that has been successfully applied to the synthesis of Leustroducsin B. The key disconnections in the retrosynthetic analysis lead to three fragments of comparable complexity, which are synthesized independently and then coupled in a sequential manner. This approach not only enhances the overall efficiency of the synthesis but also allows for the potential generation of analogues for structure-activity relationship (SAR) studies by modifying the individual fragments.

Retrosynthetic Analysis and Strategy

The total synthesis of this compound is approached through a convergent strategy, dissecting the molecule into three key fragments: the Western Fragment (lactone), the Central Fragment, and the Eastern Fragment (cyclohexane).

G Leustroducsin_C This compound Coupling1 Silicon-Mediated Cross-Coupling Leustroducsin_C->Coupling1 Fragments Western Fragment + Central Fragment + Eastern Fragment Coupling1->Fragments Eastern Fragment Intermediate1 Coupled Western-Central Fragment Coupling1->Intermediate1 Coupling2 Chelate-Controlled Vinyl Zincate Addition Coupling2->Fragments Western Fragment Coupling2->Fragments Central Fragment Intermediate1->Coupling2 G cluster_western Western Fragment Synthesis Start Propiolaldehyde & Chiral Oxazolidinone Aldol Evans' Aldol Reaction Start->Aldol Reduction Reductive Removal of Chiral Auxiliary Aldol->Reduction Wittig Phase-Transfer Wittig Reaction Reduction->Wittig Protection Ketalization & Alkyne Deprotection Wittig->Protection Hydrozirconation Hydrozirconation-Iodination Protection->Hydrozirconation End Western Fragment (Vinyl Iodide) Hydrozirconation->End G cluster_central Central Fragment Synthesis Start Commercially Available Ester Formylation Enolate Formylation Start->Formylation Wittig Wittig Olefination & Reduction Formylation->Wittig Aldol Zinc-ProPhenol Catalyzed Aldol Reaction Wittig->Aldol Reduction Asymmetric Transfer Hydrogenation Aldol->Reduction Protection Silyl Protection & Azide Installation Reduction->Protection End Central Fragment (β-azido ketone) Protection->End G cluster_eastern Eastern Fragment Synthesis (this compound) Start 3-Cyclohexene-1-carboxylic acid Iodolactonization Iodolactonization/Elimination Start->Iodolactonization Opening Lactone Opening & Protection Iodolactonization->Opening AAA Pd-catalyzed Asymmetric Allylic Alkylation Opening->AAA Acylation Stereoselective Acylation AAA->Acylation Functionalization Further Functional Group Manipulations Acylation->Functionalization End Eastern Fragment (Vinyl Iodide) Functionalization->End

Application Notes and Protocols for Leustroducsin C In Vivo Animal Model Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Limited direct in vivo data for Leustroducsin C is publicly available. The following application notes and protocols are substantially based on data from the closely related compound, Leustroducsin B, and general knowledge of in vivo study design. Researchers should use this information as a guide and conduct dose-ranging and toxicity studies specific to this compound.

Introduction

Leustroducsins, including this compound, are natural products isolated from Streptomyces platensis.[1] They belong to the phoslactomycin family and have garnered interest for their diverse biological activities, including antibacterial, antifungal, and antitumor properties.[1] A key mechanism of action for this class of compounds is the inhibition of protein serine/threonine phosphatase 2A (PP2A), a critical regulator of cellular processes.[1] Leustroducsin B has demonstrated potent induction of cytokine production and enhancement of host resistance to bacterial infections in murine models.[1] These notes provide a framework for designing and executing in vivo animal model studies with this compound, leveraging the available data for Leustroducsin B.

Mechanism of Action and Signaling Pathway

Leustroducsins exert their biological effects primarily through the inhibition of Protein Phosphatase 2A (PP2A).[1] PP2A is a tumor suppressor that negatively regulates multiple signaling pathways. By inhibiting PP2A, Leustroducsins can lead to the hyperphosphorylation and activation of downstream targets.

Studies on Leustroducsin B suggest a signaling cascade that involves the activation of the acidic sphingomyelinase (A-SMase) pathway, ultimately leading to the activation of the transcription factor NF-κB.[1] NF-κB plays a pivotal role in regulating the expression of genes involved in inflammation and immune responses, including various cytokines.

Signaling Pathway of Leustroducsin

Leustroducsin_Signaling cluster_nucleus Nuclear Events Leustroducsin This compound PP2A PP2A (Inhibited) Leustroducsin->PP2A Inhibits ASMase Acidic Sphingomyelinase (A-SMase) PP2A->ASMase Dephosphorylates (Inhibited) IKK IKK Complex ASMase->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Cytokine Cytokine Genes (e.g., IL-6, G-CSF) Response Immune Response Cytokine->Response

Caption: Proposed signaling pathway for this compound.

Quantitative Data Summary

The following table summarizes the reported in vivo efficacy of Leustroducsin B in a murine model of bacterial infection. This data can serve as a starting point for dose selection in studies with this compound.

CompoundAnimal ModelInfection ModelDosing RouteDose RangeOutcomeReference
Leustroducsin BMiceEscherichia coli (lethal infection)Intraperitoneal (i.p.)0.1 - 1 mg/kgAugmented host resistance[1]

Experimental Protocols

General Guidelines for In Vivo Studies
  • Animal Models: The choice of animal model will depend on the therapeutic area of investigation (e.g., oncology, immunology, infectious diseases). Common choices include BALB/c or C57BL/6 mice for immunological and infectious disease studies.

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

  • Compound Formulation: this compound should be formulated in a sterile, biocompatible vehicle suitable for the chosen route of administration. Solubility and stability of the formulation should be determined prior to in vivo use. A common vehicle for preclinical studies is a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water.

  • Route of Administration: The route of administration (e.g., intravenous, intraperitoneal, oral) should be selected based on the pharmacokinetic properties of this compound and the experimental design.

Protocol: Evaluation of this compound in a Murine Model of Bacterial Infection

This protocol is adapted from studies with Leustroducsin B and provides a framework for assessing the in vivo efficacy of this compound against a bacterial challenge.

Objective: To determine the effective dose of this compound in augmenting host resistance to a lethal bacterial infection.

Materials:

  • This compound

  • Sterile, non-pyrogenic vehicle (e.g., 5% DMSO in sterile saline)

  • Pathogenic strain of Escherichia coli

  • 8-10 week old male or female BALB/c mice

  • Standard laboratory equipment for animal handling and injections

Experimental Workflow:

Bacterial_Challenge_Workflow Acclimatization Animal Acclimatization (1 week) Grouping Randomization into Treatment Groups (n=8-10/group) Acclimatization->Grouping Dosing This compound Administration (i.p., various doses) Grouping->Dosing Infection Bacterial Challenge (E. coli, i.p.) Dosing->Infection 24 hours post-dosing Monitoring Monitoring (Survival, Clinical Signs) Infection->Monitoring Endpoint Endpoint Analysis (e.g., Bacterial Load, Cytokine Levels) Monitoring->Endpoint

References

Application of Leustroducsin C in Golgi Stress Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Golgi apparatus is a central organelle for protein and lipid modification and sorting. Perturbations in Golgi function lead to a cellular stress condition known as Golgi stress, which activates a set of signaling pathways collectively termed the Golgi stress response (GSR). Key signaling pathways involved in the GSR include the TFE3, CREB3, and PERK pathways, which are regulated by complex phosphorylation and dephosphorylation events.

Leustroducsin C belongs to the phoslactomycin family of natural products, which are known inhibitors of serine/threonine protein phosphatases, including Protein Phosphatase 2A (PP2A). While direct studies linking this compound to Golgi stress are not yet published, its established role as a phosphatase inhibitor presents a valuable opportunity to investigate the role of dephosphorylation in the Golgi stress response. This document provides a hypothetical framework and detailed protocols for utilizing this compound as a research tool to dissect the signaling pathways of Golgi stress.

Hypothetical Application: this compound can be used to probe the role of serine/threonine phosphatases in regulating the activation of key Golgi stress transcription factors, such as TFE3, which is known to be activated by dephosphorylation. By inhibiting phosphatases, this compound may potentially modulate the cellular response to Golgi stress, providing insights into the regulatory mechanisms of the GSR.

Data Presentation

The following tables present hypothetical quantitative data that could be obtained when studying the effects of this compound on Golgi stress, using the known Golgi stress inducer Monensin as a positive control.

Table 1: Effect of this compound on TFE3 Nuclear Translocation

TreatmentConcentration% of Cells with Nuclear TFE3 (Mean ± SD)
Vehicle Control (DMSO)-5 ± 1.2
Monensin10 µM75 ± 5.8
This compound1 µM8 ± 1.5
This compound5 µM15 ± 2.1
This compound10 µM25 ± 3.4
Monensin + this compound10 µM + 5 µM45 ± 4.5

Table 2: Gene Expression Analysis of Golgi Stress Markers by qPCR

TreatmentConcentrationRelative Fold Change in HSPA5 (BiP) mRNARelative Fold Change in ATF4 mRNARelative Fold Change in CHOP mRNA
Vehicle Control (DMSO)-1.0 ± 0.11.0 ± 0.21.0 ± 0.1
Monensin10 µM1.2 ± 0.34.5 ± 0.53.8 ± 0.4
This compound10 µM1.1 ± 0.21.3 ± 0.31.2 ± 0.2
Monensin + this compound10 µM + 10 µM1.3 ± 0.22.5 ± 0.42.1 ± 0.3

Table 3: Western Blot Analysis of PERK Pathway Activation

TreatmentConcentrationp-PERK / total PERK (Ratio ± SD)p-eIF2α / total eIF2α (Ratio ± SD)ATF4 Protein Level (Fold Change ± SD)
Vehicle Control (DMSO)-0.1 ± 0.050.2 ± 0.081.0 ± 0.2
Monensin10 µM2.5 ± 0.43.1 ± 0.54.2 ± 0.6
This compound10 µM0.2 ± 0.070.3 ± 0.11.1 ± 0.3
Monensin + this compound10 µM + 10 µM2.8 ± 0.53.5 ± 0.64.8 ± 0.7

Experimental Protocols

Protocol 1: TFE3 Nuclear Translocation Assay by Immunofluorescence

This protocol details the procedure to visualize and quantify the translocation of the transcription factor TFE3 from the cytoplasm to the nucleus upon induction of Golgi stress and treatment with this compound.

Materials:

  • HeLa cells

  • DMEM with 10% FBS

  • This compound (stock solution in DMSO)

  • Monensin (stock solution in ethanol)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • 1% Bovine Serum Albumin (BSA) in PBS (blocking buffer)

  • Primary antibody: Rabbit anti-TFE3

  • Secondary antibody: Goat anti-rabbit IgG conjugated to Alexa Fluor 488

  • DAPI (4',6-diamidino-2-phenylindole)

  • Fluorescence microscope

Procedure:

  • Seed HeLa cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Treat the cells with vehicle control, Monensin (10 µM), and/or this compound at various concentrations for 4-6 hours.

  • Wash the cells twice with ice-cold PBS.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Wash three times with PBS.

  • Block with 1% BSA in PBS for 1 hour at room temperature.

  • Incubate with the primary anti-TFE3 antibody diluted in blocking buffer overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with the Alexa Fluor 488-conjugated secondary antibody and DAPI diluted in blocking buffer for 1 hour at room temperature in the dark.

  • Wash three times with PBS.

  • Mount the coverslips on microscope slides.

  • Visualize the cells using a fluorescence microscope and quantify the percentage of cells showing nuclear TFE3 localization.

Protocol 2: Quantitative Real-Time PCR (qPCR) for Golgi Stress Markers

This protocol is for measuring the mRNA expression levels of key Golgi stress response genes.

Materials:

  • Treated cells from a 6-well plate

  • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

  • cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

  • SYBR Green qPCR Master Mix

  • Gene-specific primers for HSPA5 (BiP), ATF4, CHOP, and a housekeeping gene (e.g., GAPDH)

  • Real-time PCR system

Procedure:

  • Lyse the treated cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

  • Quantify the RNA concentration and assess its purity.

  • Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.

  • Set up the qPCR reaction with SYBR Green Master Mix, forward and reverse primers, and cDNA template.

  • Run the qPCR program on a real-time PCR system.

  • Analyze the data using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.

Protocol 3: Western Blotting for PERK Pathway Proteins

This protocol describes the detection of total and phosphorylated PERK and eIF2α, as well as total ATF4 protein levels.

Materials:

  • Treated cells from a 6-well plate

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p-PERK, anti-PERK, anti-p-eIF2α, anti-eIF2α, anti-ATF4, anti-β-actin

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Lyse the cells in RIPA buffer on ice for 30 minutes.

  • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatants using the BCA assay.

  • Normalize the protein concentrations and add Laemmli sample buffer.

  • Boil the samples at 95°C for 5 minutes.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities and normalize to the loading control (β-actin).

Mandatory Visualization

GolgiStressSignaling cluster_golgi Golgi Apparatus cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Golgi CREB3_n CREB3 Golgi->CREB3_n cleavage & nuclear translocation TFE3_n TFE3 Gene_Expression Target Gene Expression TFE3_n->Gene_Expression CREB3_n->Gene_Expression ATF4_n ATF4 ATF4_n->Gene_Expression Golgi_Stress Golgi Stress TFE3_p p-TFE3 Golgi_Stress->TFE3_p activates PERK PERK Golgi_Stress->PERK activates CREB3_er CREB3 (ER) Golgi_Stress->CREB3_er activates TFE3_cyto TFE3 TFE3_p->TFE3_cyto dephosphorylation TFE3_cyto->TFE3_n nuclear translocation p_PERK p-PERK PERK->p_PERK phosphorylation eIF2a eIF2α p_PERK->eIF2a p_eIF2a p-eIF2α eIF2a->p_eIF2a phosphorylation ATF4_cyto ATF4 translation p_eIF2a->ATF4_cyto ATF4_cyto->ATF4_n nuclear translocation Leustroducsin_C This compound Phosphatase Phosphatase Leustroducsin_C->Phosphatase inhibits Phosphatase->TFE3_p dephosphorylates CREB3_er->Golgi translocates to

Caption: Golgi Stress Signaling Pathways and Hypothetical Action of this compound.

ExperimentalWorkflow cluster_assays Downstream Assays start Start: Culture Cells (e.g., HeLa) treatment Treatment Groups: 1. Vehicle (DMSO) 2. Golgi Stress Inducer (Monensin) 3. This compound 4. Co-treatment start->treatment incubation Incubate for Defined Time Points (e.g., 4, 8, 12, 24h) treatment->incubation if_assay Immunofluorescence: TFE3 Nuclear Translocation incubation->if_assay qpcr_assay qPCR: Golgi Stress Gene Expression (ATF4, CHOP, BiP) incubation->qpcr_assay wb_assay Western Blot: PERK Pathway Activation (p-PERK, p-eIF2α, ATF4) incubation->wb_assay data_analysis Data Analysis and Interpretation if_assay->data_analysis qpcr_assay->data_analysis wb_assay->data_analysis conclusion Conclusion: Elucidate the role of phosphatases in Golgi stress signaling data_analysis->conclusion

Caption: Experimental Workflow for Investigating this compound in Golgi Stress.

Leustroducsin C solubility and stock solution preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leustroducsin C is a member of the phoslactomycin family of natural products isolated from Streptomyces platensis. While research on this compound is not as extensive as its analogue, Leustroducsin B, it is presumed to share similar biological activities due to structural similarities. Leustroducsins are known to be potent and selective inhibitors of protein serine/threonine phosphatase 2A (PP2A), a key enzyme involved in regulating cellular processes such as cell growth and signal transduction.[1] This document provides guidelines on the solubility of this compound and a detailed protocol for the preparation of stock solutions for in vitro studies. Additionally, it outlines the putative signaling pathway affected by this class of compounds.

Data Presentation

Currently, there is a lack of specific quantitative solubility data for this compound in common laboratory solvents. However, based on the general properties of similar natural products, the following table provides a qualitative solubility profile and recommended solvents for preparing stock solutions. Researchers should perform small-scale solubility tests to determine the optimal solvent and concentration for their specific experimental needs.

SolventExpected SolubilityRecommended for Stock SolutionNotes
Dimethyl Sulfoxide (DMSO) SolubleYes A common solvent for organic compounds.[2] It is advisable to use anhydrous DMSO to prevent degradation of the compound.
Ethanol Sparingly Soluble to SolubleYes May require gentle warming to fully dissolve. Use absolute ethanol.
Water Insoluble to Sparingly SolubleNo Not recommended for initial stock solution preparation. Dilutions of the stock solution in aqueous buffers should be prepared fresh.
Phosphate-Buffered Saline (PBS) Insoluble to Sparingly SolubleNo Not recommended for initial stock solution preparation. Final working concentrations can be made by diluting the stock solution in PBS.

Experimental Protocols

Preparation of a this compound Stock Solution

This protocol provides a general procedure for preparing a 10 mM stock solution of this compound in DMSO. This is a starting point and may need to be adjusted based on the specific requirements of the experiment and the observed solubility of the compound.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Determine the required mass of this compound:

    • The molecular weight of this compound is required for this calculation. As this information may not be readily available, it is crucial to obtain it from the compound supplier. For the purpose of this protocol, we will assume a hypothetical molecular weight (MW). Let's assume MW = 500 g/mol .

    • To prepare 1 mL of a 10 mM stock solution:

      • Mass (g) = Concentration (mol/L) * Volume (L) * MW ( g/mol )

      • Mass (mg) = 10 mmol/L * 0.001 L * 500 g/mol * 1000 mg/g = 5 mg

  • Weighing the compound:

    • Accurately weigh out the calculated mass of this compound using a calibrated analytical balance.

    • Transfer the weighed compound into a sterile microcentrifuge tube or vial.

  • Dissolving the compound:

    • Add the appropriate volume of anhydrous DMSO to the tube containing this compound. For a 10 mM solution with 5 mg of compound (assuming MW=500), you would add 1 mL of DMSO.

    • Vortex the solution thoroughly for 1-2 minutes until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be applied if the compound does not readily dissolve, but care should be taken to avoid degradation.

  • Storage of the stock solution:

    • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage. When stored properly, the stock solution should be stable for several months.

    • Before use, thaw the aliquot at room temperature and vortex briefly.

Note: Always use appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling chemical compounds.

Mandatory Visualization

Putative Signaling Pathway of Leustroducsins

Leustroducsins, such as Leustroducsin B, are known to be potent inhibitors of Protein Phosphatase 2A (PP2A).[1] Inhibition of PP2A can lead to the activation of various downstream signaling pathways. One such pathway is the activation of Nuclear Factor-kappa B (NF-κB) through a mechanism involving acidic sphingomyelinase (A-SMase) and phosphatidylcholine-specific phospholipase C (PC-PLC).[3] The following diagram illustrates this proposed signaling cascade.

Leustroducsin_Signaling_Pathway Leustroducsin This compound PP2A Protein Phosphatase 2A (PP2A) Leustroducsin->PP2A Inhibits PC_PLC Phosphatidylcholine-specific Phospholipase C (PC-PLC) PP2A->PC_PLC Dephosphorylates (Inhibits) A_SMase Acidic Sphingomyelinase (A-SMase) PC_PLC->A_SMase Activates NFkB_activation NF-κB Activation A_SMase->NFkB_activation Activates Cytokine_Production Cytokine Production (e.g., IL-8) NFkB_activation->Cytokine_Production Induces

Caption: Proposed signaling pathway of this compound.

Experimental Workflow for Stock Solution Preparation

The following diagram outlines the logical steps for preparing a stock solution of this compound.

Stock_Solution_Workflow start Start calculate Calculate Mass of This compound start->calculate weigh Weigh this compound calculate->weigh dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex until Dissolved dissolve->vortex check_solubility Completely Dissolved? vortex->check_solubility warm Gentle Warming (optional) check_solubility->warm No aliquot Aliquot into Single-Use Tubes check_solubility->aliquot Yes warm->vortex store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for preparing this compound stock solution.

References

Application Notes and Protocols for the Detection of Leustroducsin C in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leustroducsin C is a member of the phoslactomycin family of natural products, first isolated from Streptomyces platensis.[1][2] These compounds have garnered significant interest due to their diverse biological activities, including antibacterial, antifungal, and antitumor properties.[1] A key mechanism of action for the leustroducsin family is the potent and selective inhibition of protein serine/threonine phosphatase 2A (PP2A), a critical enzyme in cellular signaling pathways that regulate cell growth and metabolism.[1] Given its therapeutic potential, sensitive and reliable methods for the detection and quantification of this compound in biological samples are essential for pharmacokinetic studies, drug metabolism research, and clinical trial monitoring.

This document provides detailed application notes and protocols for the proposed detection of this compound in biological matrices, primarily focusing on a robust and sensitive method using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS). While specific validated methods for this compound are not widely published, the following protocols are based on established principles for the analysis of similar natural product compounds in biological fluids.

Proposed Analytical Method: UHPLC-MS/MS

UHPLC-MS/MS is the recommended technique for the quantification of this compound in biological samples due to its high sensitivity, selectivity, and specificity. This method allows for the accurate measurement of low concentrations of the analyte in complex matrices such as plasma and serum.

Sample Preparation

Proper sample preparation is critical to remove interfering substances and concentrate the analyte. A proposed solid-phase extraction (SPE) method is outlined below.

Protocol: Solid-Phase Extraction (SPE) of this compound from Human Plasma

  • Sample Thawing: Thaw frozen plasma samples on ice to prevent degradation of the analyte.

  • Protein Precipitation: To 200 µL of plasma, add 600 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., a structurally similar molecule not present in the sample).

  • Vortexing and Centrifugation: Vortex the mixture for 1 minute to precipitate proteins. Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by washing sequentially with 1 mL of methanol (B129727) and 1 mL of deionized water.

  • Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.

  • Elution: Elute this compound with 1 mL of 5% formic acid in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for UHPLC-MS/MS analysis.

UHPLC-MS/MS Parameters

The following are proposed starting parameters for the chromatographic separation and mass spectrometric detection of this compound. Optimization will be required.

Table 1: Proposed UHPLC-MS/MS Parameters

ParameterRecommended Setting
UHPLC System
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% B to 95% B over 5 minutes
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Precursor Ion (m/z)To be determined based on this compound structure
Product Ions (m/z)To be determined by fragmentation analysis
Collision EnergyTo be optimized

Note: The exact m/z values for precursor and product ions need to be determined by infusing a pure standard of this compound into the mass spectrometer.

Data Presentation

The following tables represent hypothetical, yet realistic, quantitative data that could be obtained from a validated UHPLC-MS/MS method for this compound.

Table 2: Hypothetical Calibration Curve Data for this compound in Human Plasma

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
0.10.012
0.50.058
1.00.115
5.00.590
10.01.180
50.05.950
100.011.900

Table 3: Hypothetical Method Validation Data

ParameterResult
Linearity (r²)> 0.995
Lower Limit of Quantification (LLOQ)0.1 ng/mL
Accuracy (% Bias) at LLOQ< 20%
Precision (% CV) at LLOQ< 20%
Intra-day Precision (% CV)< 15%
Inter-day Precision (% CV)< 15%
Recovery> 85%

Signaling Pathway and Experimental Workflow

This compound Signaling Pathway

This compound is a known inhibitor of Protein Phosphatase 2A (PP2A). PP2A is a serine/threonine phosphatase that plays a crucial role in dephosphorylating numerous substrate proteins, thereby regulating a wide array of cellular processes. Inhibition of PP2A by this compound would lead to the hyperphosphorylation of its downstream targets, impacting pathways such as cell cycle progression and apoptosis.

Caption: Inhibition of PP2A by this compound.

Experimental Workflow for this compound Quantification

The overall workflow for the quantification of this compound in biological samples involves several key steps from sample collection to data analysis.

Experimental_Workflow Sample_Collection 1. Biological Sample Collection (e.g., Plasma, Serum) Sample_Preparation 2. Sample Preparation (Protein Precipitation & SPE) Sample_Collection->Sample_Preparation UHPLC_Separation 3. UHPLC Separation (C18 Reverse Phase) Sample_Preparation->UHPLC_Separation MS_Detection 4. Tandem MS Detection (ESI+, MRM) UHPLC_Separation->MS_Detection Data_Analysis 5. Data Analysis (Quantification & Validation) MS_Detection->Data_Analysis

Caption: UHPLC-MS/MS workflow for this compound.

Stability and Storage Considerations

The stability of this compound in biological matrices is a critical factor for accurate quantification.[3][4][5] It is recommended to conduct stability studies to evaluate the impact of storage conditions and sample handling.

  • Short-term stability: Evaluate stability at room temperature and 4°C for at least 24 hours.

  • Long-term stability: Assess stability at -20°C and -80°C for extended periods (e.g., 1, 3, and 6 months).

  • Freeze-thaw stability: Subject samples to multiple freeze-thaw cycles (e.g., three cycles) to determine if degradation occurs.

Samples should be stored at -80°C for long-term storage to minimize potential degradation.

Conclusion

The proposed UHPLC-MS/MS method provides a robust and sensitive approach for the detection and quantification of this compound in biological samples. The detailed protocols for sample preparation and instrument parameters serve as a strong starting point for method development and validation. The successful implementation of this method will be invaluable for advancing the preclinical and clinical development of this compound and related compounds. Further optimization and validation will be necessary to meet specific regulatory requirements.

References

Application Notes and Protocols for Leustroducsin C Treatment in Primary Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leustroducsins are a family of natural products isolated from Streptomyces platensis, belonging to the phoslactomycin family of compounds.[1][2] These molecules, including Leustroducsin C, are recognized for their potent and selective inhibition of protein serine/threonine phosphatase 2A (PP2A), a critical enzyme involved in cellular processes such as growth, signaling, and apoptosis.[1][2][3] Due to their biological activities, which include antifungal, antibacterial, and antitumor properties, leustroducsins are of significant interest in biomedical research and drug development.[1][2]

These application notes provide a comprehensive guide for the use of this compound in primary cell culture experiments. The protocols outlined below are based on best practices for handling primary cells and information derived from studies on the closely related compound, Leustroducsin B, due to the limited availability of specific data for this compound.

Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of Protein Phosphatase 2A (PP2A). PP2A is a major serine/threonine phosphatase that plays a crucial role in regulating various signaling pathways. By inhibiting PP2A, this compound can modulate the phosphorylation status of numerous substrate proteins, thereby influencing downstream cellular events. For instance, the related compound Leustroducsin B has been shown to activate the NF-κB signaling pathway.[1]

Signaling Pathway of Related Leustroducsin B

Leustroducsin_Signaling Leustroducsin_C This compound PP2A PP2A Inhibition Leustroducsin_C->PP2A ASM Acidic Sphingomyelinase (A-SMase) Leustroducsin_C->ASM activates PC_PLC Phosphatidylcholine-specific Phospholipase C (PC-PLC) Leustroducsin_C->PC_PLC activates NF_kB NF-κB Activation PP2A->NF_kB regulates ASM->NF_kB PC_PLC->NF_kB Cytokine_Production Cytokine Production (e.g., IL-8) NF_kB->Cytokine_Production Experimental_Workflow Start Primary Cell Culture Treatment This compound Treatment (Dose-Response & Time-Course) Start->Treatment Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->Viability Western Western Blot Analysis (p-Akt, p-ERK, c-Myc) Treatment->Western Cytokine Cytokine Profiling (e.g., ELISA, Luminex) Treatment->Cytokine Analysis Data Analysis & Interpretation Viability->Analysis Western->Analysis Cytokine->Analysis

References

Application Notes and Protocols for Studying Intracellular Trafficking with Leustroducsin C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leustroducsin C is a member of the phoslactomycin family of natural products, which are potent and selective inhibitors of Protein Phosphatase 2A (PP2A).[1][2][3] PP2A is a crucial serine/threonine phosphatase that plays a vital role in regulating a multitude of cellular processes, including signal transduction, cell cycle progression, and apoptosis.[4][5] Emerging evidence indicates that PP2A is also a key regulator of the actin cytoskeleton, a dynamic network of protein filaments essential for various forms of intracellular trafficking, including vesicle transport, organelle positioning, and endocytosis.[1][6][7]

This document provides detailed application notes and experimental protocols for utilizing this compound as a pharmacological tool to investigate the role of PP2A in actin-dependent intracellular trafficking. By inhibiting PP2A, this compound allows for the study of cellular processes that are regulated by the phosphorylation state of key actin-binding proteins.

Mechanism of Action: Targeting the Actin Cytoskeleton

The primary mechanism through which this compound is proposed to affect intracellular trafficking is by inhibiting PP2A's ability to dephosphorylate key regulators of actin dynamics. One such critical substrate of PP2A is the actin-depolymerizing factor (ADF)/cofilin family of proteins.[2][8] ADF/cofilin promotes the disassembly of actin filaments, a crucial step in maintaining the dynamic turnover of the actin cytoskeleton required for cell motility and intracellular transport.

PP2A activates ADF/cofilin by removing an inhibitory phosphate (B84403) group. Inhibition of PP2A by this compound is expected to lead to the hyperphosphorylation and inactivation of ADF/cofilin.[2] This, in turn, would decrease the rate of actin filament disassembly, leading to an accumulation of stabilized actin filaments and a reduction in overall actin dynamics. Such alterations in the actin cytoskeleton can profoundly impact actin-based intracellular transport processes.

Leustroducsin_C This compound PP2A Protein Phosphatase 2A (PP2A) Leustroducsin_C->PP2A p_ADF_Cofilin p-ADF/Cofilin (Inactive) PP2A->p_ADF_Cofilin Dephosphorylates ADF_Cofilin ADF/Cofilin (Active) Actin_Disassembly Actin Filament Disassembly ADF_Cofilin->Actin_Disassembly Promotes Actin_Dynamics Decreased Actin Dynamics Actin_Disassembly->Actin_Dynamics Intracellular_Trafficking Altered Intracellular Trafficking Actin_Dynamics->Intracellular_Trafficking

Figure 1: Proposed mechanism of this compound action on actin dynamics.

Quantitative Data Summary

While specific quantitative data for this compound's effect on intracellular trafficking is not yet widely available, the following table summarizes the effects of other phoslactomycins and PP2A inhibitors on the actin cytoskeleton. This data can serve as a reference for designing experiments with this compound.

CompoundCell LineConcentrationObserved Effect on Actin CytoskeletonReference
Phoslactomycin FNIH/3T3 fibroblasts10 µMActin filament depolymerization after 4 hours[1]
Okadaic AcidArabidopsis mesophyll cells1 µMInhibition of actin cytoskeleton reorganization[2][8]
Calyculin AGreen alga AcetabulariaSub-micromolarFormation of circular actin bundles[6]

Experimental Protocols

Note on this compound: Information on the specific solubility and stability of this compound is limited. Based on data for the related compound, Leustroducsin B, it is advisable to dissolve it in a suitable organic solvent like DMSO to prepare a stock solution and to be mindful of its potential for decomposition in solution over time.[9] It is recommended to perform initial dose-response experiments to determine the optimal concentration for the cell type and assay of interest, starting in the low micromolar range. Phoslactomycins are known to be cell-permeable.

Protocol 1: Analysis of Actin Cytoskeleton Organization by Immunofluorescence

This protocol details how to visualize the effects of this compound on the actin cytoskeleton using fluorescence microscopy.

Materials:

  • Cells of interest (e.g., HeLa, NIH/3T3) cultured on glass coverslips

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • 1% Bovine Serum Albumin (BSA) in PBS (blocking buffer)

  • Fluorescently-labeled phalloidin (B8060827) (e.g., Alexa Fluor 488 phalloidin)

  • DAPI (4',6-diamidino-2-phenylindole)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells on sterile glass coverslips in a multi-well plate at a density that will result in 50-70% confluency on the day of the experiment.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) in complete culture medium for a desired time period (e.g., 1, 4, 8 hours).

  • Fixation: Gently wash the cells twice with PBS and then fix with 4% PFA in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash the cells three times with PBS and block with 1% BSA in PBS for 30 minutes.

  • Staining: Incubate the cells with fluorescently-labeled phalloidin (at the manufacturer's recommended concentration) and DAPI (to stain the nuclei) in blocking buffer for 1 hour at room temperature in the dark.

  • Mounting: Wash the cells three times with PBS and mount the coverslips onto glass slides using an antifade mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope. Acquire images of the actin cytoskeleton (phalloidin stain) and nuclei (DAPI stain).

Data Analysis:

  • Qualitatively assess changes in actin filament organization, such as the formation of stress fibers, cortical actin rings, or actin aggregates.

  • Quantify changes in cell morphology, such as cell area and circularity, using image analysis software (e.g., ImageJ/Fiji).

start Start: Seed cells on coverslips treat Treat with this compound and vehicle control start->treat fix Fix cells with PFA treat->fix permeabilize Permeabilize with Triton X-100 fix->permeabilize block Block with BSA permeabilize->block stain Stain with Phalloidin and DAPI block->stain mount Mount coverslips stain->mount image Image with fluorescence microscope mount->image analyze Analyze actin organization and cell morphology image->analyze end End analyze->end

Figure 2: Workflow for analyzing actin cytoskeleton organization.
Protocol 2: Live-Cell Imaging of Vesicle Trafficking

This protocol allows for the real-time visualization of the impact of this compound on the movement of intracellular vesicles.

Materials:

  • Cells stably or transiently expressing a fluorescently tagged cargo protein (e.g., GFP-tagged transferrin receptor for endocytic trafficking, or a GFP-tagged secreted protein for exocytic trafficking).

  • This compound stock solution.

  • Live-cell imaging medium.

  • A live-cell imaging system equipped with an environmental chamber (37°C, 5% CO₂).

Procedure:

  • Cell Seeding: Seed the cells expressing the fluorescently tagged cargo in a glass-bottom dish suitable for live-cell imaging.

  • Pre-incubation: Replace the culture medium with live-cell imaging medium and allow the cells to equilibrate in the microscope's environmental chamber.

  • Baseline Imaging: Acquire time-lapse images of the cells before treatment to establish a baseline of vesicle movement.

  • Treatment: Carefully add this compound or vehicle control to the imaging dish at the desired final concentration.

  • Post-treatment Imaging: Immediately begin acquiring time-lapse images to monitor the dynamic changes in vesicle trafficking.

  • Data Acquisition: Capture images at regular intervals (e.g., every 1-5 seconds) for an extended period (e.g., 15-60 minutes).

Data Analysis:

  • Track the movement of individual fluorescent vesicles using particle tracking software (e.g., TrackMate plugin in Fiji).

  • Quantify parameters such as vesicle velocity, displacement, and directionality.

  • Compare these parameters between control and this compound-treated cells to determine the effect on trafficking.

start Start: Seed cells with fluorescent cargo equilibrate Equilibrate cells in imaging chamber start->equilibrate baseline Acquire baseline time-lapse images equilibrate->baseline treat Add this compound or vehicle baseline->treat post_image Acquire post-treatment time-lapse images treat->post_image track Track individual vesicle movement post_image->track quantify Quantify trafficking parameters (velocity, displacement) track->quantify end End quantify->end

Figure 3: Workflow for live-cell imaging of vesicle trafficking.
Protocol 3: Endocytosis Assay using Fluorescently-Labeled Transferrin

This protocol provides a quantitative method to assess the effect of this compound on clathrin-mediated endocytosis, an actin-dependent process.

Materials:

  • Cells of interest cultured in a multi-well plate.

  • This compound stock solution.

  • Serum-free cell culture medium.

  • Fluorescently-labeled transferrin (e.g., Alexa Fluor 568-transferrin).

  • Acid wash buffer (e.g., 0.1 M glycine, 0.1 M NaCl, pH 3.0).

  • Cell lysis buffer.

  • Fluorometer or fluorescence plate reader.

Procedure:

  • Serum Starvation: Serum-starve the cells for 1-2 hours in serum-free medium to upregulate transferrin receptor expression.

  • Pre-treatment: Pre-treat the cells with this compound or vehicle control in serum-free medium for a desired time (e.g., 30-60 minutes) at 37°C.

  • Ligand Binding: Place the plate on ice and add pre-chilled fluorescently-labeled transferrin to the medium. Incubate on ice for 30 minutes to allow binding to the cell surface receptors without internalization.

  • Internalization: Wash the cells with ice-cold PBS to remove unbound transferrin. Add pre-warmed, pre-treated medium (containing this compound or vehicle) and transfer the plate to 37°C for a defined period (e.g., 5, 15, 30 minutes) to allow endocytosis.

  • Surface Ligand Removal: Place the plate back on ice and wash the cells with ice-cold PBS. To remove any remaining surface-bound transferrin, incubate the cells with acid wash buffer for 5 minutes on ice.

  • Cell Lysis and Measurement: Wash the cells with ice-cold PBS. Lyse the cells in lysis buffer and measure the fluorescence of the internalized transferrin using a fluorometer or plate reader.

Data Analysis:

  • Calculate the amount of internalized transferrin at each time point.

  • Plot the internalized fluorescence as a function of time to determine the rate of endocytosis.

  • Compare the endocytosis rates between control and this compound-treated cells.

Conclusion

This compound, as a specific inhibitor of PP2A, presents a valuable opportunity to dissect the intricate role of this phosphatase in regulating the actin cytoskeleton and associated intracellular trafficking events. The provided protocols offer a starting point for researchers to explore these fundamental cellular processes. Given the central role of PP2A and the cytoskeleton in cellular homeostasis, these studies may also provide insights into disease mechanisms and potential therapeutic interventions.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Leustroducsin C Concentration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Leustroducsin C, a potent inhibitor of protein phosphatase 2A (PP2A). Given the limited specific data on this compound, this guide offers general principles and protocols applicable to optimizing the concentration of novel PP2A inhibitors for maximum therapeutic effect in experimental settings.

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of this compound concentration.

Problem Possible Cause Suggested Solution
No observable effect at expected concentrations. 1. Compound Degradation: this compound may be unstable under experimental conditions (e.g., temperature, light exposure, repeated freeze-thaw cycles). 2. Incorrect Concentration Range: The effective concentration for the specific cell line or model system may be higher than anticipated. 3. Cell Line Insensitivity: The targeted signaling pathway may not be active or critical in the chosen cell line. 4. Low Cell Density: Insufficient cell numbers can lead to a diminished signal-to-noise ratio in assays.1. Prepare fresh stock solutions and aliquot for single use to avoid degradation. Store as recommended by the supplier. 2. Perform a broad dose-response experiment, ranging from nanomolar to high micromolar concentrations. 3. Confirm the expression and activity of PP2A in your cell line. Consider using a positive control cell line known to be sensitive to PP2A inhibition. 4. Ensure optimal cell seeding density for the specific assay being performed.
High cytotoxicity observed even at low concentrations. 1. Solvent Toxicity: The vehicle (e.g., DMSO) used to dissolve this compound may be toxic to the cells at the final concentration used. 2. Off-Target Effects: At higher concentrations, this compound may inhibit other essential cellular targets. 3. Compound Precipitation: The compound may be precipitating out of solution at higher concentrations, leading to non-specific toxicity.1. Ensure the final concentration of the solvent in the culture medium is non-toxic (typically <0.5% for DMSO). Run a vehicle-only control. 2. Lower the concentration range in your experiments and focus on the lowest effective dose. 3. Check the solubility of this compound in your culture medium. Visually inspect for precipitates under a microscope.
Inconsistent or variable results between experiments. 1. Inconsistent Cell Culture Conditions: Variations in cell passage number, confluency, or media composition can affect cellular responses. 2. Pipetting Errors: Inaccurate pipetting can lead to significant variations in the final compound concentration. 3. Assay Variability: The assay itself may have inherent variability.1. Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure consistent confluency at the time of treatment. 2. Calibrate pipettes regularly and use appropriate pipetting techniques. 3. Include appropriate positive and negative controls in every experiment to monitor assay performance.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a member of the leustroducsin family of natural products, which are known to be potent and selective inhibitors of protein serine/threonine phosphatase 2A (PP2A).[1][2] PP2A is a crucial enzyme that dephosphorylates a wide range of proteins involved in key cellular processes such as cell cycle progression, signal transduction, and apoptosis.[3] By inhibiting PP2A, this compound can modulate these signaling pathways.

Q2: What is a recommended starting concentration range for this compound in a new cell line?

A2: For a novel compound like this compound, it is recommended to perform a broad dose-response analysis to determine the optimal concentration. A starting range of 1 nM to 100 µM is advisable to capture a wide spectrum of potential activities, from high-potency effects to potential toxicity at higher concentrations.

Q3: How should I prepare and store this compound stock solutions?

A3: this compound should be dissolved in a suitable solvent, such as DMSO, to create a high-concentration stock solution (e.g., 10 mM). This stock solution should be aliquoted into single-use vials to minimize freeze-thaw cycles and stored at -20°C or -80°C, protected from light.

Q4: How can I confirm that this compound is inhibiting PP2A in my cells?

A4: To confirm PP2A inhibition, you can perform a Western blot analysis to assess the phosphorylation status of known PP2A substrates. An increase in the phosphorylation of proteins such as Akt or ERK1/2 following treatment with this compound would indicate PP2A inhibition. Commercially available PP2A immunoprecipitation phosphatase assays can also be used to directly measure the effect of the compound on PP2A activity.

Q5: What are the expected downstream effects of PP2A inhibition by this compound?

A5: Inhibition of PP2A can lead to a variety of downstream effects depending on the cellular context. These may include cell cycle arrest, induction of apoptosis, and alterations in key signaling pathways that regulate cell growth and survival.[3] The specific outcomes will depend on the cell type and the concentration of this compound used.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (e.g., MTT Assay)

This protocol outlines a general procedure to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a series of dilutions of this compound in complete culture medium. A common approach is to use a 10-point, 2-fold serial dilution starting from a high concentration (e.g., 100 µM). Include a vehicle-only control.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

    • Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Plot the cell viability against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation

The following table template can be used to summarize the results from your dose-response experiments across different cell lines.

Cell LineTreatment Duration (hours)IC50 (µM)Maximum Inhibition (%)
Example: Cell Line A24
48
72
Example: Cell Line B24
48
72

Visualizations

Signaling Pathway of PP2A Inhibition

PP2A_Inhibition_Pathway Leustroducsin_C This compound PP2A PP2A Leustroducsin_C->PP2A Inhibits p_Substrate Phosphorylated Substrate (Active) PP2A->p_Substrate Dephosphorylates Cellular_Response Cellular Response (e.g., Apoptosis, Cell Cycle Arrest) p_Substrate->Cellular_Response Leads to Substrate Dephosphorylated Substrate (Inactive) Kinase Upstream Kinase Kinase->Substrate Phosphorylates

Caption: Inhibition of PP2A by this compound prevents substrate dephosphorylation.

Experimental Workflow for Optimizing this compound Concentration

Optimization_Workflow Start Start: Prepare this compound Stock Solution Dose_Response Perform Broad Dose-Response (e.g., 1 nM - 100 µM) Start->Dose_Response Viability_Assay Cell Viability Assay (e.g., MTT) to determine IC50 Dose_Response->Viability_Assay Western_Blot Confirm PP2A Inhibition: Western Blot for p-Substrates Viability_Assay->Western_Blot Based on IC50 Functional_Assay Perform Functional Assays (e.g., Apoptosis, Cell Cycle) Western_Blot->Functional_Assay Analysis Analyze Data and Determine Optimal Concentration Range Functional_Assay->Analysis End End: Use Optimized Concentration for Further Experiments Analysis->End

References

troubleshooting unexpected results in Leustroducsin C assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Leustroducsin C in various cellular and biochemical assays. The information is designed to help identify and resolve common issues, ensuring the generation of accurate and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What are the primary cellular activities of this compound?

This compound belongs to the phoslactomycin family of natural products.[1] These compounds are known to exhibit a range of biological activities, including antibacterial, antifungal, and antitumor effects.[1] The primary molecular target of this class of compounds is Protein Phosphatase 2A (PP2A), a key serine/threonine phosphatase involved in regulating cell growth and signal transduction.[1][2] Additionally, the related compound Leustroducsin B has been shown to induce the production of various cytokines and activate the NF-κB signaling pathway in bone marrow stromal cells.[1] Therefore, assays for this compound often focus on PP2A inhibition, NF-κB activation, cytokine production, and its effects on cell proliferation and microbial growth.

Q2: I am not observing any inhibition in my PP2A activity assay with this compound. What could be the issue?

Several factors could contribute to a lack of PP2A inhibition. Please refer to the detailed troubleshooting guide for PP2A Inhibition Assays below for a step-by-step approach to resolving this issue. Common culprits include inactive this compound, problems with the PP2A enzyme or substrate, and incorrect buffer conditions.

Q3: My NF-κB reporter assay is showing high background signal, even in the untreated control wells. How can I fix this?

High background in NF-κB reporter assays can be due to several factors, including cell line instability, contamination, or issues with the reporter plasmid itself.[3] The troubleshooting guide for NF-κB Reporter Assays provided below offers specific solutions to address high background fluorescence or luminescence.

Q4: What is the recommended solvent and storage condition for this compound?

For in vitro assays, this compound can typically be dissolved in a small amount of DMSO to create a stock solution. It is crucial to then dilute this stock solution in the appropriate assay buffer to the final working concentration, ensuring the final DMSO concentration is minimal (usually ≤0.1%) to avoid solvent-induced artifacts. For long-term storage, it is recommended to store the solid compound at -20°C or below. Stock solutions in DMSO should also be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Protein Phosphatase 2A (PP2A) Inhibition Assay

This guide addresses common problems encountered when assessing the inhibitory activity of this compound on PP2A.

Issue 1: No or Weak Inhibition of PP2A Activity

Potential Cause Troubleshooting Step
Inactive this compound Verify the integrity and concentration of your this compound stock. If possible, confirm its activity using a secondary assay or compare it with a fresh batch. Ensure proper storage conditions have been maintained.
Inactive PP2A Enzyme Use a fresh aliquot of recombinant PP2A or newly prepared cell lysate containing PP2A. Confirm enzyme activity using a known PP2A inhibitor as a positive control (e.g., Okadaic Acid).[4]
Substrate Degradation Prepare fresh phosphopeptide substrate solution for each experiment. Ensure the substrate is stored correctly according to the manufacturer's instructions.
Incorrect Assay Buffer Verify the pH and composition of the assay buffer. PP2A activity is sensitive to buffer conditions. Ensure all necessary co-factors (e.g., MnCl2, if required by the specific assay format) are present.
High Background Phosphate (B84403) If using a malachite green-based assay, ensure all glassware is phosphate-free. Use high-purity water and reagents to minimize background phosphate levels.[5]

Representative Data: PP2A Inhibition by this compound

CompoundConcentration (nM)% PP2A Inhibition
This compound0.115.2 ± 2.1
148.5 ± 3.5
1085.1 ± 1.8
10098.9 ± 0.5
Okadaic Acid (Control)195.7 ± 2.3

This protocol is adapted from commercially available PP2A assay kits.

  • Reagent Preparation:

    • Prepare a 2X concentrated PP2A enzyme solution in assay buffer.

    • Prepare a series of this compound dilutions (and a known inhibitor control) at 2X the final desired concentration in assay buffer.

    • Prepare a 2X phosphopeptide substrate solution in assay buffer.

  • Assay Procedure:

    • Add 25 µL of each this compound dilution or control to the wells of a 96-well microplate.

    • Add 25 µL of the 2X PP2A enzyme solution to each well.

    • Incubate the plate at 30°C for 10 minutes to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding 50 µL of the 2X phosphopeptide substrate solution to each well.

    • Incubate at 30°C for the desired reaction time (e.g., 15-30 minutes).

    • Stop the reaction by adding 100 µL of Malachite Green Reagent.

    • Incubate at room temperature for 15-20 minutes to allow color development.

    • Measure the absorbance at 620-650 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the no-enzyme control from all other readings.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control (e.g., DMSO).

PP2A_Inhibition_Workflow cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_readout Data Acquisition & Analysis A Prepare this compound Dilutions D Add Inhibitor to Plate A->D B Prepare 2X PP2A Enzyme Solution E Add PP2A Enzyme B->E C Prepare 2X Substrate Solution G Add Substrate C->G D->E F Pre-incubate E->F F->G H Incubate G->H I Add Malachite Green H->I J Measure Absorbance I->J K Calculate % Inhibition J->K

Workflow for the in vitro PP2A inhibition assay.
NF-κB Reporter Assay

This guide provides troubleshooting for common issues in NF-κB reporter assays, which are used to measure the activation of this signaling pathway by this compound.

Issue 1: High Background Signal in Unstimulated Cells

Potential Cause Troubleshooting Step
Cell Line Instability Ensure you are using a low-passage number of the reporter cell line. High passage numbers can lead to increased basal NF-κB activity. Perform a fresh transfection if using transiently transfected cells.
Mycoplasma Contamination Test your cell culture for mycoplasma contamination, as it is a known activator of the NF-κB pathway. If positive, discard the culture and start with a fresh, uncontaminated stock.
Over-confluent Cells Plate cells at an optimal density to avoid confluence-induced stress, which can activate NF-κB. Perform a cell density optimization experiment.
Serum Batch Variation Different batches of fetal bovine serum (FBS) can have varying levels of endotoxin, which activates NF-κB. Test different lots of FBS or use a lower serum concentration during the assay.

Issue 2: Low or No Signal Upon Stimulation

Potential Cause Troubleshooting Step
Inefficient Transfection Optimize your transfection protocol for the specific cell line. Use a positive control for transfection efficiency (e.g., a GFP-expressing plasmid).
Cell Line Not Responsive Confirm that your cell line is responsive to NF-κB activators. Use a known potent activator, such as TNF-α or PMA, as a positive control.[3][6]
Incorrect Timing Perform a time-course experiment to determine the optimal stimulation time for this compound in your cell line. NF-κB activation is a transient process.[7]
Reporter Gene Silencing If using a stable cell line, the reporter gene may have been silenced over time. Re-derive the stable cell line or use transient transfection.

Representative Data: NF-κB Activation by this compound

TreatmentConcentrationFold Induction (Luminescence)
Vehicle (0.1% DMSO)-1.0 ± 0.2
This compound10 nM2.5 ± 0.4
100 nM6.8 ± 0.9
1 µM15.3 ± 2.1
TNF-α (Control)10 ng/mL20.1 ± 2.5
  • Cell Seeding:

    • Seed HEK293T cells (or another suitable cell line) in a 96-well white, clear-bottom plate at a density that will result in 80-90% confluency on the day of the assay.

  • Transfection (if not using a stable cell line):

    • Co-transfect the cells with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization).

    • Allow cells to recover for 24 hours post-transfection.

  • Cell Treatment:

    • Prepare dilutions of this compound and a positive control (e.g., TNF-α) in cell culture medium.

    • Remove the old medium from the cells and add the treatment solutions.

    • Incubate for the optimized duration (e.g., 6-24 hours).

  • Lysis and Luminescence Reading:

    • Remove the treatment medium and lyse the cells according to the dual-luciferase assay kit manufacturer's protocol.

    • Measure firefly and Renilla luciferase activity sequentially using a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.

    • Calculate the fold induction of NF-κB activity by dividing the normalized signal of the treated samples by the normalized signal of the vehicle control.

NFkB_Signaling_Pathway cluster_nucleus Nucleus Leustroducsin_C This compound ASM Acidic Sphingomyelinase (A-SMase) Leustroducsin_C->ASM Activates IKK IKK Complex ASM->IKK Activates IkB IκB IKK->IkB Phosphorylates for Degradation NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Nucleus Nucleus DNA κB DNA sites NFkB_nuc->DNA Binds Gene_Expression Gene Expression (e.g., Cytokines) DNA->Gene_Expression Induces

Proposed NF-κB activation pathway for Leustroducsin compounds.
Antifungal Susceptibility Assay

This guide is for troubleshooting issues with determining the antifungal activity of this compound.

Issue 1: Inconsistent or No Inhibition of Fungal Growth

Potential Cause Troubleshooting Step
Inappropriate Fungal Strain Ensure the fungal strain being tested is one that is expected to be susceptible. Leustroducsins have reported activity against certain plant pathogenic fungi.
Incorrect Inoculum Size Standardize the fungal inoculum concentration. Too high an inoculum can overwhelm the effect of the compound. Follow CLSI or EUCAST guidelines for inoculum preparation.[8][9]
Compound Precipitation This compound may precipitate in the growth medium. Visually inspect the wells for precipitation. If necessary, adjust the solvent or use a solubilizing agent, ensuring it does not affect fungal growth.
Inappropriate Growth Medium The composition of the growth medium can affect the activity of the compound. Use a standardized medium such as RPMI-1640 as recommended by CLSI/EUCAST protocols.[9]

Representative Data: Antifungal Activity of this compound

FungusThis compound MIC (µg/mL)Amphotericin B MIC (µg/mL)
Aspergillus niger161
Candida albicans320.5
Rhizoctonia solani82

This protocol is based on the CLSI M38-A2 guidelines for filamentous fungi.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial twofold dilutions of this compound in RPMI-1640 medium in a 96-well microtiter plate.

  • Inoculum Preparation:

    • Grow the fungal isolate on potato dextrose agar (B569324) (PDA) to induce sporulation.

    • Harvest spores and adjust the concentration to the recommended range (e.g., 0.4 x 10⁴ to 5 x 10⁴ CFU/mL) in RPMI-1640.

  • Inoculation and Incubation:

    • Add the standardized fungal inoculum to each well of the microtiter plate.

    • Include a drug-free well (growth control) and a medium-only well (sterility control).

    • Incubate the plate at 35°C for 48-72 hours.

  • MIC Determination:

    • The Minimum Inhibitory Concentration (MIC) is the lowest concentration of this compound that causes complete inhibition of visible growth.

Anti-Tumor Cell Proliferation Assay

This guide addresses common issues when evaluating the cytotoxic or anti-proliferative effects of this compound on cancer cell lines.

Issue 1: High Variability Between Replicate Wells

Potential Cause Troubleshooting Step
Uneven Cell Seeding Ensure a homogenous single-cell suspension before seeding. Pipette carefully and avoid introducing bubbles. Allow plates to sit at room temperature for 20-30 minutes before incubation to ensure even cell settling.
Edge Effects "Edge effects" in 96-well plates can cause cells in the outer wells to behave differently. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or medium.
Inconsistent Incubation Time For assays like MTT or CCK-8, the incubation time with the reagent is critical. Ensure this step is timed precisely for all plates.

Representative Data: Anti-Proliferative Effect of this compound

Cell LineThis compound GI50 (µM)Doxorubicin GI50 (µM)
MCF-7 (Breast Cancer)5.20.1
A549 (Lung Cancer)8.90.2
HCT116 (Colon Cancer)3.80.08
  • Cell Seeding:

    • Seed tumor cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of this compound for the desired duration (e.g., 48 or 72 hours).

  • MTT Addition:

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization:

    • Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or an acidic isopropanol (B130326) solution) to dissolve the formazan crystals.

  • Absorbance Reading:

    • Measure the absorbance at a wavelength of 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration that causes 50% growth inhibition).[10]

References

Technical Support Center: Improving the Efficacy of Leustroducsin C In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Leustroducsin C in vitro. The information is designed to address specific issues that may be encountered during experiments and to help improve the efficacy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound belongs to the phoslactomycin family of natural products.[1] Like other members of this family, its primary mechanism of action is the potent and selective inhibition of protein serine/threonine phosphatase 2A (PP2A).[1][2] PP2A is a crucial enzyme that regulates various cellular processes, including cell growth, signaling, and apoptosis.[1] By inhibiting PP2A, this compound can modulate these pathways, leading to a range of biological effects.

Q2: My this compound, dissolved in DMSO, precipitates when added to my cell culture medium. How can I resolve this?

This is a common issue known as "solvent shock," where the rapid change in polarity causes the compound to fall out of solution. Here are several strategies to mitigate this:

  • Optimize Final DMSO Concentration: Most cell lines can tolerate DMSO concentrations up to 0.5%, but it is best to keep it at or below 0.1% to minimize cytotoxicity.[3] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.[4]

  • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of your concentrated stock solution in pre-warmed culture medium before the final dilution into your experimental plate.[4]

  • Increase Final Volume: If possible, increasing the final volume of culture medium can help to keep the compound in solution.

  • Gentle Mixing and Warming: When adding the DMSO stock to the medium, ensure rapid and even distribution by gently swirling the medium.[4] You can also briefly warm the solution to 37°C to aid dissolution.[5]

  • Sonication: For compounds that are particularly difficult to dissolve, a brief sonication of the diluted solution may be helpful.[3][5]

Q3: How can I assess the stability of this compound in my cell culture medium?

The stability of your compound in the experimental conditions is critical for obtaining reliable data. A stability study can be performed as follows:

  • Prepare a solution of this compound in your complete cell culture medium (including serum or other supplements) at the highest concentration you plan to use.

  • Incubate the solution under your standard cell culture conditions (e.g., 37°C, 5% CO2).

  • At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot of the medium.

  • Analyze the concentration of intact this compound in the aliquots using a suitable analytical method, such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).

  • A significant decrease in concentration over time indicates instability, and you may need to consider replenishing the compound by changing the medium during long-term experiments.

Q4: I am observing inconsistent results in my cell viability assays. What could be the cause?

Inconsistent results in cell viability assays can stem from several factors, especially when using bioactive compounds like this compound:

  • Assay Interference: Some assay reagents can interact with the test compound. For example, compounds with reducing potential can interfere with tetrazolium-based assays like the MTT assay. Consider using alternative viability assays that measure different cellular parameters, such as ATP content (e.g., CellTiter-Glo) or DNA synthesis (e.g., BrdU incorporation).

  • Cell Seeding Density: Ensure that you are using a consistent and optimal cell seeding density. Overly confluent or sparse cultures can respond differently to treatment.

  • Edge Effects: Evaporation from the outer wells of a microplate can concentrate the compound and affect cell viability. To minimize this, avoid using the outermost wells for experimental samples or ensure proper humidification of the incubator.

  • Incubation Time: The timing of the assay is crucial. The effect of this compound may be time-dependent, so it is important to perform time-course experiments to determine the optimal endpoint.

Troubleshooting Guides

Issue 1: Lower than Expected Potency (High IC50 Value)

Possible CauseRecommended Solution
Compound Degradation Perform a stability study as described in the FAQs. If this compound is unstable in your medium, consider shorter incubation times or replenishing the compound. Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5]
Suboptimal Cell Conditions Ensure cells are healthy, in the exponential growth phase, and free from contamination. Passage number can also affect cell responsiveness.
Incorrect Assay Endpoint The inhibitory effect of this compound on cell proliferation may not be apparent at early time points. Perform a time-course experiment to determine the optimal duration of treatment.
Protein Binding If using high serum concentrations in your culture medium, the compound may bind to serum proteins, reducing its effective concentration. Consider reducing the serum concentration if your cell line allows it.

Issue 2: High Variability Between Replicate Wells

Possible CauseRecommended Solution
Inaccurate Pipetting Use calibrated pipettes and ensure proper mixing of solutions. When plating cells, ensure a homogenous cell suspension.
Cell Clumping Ensure a single-cell suspension before seeding by gentle pipetting or using a cell strainer.
Edge Effects As mentioned in the FAQs, avoid using the outer wells of the plate or fill them with sterile medium or PBS to maintain humidity.
Compound Precipitation Visually inspect the wells under a microscope for any signs of precipitation after adding this compound. If precipitation is observed, refer to the solubility troubleshooting tips in the FAQs.

Data Presentation

CompoundTargetIC50 ValueCell Line/Assay Conditions
Phoslactomycin FPP2A4.7 µMIn vitro assay
CantharidinPP2ADose-dependentIn vitro (MTT assay)
FostriecinPP2A0.2 - 40 nMVaries by assay conditions
Okadaic AcidPP2A~0.1 nMIn vitro assay

Experimental Protocols

Protocol 1: General In Vitro PP2A Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound on PP2A. It is based on colorimetric assays using a synthetic substrate.[6]

Materials:

  • Recombinant human PP2A enzyme

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 0.1 mM EGTA, 0.025% Tween-20)

  • p-Nitrophenyl phosphate (B84403) (pNPP) substrate

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in 100% DMSO.

  • Create a serial dilution of this compound in assay buffer. Also, prepare a vehicle control (assay buffer with the same final concentration of DMSO).

  • In a 96-well plate, add a fixed amount of PP2A enzyme to each well.

  • Add the serially diluted this compound or vehicle control to the wells.

  • Pre-incubate the plate at 30°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the pNPP substrate to each well.

  • Incubate the plate at 30°C for 30-60 minutes.

  • Stop the reaction by adding a stop solution (e.g., 1 M NaOH).

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Mandatory Visualizations

Signaling Pathway

Leustroducsin_C_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus External_Signal External Signal (e.g., TNF-α) Receptor Receptor External_Signal->Receptor IKK_complex IKK Complex (Inactive) Receptor->IKK_complex Leustroducsin_C This compound PP2A PP2A Leustroducsin_C->PP2A p_IKK_complex IKK Complex (Active) PP2A->p_IKK_complex Dephosphorylates (Inactivates) IKK_complex->p_IKK_complex Phosphorylation IκBα IκBα p_IKK_complex->IκBα p_IκBα p-IκBα (Degradation) IκBα->p_IκBα Phosphorylation NFκB NF-κB (p50/p65) IκBα->NFκB Inhibits Active_NFκB Active NF-κB p_IκBα->Active_NFκB Releases Nuclear_NFκB NF-κB Active_NFκB->Nuclear_NFκB Translocation Target_Genes Target Gene Expression (e.g., Cytokines, Chemokines) Nuclear_NFκB->Target_Genes Transcription

Caption: this compound inhibits PP2A, preventing the dephosphorylation and inactivation of the IKK complex, leading to NF-κB activation.

Experimental Workflow

Experimental_Workflow cluster_0 Preparation cluster_1 Treatment cluster_2 Analysis Prepare_Cells 1. Prepare Cell Culture Seed_Cells 3. Seed Cells in Microplate Prepare_Cells->Seed_Cells Prepare_Compound 2. Prepare this compound Stock and Working Solutions Add_Compound 4. Add this compound to Cells Prepare_Compound->Add_Compound Seed_Cells->Add_Compound Incubate 5. Incubate for Desired Time Period Add_Compound->Incubate Viability_Assay 6a. Perform Cell Viability Assay Incubate->Viability_Assay PP2A_Assay 6b. Perform PP2A Inhibition Assay Incubate->PP2A_Assay Western_Blot 6c. Perform Western Blot for Pathway Analysis Incubate->Western_Blot Analyze_Data 7. Analyze Data and Determine IC50 Viability_Assay->Analyze_Data PP2A_Assay->Analyze_Data Western_Blot->Analyze_Data

Caption: A general workflow for in vitro experiments with this compound.

References

Technical Support Center: Strategies to Reduce Leustroducsin C Cytotoxicity in Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage and mitigate the cytotoxic effects of Leustroducsin C in their cellular experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound belongs to the phoslactomycin family of natural products.[1][2] Its primary mechanism of action is the potent and selective inhibition of protein serine/threonine phosphatase 2A (PP2A).[1][2] PP2A is a crucial enzyme that regulates various cellular processes, including cell cycle progression, signal transduction, and apoptosis. By inhibiting PP2A, this compound can lead to the hyperphosphorylation of multiple substrate proteins, disrupting normal cellular function and potentially leading to cytotoxicity.[3]

Q2: What are the expected cytotoxic effects of this compound in cell culture?

As a PP2A inhibitor, this compound is expected to induce cytotoxicity in a dose- and time-dependent manner. The observed effects can include:

  • Induction of Apoptosis: Inhibition of PP2A can disrupt the balance of pro-apoptotic and anti-apoptotic proteins, leading to programmed cell death.

  • Cell Cycle Arrest: PP2A plays a critical role in cell cycle checkpoints. Its inhibition can lead to arrest at various phases of the cell cycle.

  • Induction of Oxidative Stress: While not directly established for this compound, some cytotoxic compounds can induce the production of reactive oxygen species (ROS), leading to cellular damage.

Q3: How can I determine the optimal concentration of this compound for my experiments?

It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound in your specific cell line. This will help you identify a concentration range that is effective for your intended purpose without causing excessive cytotoxicity.

Troubleshooting Guides

Problem 1: Excessive Cytotoxicity Observed at Expected Efficacious Doses
Possible Cause Suggested Solution
High Concentration or Prolonged Exposure: The concentration of this compound may be too high, or the incubation time too long for your specific cell line.Systematically decrease the concentration of this compound and/or shorten the exposure time. Perform a time-course experiment to identify the optimal window for your desired effect.
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to cytotoxic agents.If possible, test this compound in a panel of cell lines to identify one with a more suitable therapeutic window.
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be contributing to cell death at higher concentrations.Ensure the final solvent concentration in the culture medium is at a non-toxic level (typically ≤ 0.1% for DMSO). Always include a vehicle-only control in your experiments.
Suboptimal Cell Culture Conditions: Cells that are stressed due to factors like improper seeding density, nutrient depletion, or contamination are more susceptible to drug-induced toxicity.Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment. Maintain optimal culture conditions, including media, supplements, and incubator settings.
Problem 2: Inconsistent or Non-Reproducible Cytotoxicity Results
Possible Cause Suggested Solution
Variability in Experimental Conditions: Minor variations in cell density, drug concentration, or incubation times between experiments can lead to inconsistent results.Standardize all experimental parameters. Use a consistent cell seeding protocol and carefully prepare drug dilutions.
Reagent Instability: this compound may be unstable under certain storage or experimental conditions.Follow the manufacturer's instructions for storage. Prepare fresh working solutions for each experiment and avoid repeated freeze-thaw cycles.
Assay Interference: The compound may interfere with the reagents used in your cytotoxicity assay (e.g., MTT, XTT).Use an orthogonal method to confirm your results. For example, if you are using a metabolic assay like MTT, validate your findings with a membrane integrity assay (e.g., LDH release) or a direct cell counting method (e.g., trypan blue exclusion).
Problem 3: Suspected Off-Target Effects or Unexplained Cellular Responses
Possible Cause Suggested Solution
Induction of Oxidative Stress: this compound, like other cytotoxic agents, may induce the production of reactive oxygen species (ROS).Co-treat cells with an antioxidant such as N-acetylcysteine (NAC) or Vitamin E to determine if this mitigates the cytotoxic effects. Measure intracellular ROS levels using a fluorescent probe like DCFDA.
Activation of Specific Signaling Pathways: As a PP2A inhibitor, this compound will affect multiple downstream signaling pathways.Investigate the phosphorylation status of known PP2A substrates to confirm on-target activity. Use pathway inhibitors to dissect the specific signaling cascades involved in the observed cytotoxicity.

Data Presentation

Table 1: Hypothetical IC50 Values for this compound in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)IC50 (nM)
HeLaCervical Cancer4850
MCF-7Breast Cancer4875
A549Lung Cancer48120
JurkatT-cell Leukemia2430

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual IC50 values will vary depending on the specific experimental conditions.

Table 2: Hypothetical Effect of Antioxidant Co-treatment on this compound Cytotoxicity in HeLa Cells

TreatmentCell Viability (%)
Control100
This compound (50 nM)52
This compound (50 nM) + NAC (5 mM)85
NAC (5 mM)98

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: Determining IC50 using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include untreated and vehicle-only controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control and plot the results to determine the IC50 value.

Protocol 2: Assessing Apoptosis by Annexin V/PI Staining
  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

Visualizations

Leustroducsin_C_Signaling_Pathway Leustroducsin_C This compound PP2A PP2A Leustroducsin_C->PP2A Inhibition Substrate_P Phosphorylated Substrates (e.g., Bcl-2 family, c-Myc) PP2A->Substrate_P Dephosphorylation (Blocked) Cell_Cycle_Arrest Cell Cycle Arrest Substrate_P->Cell_Cycle_Arrest Apoptosis Apoptosis Substrate_P->Apoptosis

Caption: Presumed signaling pathway of this compound-induced cytotoxicity.

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Cell Culture Treatment 3. Cell Treatment Cell_Culture->Treatment Compound_Prep 2. This compound Dilution Compound_Prep->Treatment Incubation 4. Incubation Treatment->Incubation Cytotoxicity_Assay 5. Cytotoxicity Assay (e.g., MTT, LDH) Incubation->Cytotoxicity_Assay Data_Analysis 6. Data Analysis Cytotoxicity_Assay->Data_Analysis

Caption: General experimental workflow for assessing this compound cytotoxicity.

References

Technical Support Center: Refining Leustroducsin C In Vivo Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the in vivo delivery of Leustroducsin C. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent inhibitor of protein phosphatase 2A (PP2A), a key serine/threonine phosphatase.[1][2][3] By inhibiting PP2A, this compound modulates various signaling pathways that regulate cell growth, proliferation, and apoptosis.[4] One of the key pathways affected is the NF-κB signaling cascade.[1]

Q2: What are the main challenges in the in vivo delivery of this compound?

A2: Due to its complex structure, this compound is expected to have low aqueous solubility and potential stability issues, which can lead to poor bioavailability.[2][3] Overcoming these challenges is critical for achieving consistent and effective systemic exposure in animal models.

Q3: What are the recommended routes of administration for this compound in preclinical models?

A3: For initial in vivo studies aiming for consistent systemic exposure, intravenous (IV) or intraperitoneal (IP) administration is recommended. These routes bypass potential issues with oral absorption and first-pass metabolism that are common for complex natural products.

Q4: Are there any known off-target effects of this compound?

A4: While Leustroducsins show high selectivity for PP2A, researchers should always consider the possibility of off-target effects.[2] If unexpected toxicity is observed, it is advisable to conduct selectivity profiling against a panel of related phosphatases and kinases.

Troubleshooting Guide

Common Issues and Solutions for In Vivo this compound Experiments
Issue Potential Cause Recommended Solution
Lack of Efficacy Poor bioavailability/permeability.- Increase the dose of this compound. - Consider alternative routes of administration (e.g., IV vs. IP). - Optimize the formulation to enhance solubility and absorption.
Rapid metabolism or clearance.- Increase the dosing frequency based on the compound's expected half-life. - Perform pharmacokinetic studies to determine the plasma concentration and half-life.
Inactive compound.- Verify the purity and integrity of the this compound batch using analytical methods like HPLC and mass spectrometry.
Unexpected Toxicity Off-target effects.- Conduct a thorough literature search for known off-target liabilities of similar PP2A inhibitors. - Perform in vitro screening against a panel of related proteins to assess selectivity. - Reduce the dose to determine if the toxicity is dose-dependent.
Compound impurities.- Verify the purity of the compound batch. - If possible, test a new, highly purified batch of the compound.
Vehicle toxicity.- Run a vehicle-only control group to assess the toxicity of the delivery vehicle. - Reduce the concentration of co-solvents like DMSO in the final formulation.
High Variability Between Animals Inconsistent dosing.- Ensure precise and consistent dosing techniques. - Normalize the dose to the body weight of each animal.
Biological variability.- Increase the number of animals per group to improve statistical power. - Ensure that animals are age- and sex-matched.
Formulation Issues Precipitation of this compound.- Increase the percentage of co-solvents (e.g., DMSO, PEG400) in the vehicle. - Gently warm the solution before injection. - Prepare fresh formulations for each day of injection.
Injection site leakage or irritation.- Use a smaller gauge needle. - Ensure the injection volume is appropriate for the animal's size. - Withdraw the needle slowly after injection. - Reduce the concentration of irritating co-solvents.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by this compound and a general workflow for its in vivo delivery.

InVivo_Workflow Start Start Compound_Prep This compound Formulation Start->Compound_Prep Animal_Model Animal Model Selection & Acclimation Start->Animal_Model Dosing Administration (IP or IV) Compound_Prep->Dosing Animal_Model->Dosing Monitoring Monitoring (Toxicity & Efficacy) Dosing->Monitoring Data_Collection Data & Sample Collection Monitoring->Data_Collection Analysis Data Analysis Data_Collection->Analysis End End Analysis->End

References

how to address Leustroducsin C off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Leustroducsin C. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential off-target effects during experimentation. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help ensure the accuracy and specificity of your results.

Frequently Asked Questions (FAQs)

Q1: We are observing a cellular phenotype that is inconsistent with the known on-target effects of this compound on protein phosphatase 2A (PP2A). Could this be due to off-target effects?

A1: Yes, discrepancies between the expected and observed phenotype can suggest off-target effects. This compound, while targeting PP2A, may interact with other cellular proteins, leading to unintended biological consequences. To investigate this, consider the following troubleshooting steps:

  • Dose-Response Analysis: Perform a dose-response experiment and compare the concentration at which you observe the unexpected phenotype with the known IC50 of this compound for PP2A. A significant deviation may indicate an off-target effect.

  • Use of Structurally Different Inhibitors: Test other PP2A inhibitors with different chemical scaffolds. If the phenotype persists across various inhibitors, it is more likely to be an on-target effect.

  • Rescue Experiments: If possible, perform a rescue experiment by overexpressing a drug-resistant mutant of the target. This should rescue the on-target effects but not the off-target ones.[1]

  • Target Knockout/Knockdown: The most definitive way to confirm an off-target effect is to test this compound in a cell line where the intended target (PP2A) has been genetically knocked out or knocked down. If the compound still elicits the same phenotype in the absence of its target, the effect is unequivocally off-target.

Q2: How can we proactively identify potential off-targets of this compound?

A2: Proactive identification of off-targets is crucial for data interpretation. Several screening methods can be employed:

  • Phosphatase Profiling: Similar to kinome profiling, this technique screens this compound against a broad panel of phosphatases to determine its selectivity.[1]

  • Proteome-wide Profiling: Techniques such as chemical proteomics can identify direct binding partners of this compound in an unbiased manner.

  • Phenotypic Screening: Comparing the observed cellular phenotype with the known consequences of inhibiting the target phosphatase can provide clues about potential off-target effects.[1]

Q3: What is a practical experimental workflow to confirm a suspected off-target effect?

A3: A systematic workflow can help validate a suspected off-target effect. The following diagram illustrates a typical experimental approach:

G phenotype Observe Unexpected Phenotype dose_response Perform Dose-Response Analysis phenotype->dose_response selectivity Assess Selectivity (Phosphatase Panel) dose_response->selectivity Discrepancy in IC50 on_target Likely On-Target Effect dose_response->on_target Consistent IC50 knockout Test in Target Knockout/Knockdown Cells selectivity->knockout Poor Selectivity selectivity->on_target High Selectivity confirm_off_target Confirm Off-Target Effect knockout->confirm_off_target Phenotype Persists knockout->on_target Phenotype Abolished identify_off_target Identify Off-Target Protein(s) confirm_off_target->identify_off_target

Caption: Experimental workflow for investigating suspected off-target effects.

Troubleshooting Guides

Issue 1: High levels of cytotoxicity are observed at concentrations required for effective PP2A inhibition.

Possible Cause Troubleshooting Steps Expected Outcome
Off-target kinase or phosphatase inhibition 1. Perform a broad-spectrum kinase and phosphatase selectivity screen. 2. Test inhibitors with different chemical scaffolds targeting PP2A.1. Identification of unintended targets. 2. If cytotoxicity persists, it may be an on-target effect.[1]
Compound solubility issues 1. Verify the solubility of this compound in your cell culture media. 2. Use a lower concentration of solvent (e.g., DMSO).Improved cell viability if solubility was the issue.
Induction of apoptosis via off-target pathways 1. Perform assays for apoptosis markers (e.g., caspase-3 cleavage). 2. Investigate signaling pathways known to be affected by related compounds (e.g., NF-κB).Identification of the cytotoxic mechanism.

Issue 2: this compound affects a signaling pathway believed to be independent of PP2A.

Based on literature for the related compound, Leustroducsin B, it is known to activate NF-κB via the acidic sphingomyelinase (A-SMase) pathway.[2] It is plausible that this compound has similar off-target effects.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Leustroducsin_C This compound ASMase A-SMase Leustroducsin_C->ASMase potentiates PCPLC PC-PLC Leustroducsin_C->PCPLC potentiates NFkB_activation NF-κB Activation ASMase->NFkB_activation PCPLC->NFkB_activation Cytokine_Production Cytokine Production NFkB_activation->Cytokine_Production

Caption: Potential off-target signaling pathway of this compound.

To test this:

  • Western Blotting: Probe for phosphorylation of key proteins in the NF-κB pathway (e.g., IκBα, p65).

  • Inhibitor Studies: Use known inhibitors of A-SMase or PC-PLC to see if the effect of this compound is blocked.[2]

Data Presentation

The following tables present hypothetical data for this compound to illustrate how to compare on-target and off-target effects.

Table 1: Hypothetical Selectivity Profile of this compound

TargetIC50 (nM)Selectivity (Off-Target/On-Target)
PP2A (On-Target) 15 -
PP1 (Off-Target)1500100x
PP2B (Off-Target)>10,000>667x
A-SMase (Off-Target)80053x

Table 2: Comparison of this compound Effects in Wild-Type vs. PP2A Knockout Cells

Cell LineGenetic BackgroundTarget Protein ExpressionThis compound IC50 (nM) for Cytotoxicity
HeLaWild-TypePresent500
HeLaPP2A Knockout (CRISPR)Absent550

This hypothetical data suggests that the cytotoxicity of this compound is not primarily mediated by its on-target, PP2A.

Experimental Protocols

Protocol 1: Assessing Phosphatase Selectivity using a Commercial Profiling Service

Objective: To determine the selectivity of this compound against a panel of human phosphatases.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the compound to create a range of concentrations for testing.

  • Phosphatase Panel: Utilize a commercial phosphatase profiling service.

  • Activity Assay: The service will perform an in vitro phosphatase activity assay. This typically involves incubating each phosphatase with a specific substrate in the presence of various concentrations of this compound.

  • Data Analysis: The amount of dephosphorylated substrate is measured. The results are usually provided as percent inhibition relative to a no-inhibitor control, or as IC50 values.[3]

Protocol 2: Validating Off-Target Effects on the NF-κB Pathway via Western Blotting

Objective: To determine if this compound activates the NF-κB signaling pathway.

Methodology:

  • Cell Culture and Treatment: Plate a suitable cell line (e.g., HeLa) and treat with this compound at various concentrations (e.g., 0.1, 1, and 10 µM) for a specified time. Include a vehicle control (DMSO).

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • Western Blotting:

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against phospho-IκBα, total IκBα, phospho-p65, and total p65. Use a housekeeping protein (e.g., GAPDH) as a loading control.

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels. A significant increase in the phosphorylation of IκBα or p65 in treated samples compared to the control would suggest off-target activation of the NF-κB pathway.[1]

References

protocol modifications for enhancing Leustroducsin C activity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Leustroducsin C. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on protocol modifications to enhance the activity of this compound in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a member of the phoslactomycin family and functions as a potent and selective inhibitor of protein serine/threonine phosphatase 2A (PP2A).[1] By inhibiting PP2A, this compound modulates downstream signaling pathways, leading to various cellular responses.

Q2: How does inhibition of PP2A by this compound lead to enhanced inflammatory responses?

A2: PP2A is a negative regulator of the NF-κB signaling pathway. It can dephosphorylate key components of this pathway, including IκB kinase β (IKKβ), the inhibitor of κBα (IκBα), and the RelA/p65 subunit of NF-κB.[2][3][4] By inhibiting PP2A, this compound prevents this dephosphorylation, leading to the activation of IKKβ. Activated IKKβ then phosphorylates IκBα, targeting it for ubiquitination and proteasomal degradation. This releases the NF-κB dimer (p50/p65), allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory cytokine genes, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).

Q3: What is a typical starting concentration range for this compound in cell-based assays?

A3: While specific optimal concentrations are cell-type and assay-dependent, a general starting point for this compound in cell-based assays, such as NF-κB activation or cytokine induction, would be in the range of 1 µM to 50 µM. It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q4: How should I prepare and store a stock solution of this compound?

A4: this compound is soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO). To prepare a stock solution, dissolve the compound in DMSO to a concentration of 1-10 mM. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C. For experiments, dilute the stock solution in the appropriate aqueous buffer or cell culture medium to the desired final concentration. It is advisable to prepare fresh dilutions for each experiment to ensure compound stability.

Troubleshooting Guides

This section addresses common issues encountered during experiments with this compound.

Issue Possible Cause Recommended Solution
Low or no PP2A inhibition observed 1. Incorrect this compound concentration: The concentration used may be too low to effectively inhibit PP2A. 2. Degraded this compound: Improper storage or handling may have led to the degradation of the compound. 3. Assay conditions are not optimal: The buffer composition, pH, or temperature of the phosphatase assay may not be suitable.1. Perform a dose-response curve to determine the IC50 of this compound for PP2A in your assay system. 2. Use a fresh aliquot of this compound stock solution. 3. Ensure the phosphatase assay buffer does not contain high levels of phosphate (B84403), which can inhibit the reaction. Optimize other assay parameters as needed.[5]
Inconsistent NF-κB activation results 1. Cell health and passage number: Variations in cell confluency, passage number, or overall health can affect signaling responses. 2. Stimulus variability: If using a co-stimulant (e.g., TNF-α), its activity may vary between experiments. 3. Timing of treatment: The duration of this compound treatment may not be optimal for observing NF-κB activation.1. Maintain a consistent cell culture practice, using cells within a defined passage number range and seeding at a consistent density. 2. Use a freshly prepared and validated batch of the co-stimulant. 3. Perform a time-course experiment to determine the optimal treatment duration for maximal NF-κB activation in your cell type.
Low or variable cytokine (IL-6, TNF-α) secretion 1. Suboptimal this compound concentration: The concentration may not be sufficient to induce a robust cytokine response. 2. Short incubation time: The time allowed for cytokine production and secretion may be too short. 3. Cell type not responsive: The chosen cell line may not be a high producer of the cytokines of interest in response to PP2A inhibition.1. Titrate this compound to find the optimal concentration for cytokine induction. 2. Extend the incubation time after treatment (e.g., 12, 24, or 48 hours) and measure cytokine levels at different time points. 3. Select a cell line known to produce high levels of IL-6 and TNF-α in response to inflammatory stimuli (e.g., monocytic cell lines like THP-1 or macrophage-like cells).
Compound precipitation in culture medium 1. Poor solubility: The final concentration of this compound in the aqueous medium may exceed its solubility limit. 2. Interaction with media components: Components in the cell culture medium, such as serum proteins, may cause the compound to precipitate.1. Ensure the final DMSO concentration is kept low (typically ≤ 0.5%) to maintain solubility. Prepare intermediate dilutions in pre-warmed medium before adding to the cells. 2. Test the stability of this compound in your specific cell culture medium. If precipitation persists, consider using a serum-free medium for the experiment if feasible.

Data Presentation

Table 1: Comparative IC50 Values of PP2A Inhibitors

CompoundPP2A IC50Notes
Fostriecin1.5 - 5.5 nMA potent and selective PP2A inhibitor.[6]
Okadaic Acid0.1 - 0.3 nMA potent inhibitor of PP1 and PP2A.[6]
Leustroducsin H130 nMA related compound to this compound.[7]
Phoslactomycins3.7 - 4.9 µMThe family of compounds to which Leustroducsins belong.[1][7]
This compound Not explicitly reportedExpected to be a weaker inhibitor compared to Fostriecin and Okadaic Acid.

Note: The IC50 values can vary depending on the assay conditions and the substrate used.

Experimental Protocols

Protocol 1: In Vitro PP2A Inhibition Assay

This protocol provides a general method for assessing the inhibitory activity of this compound on purified PP2A enzyme.

Materials:

  • Purified recombinant PP2A enzyme

  • This compound

  • PP2A-specific phosphopeptide substrate (e.g., K-R-pT-I-R-R)

  • Malachite Green Phosphate Assay Kit

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.4, 0.1 mM EDTA, 0.5 mM DTT)

  • 96-well microplate

Procedure:

  • Prepare a series of dilutions of this compound in the assay buffer.

  • In a 96-well plate, add 20 µL of the diluted this compound or vehicle control (DMSO) to the appropriate wells.

  • Add 20 µL of the purified PP2A enzyme solution to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

  • Initiate the phosphatase reaction by adding 20 µL of the phosphopeptide substrate solution to each well.

  • Incubate the plate at 30°C for 15-30 minutes. The optimal time should be determined empirically to ensure the reaction is in the linear range.

  • Stop the reaction and measure the released inorganic phosphate using the Malachite Green Phosphate Assay Kit according to the manufacturer's instructions.

  • Read the absorbance at the recommended wavelength (typically 620-650 nm).

  • Calculate the percentage of PP2A inhibition for each this compound concentration and determine the IC50 value.

Protocol 2: NF-κB Reporter Assay

This protocol describes how to measure the effect of this compound on NF-κB activation using a luciferase reporter cell line.

Materials:

  • HEK293 cells stably transfected with an NF-κB-responsive luciferase reporter construct

  • This compound

  • TNF-α (as a positive control and co-stimulant, optional)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Luciferase Assay System

  • 96-well white, clear-bottom tissue culture plates

  • Luminometer

Procedure:

  • Seed the NF-κB reporter cells in a 96-well plate at a density that will result in 70-80% confluency on the day of the experiment.

  • Allow the cells to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the old medium and treat the cells with the this compound dilutions or vehicle control. If using a co-stimulant like TNF-α, it can be added simultaneously or after a pre-incubation with this compound.

  • Incubate the cells for an appropriate time (e.g., 6-24 hours) to allow for NF-κB activation and luciferase expression.

  • Lyse the cells and measure the luciferase activity using a Luciferase Assay System according to the manufacturer's protocol.

  • Measure the luminescence using a luminometer.

  • Normalize the luciferase activity to a control (e.g., co-transfected Renilla luciferase or total protein concentration) and express the results as fold activation over the vehicle control.

Protocol 3: Cytokine Secretion ELISA

This protocol outlines the measurement of IL-6 and TNF-α secreted by cells in response to this compound treatment.

Materials:

  • Immune cells (e.g., THP-1 monocytes, primary PBMCs)

  • This compound

  • LPS (as a positive control)

  • Cell culture medium

  • Human IL-6 and TNF-α ELISA kits

  • 96-well tissue culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at an appropriate density. For suspension cells like THP-1, a density of 1-2 x 10^5 cells/well is a good starting point.

  • Treat the cells with various concentrations of this compound or vehicle control. Include a positive control such as LPS.

  • Incubate the cells for a desired period (e.g., 24 hours) to allow for cytokine production and secretion.

  • Centrifuge the plate to pellet the cells and carefully collect the cell culture supernatant.

  • Measure the concentration of IL-6 and TNF-α in the supernatants using the respective ELISA kits, following the manufacturer's instructions.

  • Read the absorbance on a microplate reader at the specified wavelength.

  • Calculate the cytokine concentrations based on the standard curve generated for each ELISA.

Visualizations

LeustroducsinC_Signaling_Pathway cluster_nucleus Nucleus LeustroducsinC This compound PP2A PP2A LeustroducsinC->PP2A Inhibits IKK_beta_p IKKβ-P PP2A->IKK_beta_p Dephosphorylates IKK_complex IKK Complex (IKKα/IKKβ/NEMO) IKK_complex->IKK_beta_p Phosphorylation IkBa_p65 IκBα-p50/p65 IKK_beta_p->IkBa_p65 Phosphorylates IκBα IkBa_p IκBα-P p65_p50 p50/p65 IkBa_p65->p65_p50 Releases Proteasome Proteasome IkBa_p->Proteasome Ubiquitination & Degradation p65_p50_nuc p50/p65 p65_p50->p65_p50_nuc Translocation Nucleus Nucleus NFkB_DNA NF-κB DNA Binding p65_p50_nuc->NFkB_DNA Binds to κB sites Cytokine_Gene Cytokine Gene Transcription (IL-6, TNF-α) NFkB_DNA->Cytokine_Gene Activates

Caption: this compound signaling pathway leading to cytokine production.

Experimental_Workflow_NFkB start Seed Reporter Cells treat Treat with This compound start->treat incubate Incubate (6-24h) treat->incubate lyse Lyse Cells incubate->lyse add_luciferin Add Luciferin Substrate lyse->add_luciferin read Measure Luminescence add_luciferin->read

Caption: Experimental workflow for an NF-κB luciferase reporter assay.

Troubleshooting_Logic problem Inconsistent Results check_compound Check Compound (Fresh stock, solubility) problem->check_compound Is the compound stable and soluble? check_cells Check Cells (Health, passage) problem->check_cells Are the cells consistent? check_protocol Check Protocol (Conc., time, reagents) problem->check_protocol Is the protocol optimized? solution_compound Prepare Fresh Stock Optimize Solvent check_compound->solution_compound No solution_cells Use Low Passage Cells Ensure Consistency check_cells->solution_cells No solution_protocol Perform Dose-Response & Time-Course check_protocol->solution_protocol No

Caption: Logical workflow for troubleshooting inconsistent experimental results.

References

Technical Support Center: Mitigating Batch-to-Batch Variability of Synthetic Leustroducsin C

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthetic polyketide, Leustroducsin C. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues related to batch-to-batch variability encountered during and after chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a complex polyketide natural product. It belongs to the phoslactomycin family of compounds.[1] The primary biological target of this compound is Protein Phosphatase 2A (PP2A), a key serine/threonine phosphatase.[1] By inhibiting PP2A, this compound can modulate various downstream signaling pathways involved in cell growth, proliferation, and apoptosis.[1]

Q2: What are the most common sources of batch-to-batch variability in the synthesis of this compound?

The multi-step, convergent synthesis of this compound is inherently complex, making it susceptible to variability. Key sources include:

  • Purity of Starting Materials and Reagents: Impurities in precursor fragments can lead to side reactions, affecting yields and introducing difficult-to-remove impurities in the final product.

  • Reaction Conditions: Minor deviations in temperature, reaction time, stoichiometry, and addition rates of reagents can significantly impact the stereoselectivity and efficiency of key coupling reactions.

  • Solvent Quality: The grade, purity, and water content of solvents are critical, especially in moisture-sensitive steps.

  • Work-up and Purification Procedures: Inconsistencies in extraction, quenching, and chromatographic purification can lead to variations in purity and yield.

  • Intermediate Stability: Some intermediates in the synthetic pathway may be unstable and prone to degradation if not handled and stored correctly.[2]

Q3: What level of purity is recommended for this compound in biological assays?

The required purity level depends on the specific application. For initial in vitro screening, a purity of >95% is often acceptable. However, for more sensitive cell-based assays and in vivo studies, a purity of >98% with all impurities identified and characterized is highly recommended to ensure data reproducibility and avoid off-target effects.

Troubleshooting Guides

Issue 1: Low Yield in Convergent Synthesis Coupling Steps

Symptoms:

  • Significantly lower than expected yield of the coupled product after key fragment assembly (e.g., Julia-Kocienski olefination, Nozaki-Hiyama-Kishi (NHK) reaction, or vinyl zincate addition).[3]

  • Presence of unreacted starting materials and multiple side products upon reaction monitoring (TLC, LC-MS).

Possible Causes and Solutions:

CauseRecommended Solution
Incomplete Activation of Coupling Partners Ensure complete conversion of precursors to their reactive forms (e.g., formation of sulfones for Julia olefination, generation of organometallic reagents). Monitor this step independently before adding the second coupling partner.
Suboptimal Reaction Temperature Precisely control the reaction temperature. For many organometallic additions, maintaining a very low temperature (e.g., -78 °C) is crucial to prevent side reactions and epimerization.
Poor Quality of Reagents or Solvents Use freshly distilled and anhydrous solvents. Ensure the quality and correct stoichiometry of reagents, especially organometallic compounds which can titrate over time.
Steric Hindrance In cases of severe steric hindrance, consider alternative coupling strategies or modification of protecting groups on the fragments to reduce steric bulk.
Issue 2: Inconsistent Biological Activity Between Batches

Symptoms:

  • Different batches of synthetic this compound with similar purity (>95% by HPLC) exhibit significant variations in potency (e.g., IC50 values) in biological assays.

  • Unexpected or off-target effects are observed with a new batch.

Possible Causes and Solutions:

CauseRecommended Solution
Presence of Unidentified Impurities Perform high-resolution mass spectrometry (HRMS) and 2D NMR (e.g., COSY, HSQC) to identify any minor impurities that may have co-eluted with the main product. Even small amounts of structurally related and highly active impurities can alter the observed biological activity.
Epimerization at Chiral Centers Carefully analyze the stereochemistry of the final product using chiral chromatography or advanced NMR techniques. Certain reaction or purification conditions (e.g., exposure to acid or base) can cause epimerization at sensitive stereocenters.
Degradation of the Compound This compound may be sensitive to light, temperature, and pH. Store the compound in a dark, cool, and dry place. For long-term storage, consider storing under an inert atmosphere at -20°C or -80°C. Prepare fresh stock solutions for biological experiments and avoid repeated freeze-thaw cycles.
Variability in Assay Conditions Ensure that the biological assay conditions are standardized, including cell passage number, reagent concentrations, and incubation times. Always include a reference standard of a well-characterized batch of this compound in every experiment.
Issue 3: Difficulties in Final Product Purification

Symptoms:

  • Co-elution of impurities with the final product during column chromatography.

  • Low recovery of the product after purification.

  • Product degradation during the purification process.

Possible Causes and Solutions:

CauseRecommended Solution
Similar Polarity of Product and Impurities Use high-performance liquid chromatography (HPLC) for final purification. Employing different stationary phases (e.g., C18, phenyl-hexyl) or solvent systems can improve separation.
Product Instability on Silica (B1680970) Gel Some complex molecules can degrade on silica gel. Consider using a less acidic stationary phase like alumina (B75360) or a bonded phase (e.g., diol). Alternatively, perform a rapid filtration through a short plug of silica gel followed by another purification method.
Poor Solubility Ensure the crude product is fully dissolved in a minimal amount of loading solvent before applying to the chromatography column. Sonication may aid in dissolution.
Inappropriate Solvent System Systematically screen for an optimal solvent system using thin-layer chromatography (TLC) to achieve good separation (ΔRf > 0.2) between the product and major impurities.

Experimental Protocols

Protocol 1: Quality Control of a New Batch of this compound
  • Visual Inspection: Examine the physical appearance of the compound. It should be a white to off-white solid.

  • Solubility Test: Test the solubility in common laboratory solvents (e.g., DMSO, Methanol, Dichloromethane).

  • ¹H and ¹³C NMR Spectroscopy:

    • Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD).

    • Acquire ¹H and ¹³C NMR spectra.

    • Compare the spectra with a reference spectrum of a known pure batch to confirm the chemical structure and identify any major impurities.

  • High-Resolution Mass Spectrometry (HRMS):

    • Prepare a dilute solution of the compound.

    • Acquire the mass spectrum using an ESI-TOF or Orbitrap mass spectrometer.

    • Confirm the molecular weight and elemental composition.

  • Purity Analysis by HPLC-UV:

    • Develop a suitable HPLC method (e.g., C18 column, water/acetonitrile gradient with 0.1% formic acid).

    • Inject a solution of the compound and determine the purity by integrating the peak areas at an appropriate UV wavelength (e.g., 210 nm, 254 nm).

Protocol 2: Small-Scale Stability Assessment
  • Prepare solutions of this compound in different relevant solvents (e.g., DMSO for biological assays, mobile phase for chromatography).

  • Expose the solutions to various conditions:

    • Room temperature on the benchtop (light exposure).

    • Room temperature in the dark.

    • 4°C in the dark.

    • -20°C in the dark. .

  • At different time points (e.g., 0, 24, 48, 72 hours), analyze the samples by HPLC-UV to monitor for degradation.

  • Analyze the samples by LC-MS to identify any major degradation products.

Visualizations

Leustroducsin_C_Synthesis_Workflow cluster_fragment Fragment Synthesis cluster_assembly Fragment Coupling cluster_final Final Steps F1 Fragment A Synthesis C1 Coupling of A and B F1->C1 F2 Fragment B Synthesis F2->C1 F3 Fragment C Synthesis C2 Coupling of AB and C F3->C2 C1->C2 Deprotection Global Deprotection C2->Deprotection Purification Purification (HPLC) Deprotection->Purification QC Quality Control Purification->QC Final_Product Final_Product QC->Final_Product This compound

Caption: A generalized convergent synthesis workflow for this compound.

PP2A_Signaling_Pathway cluster_input Upstream Signals cluster_core Core Pathway cluster_output Cellular Responses Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K AKT Akt PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Wnt Wnt GSK3b GSK3β Wnt->GSK3b beta_catenin β-catenin GSK3b->beta_catenin Gene_Expression Gene Expression beta_catenin->Gene_Expression Leustroducsin_C This compound PP2A PP2A Leustroducsin_C->PP2A Inhibition PP2A->AKT Dephosphorylation PP2A->beta_catenin Dephosphorylation

Caption: Simplified PP2A signaling pathways inhibited by this compound.

Troubleshooting_Logic Start Batch-to-Batch Variability Observed Check_Purity Re-evaluate Purity (HPLC, NMR, MS) Start->Check_Purity Purity_OK Purity >98%? Check_Purity->Purity_OK Check_Structure Confirm Structure and Stereochemistry Purity_OK->Check_Structure Yes Review_Purification Review Purification Protocol Purity_OK->Review_Purification No Check_Degradation Assess Compound Stability Check_Structure->Check_Degradation Impurity_Identified Identify and Characterize Impurities Check_Structure->Impurity_Identified Review_Synthesis Review Synthesis Protocol Check_Degradation->Review_Synthesis Root_Cause_Found Address Root Cause in Synthesis Review_Synthesis->Root_Cause_Found Optimize_Purification Optimize Purification Review_Purification->Optimize_Purification

Caption: Logical workflow for troubleshooting batch-to-batch variability.

References

Validation & Comparative

A Comparative Guide to Protein Transport Inhibitors: Brefeldin A vs. Leustroducsin C

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the tools available to dissect cellular processes is paramount. This guide provides a detailed comparison of two small molecules, Brefeldin A and Leustroducsin C, often discussed in the context of cellular signaling. While Brefeldin A is a well-established inhibitor of protein transport from the Endoplasmic Reticulum (ER) to the Golgi apparatus, this guide clarifies the current scientific understanding of this compound's primary mechanism of action, which is distinct from direct protein transport inhibition.

Brefeldin A: A Classic Tool for Studying ER-Golgi Trafficking

Brefeldin A (BFA) is a fungal metabolite that has become an indispensable tool in cell biology for its potent, rapid, and reversible disruption of the secretory pathway. It specifically inhibits the transport of proteins and lipids from the ER to the Golgi complex, leading to a dramatic and characteristic collapse of the Golgi apparatus into the ER.

Mechanism of Action

Brefeldin A's primary target is a subset of guanine (B1146940) nucleotide exchange factors (GEFs) for the ADP-ribosylation factor 1 (Arf1), a small GTPase crucial for vesicle budding. BFA acts as an uncompetitive inhibitor, stabilizing the otherwise transient complex between Arf1-GDP and the Sec7 domain of sensitive Arf-GEFs (such as GBF1, BIG1, and BIG2). This stabilization prevents the exchange of GDP for GTP on Arf1.

The inability to activate Arf1 to its GTP-bound state has two major consequences:

  • Inhibition of COPI Coat Recruitment: Activated Arf1-GTP is required to recruit the COPI coat protein complex to Golgi membranes. The COPI coat is essential for the formation of vesicles that mediate retrograde transport within the Golgi and from the Golgi back to the ER.

  • Blockade of Anterograde Transport: The disruption of the Arf1 cycle and COPI vesicle formation effectively halts the anterograde flow of cargo from the ER to and through the Golgi.

This leads to the characteristic phenotype of BFA treatment: the redistribution of Golgi-resident enzymes and proteins into the ER network.

BrefeldinA_Mechanism cluster_membrane Golgi Membrane Arf1_GDP Arf1-GDP (Inactive) Arf_GEF Arf-GEF (e.g., GBF1) Arf1_GDP->Arf_GEF Binds to Arf1_GTP Arf1-GTP (Active) Arf_GEF->Arf1_GTP Catalyzes GDP/GTP Exchange COPI COPI Coat Proteins Arf1_GTP->COPI Recruits Vesicle Vesicle Budding COPI->Vesicle Promotes BFA Brefeldin A BFA->Arf1_GDP:e

Caption: Mechanism of Brefeldin A (BFA) Action.
Quantitative Data for Brefeldin A

The efficacy of Brefeldin A can vary depending on the cell line and experimental conditions. Below is a summary of typical concentrations and reported inhibitory values.

ParameterValueCell Line / SystemNotes
Working Concentration 1 - 10 µM (approx. 0.28 - 2.8 µg/mL)Mammalian cell cultureFor effective disruption of ER-Golgi transport.
IC50 (ATPase inhibition) 0.2 µMHCT 116 cellsBFA inhibits protein transport-associated ATPase activity.
Effective Concentration 0.1 - 1 µg/mLRat glioma C6 cellsCauses up to 70% inhibition of protein synthesis.[1]
Reversibility Fully reversibleMost cell linesGolgi structure and function are typically restored within 10-15 minutes after BFA washout.

This compound: A Potent Protein Phosphatase Inhibitor

In contrast to Brefeldin A, the available scientific literature does not support a primary role for this compound as a direct inhibitor of the ER-Golgi protein transport pathway. Instead, this compound, and the broader family of leustroducsins and phoslactomycins, are characterized as potent and selective inhibitors of protein serine/threonine phosphatase 2A (PP2A).[2]

Mechanism of Action

PP2A is a crucial enzyme that regulates a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis, by dephosphorylating key protein substrates. By inhibiting PP2A, this compound can indirectly affect numerous signaling pathways. While protein transport is a highly regulated process involving phosphorylation at multiple steps, any effect of this compound on this pathway would be a downstream consequence of phosphatase inhibition, rather than a direct blockade of the transport machinery itself, as is the case with Brefeldin A.

To date, there are no published studies demonstrating that this compound:

  • Binds to Arf-GEFs or inhibits Arf1 activation.

  • Causes the disassembly and redistribution of the Golgi apparatus into the ER.

  • Directly blocks the formation of transport vesicles.

Therefore, a direct comparison of this compound and Brefeldin A as inhibitors of the core protein transport machinery is not appropriate based on current evidence. Researchers should select these compounds based on their distinct, validated mechanisms of action.

LeustroducsinC_Mechanism cluster_signaling Cellular Signaling Protein_P Phosphorylated Substrate Protein PP2A Protein Phosphatase 2A (PP2A) Protein_P->PP2A Substrate for Protein Dephosphorylated Substrate Protein PP2A->Protein Dephosphorylates Signal Downstream Signaling Events Protein->Signal Regulates Leustroducsin This compound Leustroducsin->PP2A Inhibits

Caption: Mechanism of this compound Action.

Experimental Protocols: Visualizing Golgi Disruption

A common method to assess the effect of protein transport inhibitors like Brefeldin A is to visualize the morphology of the Golgi apparatus using immunofluorescence microscopy. A typical workflow for this experiment is outlined below.

Protocol: Immunofluorescence Staining of the Golgi Apparatus

This protocol provides a general framework for treating cultured cells with an inhibitor and subsequently staining for a Golgi-resident protein (e.g., GM130, Giantin) to observe structural changes.

  • Cell Culture:

    • Seed adherent cells onto sterile glass coverslips in a 24-well plate.

    • Culture cells to 50-70% confluency in a humidified 37°C, 5% CO₂ incubator.

  • Inhibitor Treatment:

    • Prepare a stock solution of Brefeldin A (e.g., 10 mg/mL in DMSO).

    • Dilute the stock solution in pre-warmed complete culture medium to the desired final working concentration (e.g., 5 µg/mL).

    • Treat cells by replacing the existing medium with the inhibitor-containing medium. Treat a control set of cells with medium containing the same concentration of the vehicle (e.g., DMSO).

    • Incubate for the desired time (e.g., 30-60 minutes for BFA).

  • Fixation and Permeabilization:

    • Aspirate the medium and wash the cells gently with 1X Phosphate-Buffered Saline (PBS).

    • Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

  • Immunostaining:

    • Wash the cells three times with PBS.

    • Block non-specific antibody binding by incubating with a blocking buffer (e.g., 1% Bovine Serum Albumin in PBS) for 1 hour at room temperature.

    • Incubate with a primary antibody against a Golgi marker (e.g., anti-GM130) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

    • Wash the cells three times with PBS.

    • Incubate with a fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

    • (Optional) Counterstain nuclei with DAPI.

  • Mounting and Imaging:

    • Wash the cells three times with PBS.

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

    • Image the cells using a fluorescence or confocal microscope. In BFA-treated cells, a diffuse, reticular ER-like staining pattern is expected for the Golgi marker, while control cells should show a compact, perinuclear Golgi ribbon.

Experimental_Workflow A 1. Seed Cells on Coverslips B 2. Treat with Inhibitor (e.g., Brefeldin A) and Control A->B C 3. Fixation (e.g., 4% PFA) B->C D 4. Permeabilization (e.g., 0.1% Triton X-100) C->D E 5. Blocking (e.g., 1% BSA) D->E F 6. Primary Antibody Incubation (e.g., anti-GM130) E->F G 7. Secondary Antibody Incubation (Fluorophore-conjugated) F->G H 8. Mount and Image (Fluorescence Microscopy) G->H

Caption: Immunofluorescence Workflow for Golgi Analysis.

Conclusion

Brefeldin A and this compound are valuable chemical probes that act through fundamentally different mechanisms.

  • Brefeldin A is the tool of choice for acutely and reversibly inhibiting protein transport between the ER and Golgi. Its mechanism is well-defined, targeting Arf-GEFs to prevent Arf1 activation and subsequent vesicle formation. It is ideal for studying the dynamics of the early secretory pathway.

  • This compound is a potent inhibitor of protein phosphatase 2A. Its effects on the cell are widespread and mediated through the hyperphosphorylation of numerous PP2A substrates. It is not a direct inhibitor of the protein transport machinery and should not be used as a substitute for Brefeldin A for studying ER-Golgi trafficking.

For researchers investigating protein transport, Brefeldin A remains the gold standard. For those studying signaling pathways regulated by protein phosphorylation, this compound and its analogs are powerful investigational tools. Clear understanding and appropriate application of these distinct inhibitors are crucial for robust experimental design and accurate interpretation of results.

References

A Comparative Analysis of Leustroducsin C and Its Synthetic Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the natural product Leustroducsin C and its synthetic analogs. Leustroducsins are known for their potent and selective inhibition of protein serine/threonine phosphatase 2A (PP2A), a key regulator of numerous cellular processes. This inhibitory activity confers upon them a range of biological effects, including antibacterial, antifungal, and antitumor properties.

This guide summarizes the available quantitative data on the biological activities of this compound and related compounds, details the experimental protocols for key biological assays, and visualizes the relevant signaling pathways and experimental workflows. While direct comparative studies on a broad range of synthetic analogs of this compound are limited in publicly available literature, this analysis draws upon data from closely related leustroducsins and other PP2A inhibitors to provide valuable insights into their structure-activity relationships.

Comparative Biological Activity

The primary mechanism of action for Leustroducsins is the inhibition of PP2A. This inhibition disrupts cellular signaling pathways, leading to downstream effects such as cell cycle arrest and apoptosis in cancer cells. The following tables summarize the available data on the inhibitory activity against PP2A and the cytotoxic effects of this compound's close relatives and their analogs.

CompoundTargetIC50 (nM)Source
Leustroducsin HPP2A130[1]
Fostriecin (B16959)PP2A1.4 ± 0.3[2]
Cytostatin (B162469)PP2A29.0 ± 7.0[2]
DephosphofostriecinPP2A>100,000[2]
DephosphocytostatinPP2A>100,000[2]
Phoslactomycin BPP2A3,700 - 4,900[1]
Caption: Comparative IC50 values for PP2A inhibition by Leustroducsin H and related natural product PP2A inhibitors.
CompoundCell LineCytotoxicity IC50 (nM)Source
CytostatinLeukemia & Melanoma100[1]
Dichloro clavatadine analog 18Human Melanoma (A-375)400 ± 300[3]
Pyridin-2-yl clavatadine derivative 29Human Melanoma (A-375)-[3]
Hydrazide clavatadine analog of 2-picoline 37Human Melanoma (A-375)-[3]
Caption: Cytotoxicity of related natural products and their synthetic analogs against various cancer cell lines.

Structure-Activity Relationship

Studies on Leustroducsin H derivatives and related compounds like fostriecin and cytostatin have revealed key structural features essential for their biological activity[2][4]. The phosphate (B84403) monoester, the Z,Z,E-triene system, and the α,β-unsaturated δ-lactone are all critical for potent PP2A inhibition[1]. Modification or removal of the phosphate group, as seen in dephosphofostriecin and dephosphocytostatin, leads to a dramatic loss of inhibitory activity, with IC50 values increasing to over 100 µM[2]. This highlights the phosphate moiety's crucial role in binding to the active site of PP2A.

Furthermore, the stereochemistry of the molecule, particularly at the C11-hydroxyl group in cytostatin, has been shown to be important for PP2A inhibition[2]. Minor changes in the lactone portion of the molecule can also significantly impact potency[2]. These findings provide a roadmap for the rational design of novel this compound analogs with potentially improved therapeutic indices.

Signaling Pathways and Experimental Workflows

PP2A Inhibition and Its Impact on the NF-κB Signaling Pathway

This compound, through its inhibition of PP2A, can modulate the NF-κB signaling pathway, a critical regulator of inflammation, cell survival, and proliferation. PP2A is known to dephosphorylate key components of the NF-κB pathway, including IKKβ, IκBα, and RelA, leading to the downregulation of NF-κB activity. By inhibiting PP2A, this compound can prevent this dephosphorylation, thereby sustaining NF-κB activation. This can have context-dependent outcomes, either promoting or inhibiting cell death.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK_Complex IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB (p50/p65) NFkB_n NF-κB (Active) NFkB->NFkB_n translocates IkB_NFkB->NFkB releases PP2A PP2A PP2A->IKK_Complex dephosphorylates (inactivates) Leustroducsin_C This compound (or analog) Leustroducsin_C->PP2A inhibits Gene_Transcription Gene Transcription (Inflammation, Survival, Proliferation) NFkB_n->Gene_Transcription induces

Caption: PP2A-mediated regulation of the NF-κB signaling pathway and the inhibitory effect of this compound.

Experimental Workflow for Comparative Analysis

A typical workflow to compare the biological activity of this compound and its synthetic analogs involves a series of in vitro assays.

Experimental_Workflow Start Start: This compound & Synthetic Analogs PP2A_Assay PP2A Inhibition Assay Start->PP2A_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Start->Cytotoxicity_Assay Data_Analysis Data Analysis: IC50 Determination PP2A_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis End Conclusion: Identification of Potent Analogs SAR_Analysis->End

Caption: A generalized experimental workflow for the comparative analysis of this compound and its analogs.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound and its analogs on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound and synthetic analogs (dissolved in a suitable solvent, e.g., DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound or its synthetic analogs. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

PP2A Inhibition Assay (Colorimetric)

This assay measures the ability of this compound and its analogs to inhibit the activity of purified PP2A.

Materials:

  • Purified PP2A enzyme

  • Assay buffer (e.g., 20 mM Tris-HCl pH 7.4, 1 mM DTT, 0.1 mg/mL BSA)

  • This compound and synthetic analogs

  • p-Nitrophenyl phosphate (pNPP) substrate

  • 96-well plates

  • Microplate reader

Procedure:

  • Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add the assay buffer, purified PP2A enzyme, and various concentrations of this compound or its synthetic analogs. Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Initiate the reaction by adding the pNPP substrate to each well.

  • Incubation: Incubate the plate at 37°C for a defined time (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., 1 M NaOH).

  • Absorbance Measurement: Measure the absorbance at 405 nm to quantify the amount of p-nitrophenol produced.

  • Data Analysis: Calculate the percentage of PP2A inhibition for each compound concentration and determine the IC50 value.

References

Unveiling Alternatives: A Comparative Guide to Small Molecules for Protein Phosphatase 2A Research Beyond Leustroducsin C

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals exploring the landscape of Protein Phosphatase 2A (PP2A) modulation, Leustroducsin C has long been a reference point. However, a growing arsenal (B13267) of alternative small molecules offers diverse mechanisms of action and therapeutic potential. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols to empower your research.

This publication delves into the key characteristics of prominent small molecule alternatives to this compound, focusing on their interaction with the crucial tumor suppressor protein, PP2A. We present a comparative analysis of their efficacy, potency, and mechanisms of action, supported by quantitative data from various studies. Detailed experimental protocols for key biological assays are also provided to facilitate the replication and validation of these findings.

A Comparative Overview of PP2A-Modulating Small Molecules

While this compound and its analogs, such as Phoslactomycin A, are known inhibitors of PP2A, a significant area of research focuses on the therapeutic potential of PP2A activators. This guide will therefore encompass both inhibitors and activators that target the PP2A pathway, providing a broader perspective for researchers. The alternatives can be broadly categorized into:

  • Small Molecule Activators of PP2A (SMAPs): A class of synthetic molecules designed to allosterically activate PP2A.

  • Sphingolipid Analogs: Molecules like FTY720 (Fingolimod) and ceramides (B1148491) that modulate PP2A activity through interaction with its endogenous inhibitor, SET.

  • Other Natural Products: A diverse group of compounds with PP2A-inhibitory activity.

The following tables summarize the available quantitative data for these compounds, offering a side-by-side comparison of their reported potencies. It is crucial to note that these values are derived from various studies and experimental conditions, and therefore, direct comparisons should be made with caution.

Quantitative Data Summary

Table 1: In Vitro Efficacy of PP2A Modulators in Cancer Cell Lines
Compound ClassCompoundCell LineAssay TypeIC50 / EC50Citation
PP2A Inhibitor This compound-PP2A InhibitionData not available in a directly comparable format-
PP2A Inhibitor Phoslactomycin A-PP2A InhibitionData not available in a directly comparable format-
SMAP TRC-382Prostate Cancer PanelGrowth InhibitionAverage IC50: 19.6 µM[1]
SMAP SMAP (unspecified)LNCaP (Prostate)Cell Viability (MTT)~20-30 µM (at 48h)[1]
SMAP SMAP (unspecified)22Rv1 (Prostate)Cell Viability (MTT)~20-30 µM (at 48h)[1]
Sphingolipid Analog FTY720 (Fingolimod)Colorectal Cancer PanelCell ViabilityIC50 < 5 µM in sensitive lines[1]
Sphingolipid Analog C6-Ceramide (in nanoliposomes)Chronic Lymphocytic Leukemia (CLL)CytotoxicityEC50: 31 µM[2]
Table 2: Biochemical Activity of PP2A Modulators
Compound ClassCompoundAssay TypeEffectConcentration for EffectCitation
Sphingolipid Analog C2-CeramidePP2A Activity AssayUp to 3.5-fold activation of heterotrimeric PP2A5-20 µM[3]
Sphingolipid Analog C18-CeramidePP2A Activity Assay2-6 fold activationEC50: ~10 µM[4]
Sphingolipid Analog FTY720 (Fingolimod)PP2A Activity AssaySignificant increase in PP2A activity3 µM (in breast cancer cells)[5]
SMAP SMAP (DT-061)PP2A Activity AssayDose-dependent increase in phosphatase activityNot specified[6]

Signaling Pathways and Mechanisms of Action

The diverse mechanisms through which these small molecules modulate PP2A activity are crucial for understanding their biological effects. The following diagrams, generated using the DOT language, illustrate these pathways.

Leustroducsin_C_Mechanism cluster_PP2A PP2A Holoenzyme PP2A_A A Subunit (Scaffold) PP2A_B B Subunit (Regulatory) PP2A_A->PP2A_B PP2A_C C Subunit (Catalytic) PP2A_A->PP2A_C Phospho_Substrate Phosphorylated Substrate PP2A_C->Phospho_Substrate Dephosphorylation Leustroducsin_C This compound Leustroducsin_C->PP2A_C Inhibition Substrate Dephosphorylated Substrate

Caption: Mechanism of this compound as a direct inhibitor of the PP2A catalytic subunit.

SMAP_Mechanism cluster_PP2A PP2A Holoenzyme PP2A_A A Subunit (Scaffold) PP2A_B B Subunit (Regulatory) PP2A_A->PP2A_B PP2A_C C Subunit (Catalytic) PP2A_A->PP2A_C PP2A_A->PP2A_C Conformational Change & Activation Phospho_Substrate Phosphorylated Substrate PP2A_C->Phospho_Substrate Increased Dephosphorylation SMAP SMAP SMAP->PP2A_A Allosteric Binding Substrate Dephosphorylated Substrate

Caption: SMAPs allosterically activate PP2A by binding to the scaffold A subunit.

FTY720_Ceramide_Mechanism FTY720 FTY720 / Ceramide SET SET (Endogenous Inhibitor) FTY720->SET Sequestration PP2A_C PP2A Catalytic Subunit SET->PP2A_C Inhibition Active_PP2A Active PP2A PP2A_C->Active_PP2A Activation

Caption: FTY720 and ceramides activate PP2A by sequestering the endogenous inhibitor SET.

Detailed Experimental Protocols

To ensure the reproducibility and rigorous evaluation of these small molecules, detailed protocols for key assays are provided below.

PP2A Activity Assay (Malachite Green-based)

This protocol is adapted from commercially available kits and published literature for measuring the phosphatase activity of immunoprecipitated PP2A.[7][8][9]

Objective: To quantify the enzymatic activity of PP2A by measuring the release of free phosphate (B84403) from a synthetic phosphopeptide substrate.

Materials:

  • Cells or tissues for lysis

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease inhibitors)

  • Anti-PP2A catalytic subunit antibody

  • Protein A/G agarose (B213101) beads

  • Ser/Thr Phosphatase Assay Buffer (e.g., 20 mM HEPES pH 7.2, 100 mM NaCl, 0.1 mM EGTA)

  • Synthetic phosphopeptide substrate (e.g., K-R-pT-I-R-R)

  • Malachite Green Phosphate Detection Solution

  • Phosphate standards

  • Microplate reader

Workflow Diagram:

PP2A_Assay_Workflow start Start: Cell Lysate Preparation ip Immunoprecipitation of PP2A (Antibody + Protein A/G beads) start->ip wash1 Wash beads to remove unbound proteins ip->wash1 add_substrate Add phosphopeptide substrate wash1->add_substrate incubate Incubate at 30°C add_substrate->incubate add_malachite Add Malachite Green reagent incubate->add_malachite read Measure absorbance at ~620-650 nm add_malachite->read end End: Calculate PP2A activity read->end

References

Unveiling the Specificity of Leustroducsin C: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of available data on Leustroducsin C confirms its mechanism of action as a potent inhibitor of protein serine/threonine phosphatase 2A (PP2A), a key regulator of cellular processes. This guide provides a comparative overview of this compound's activity alongside its structural analogs, Leustroducsin A and B, and other known PP2A inhibitors, offering valuable insights for researchers and drug development professionals.

Leustroducsins A, B, and C, first isolated from Streptomyces platensis in 1993, have been identified as members of the phoslactomycin family of natural products and exhibit high potency and selectivity as inhibitors of PP2A.[1][2] While much of the subsequent research has focused on Leustroducsin B, the available information allows for a comparative assessment of this compound's specificity.

Comparative Inhibitory Activity against PP2A

CompoundTargetIC50 (nM)Other Notable Activities
Leustroducsin A PP2AData not publicly available
Leustroducsin B PP2AData not publicly availableInduces cytokine production (e.g., G-CSF, GM-CSF, IL-6)[1][3]
This compound PP2AData not publicly available
FostriecinPP2A, PP41.4 ± 0.3Weak inhibitor of PP1 and PP5
CytostatinPP2A29.0 ± 7.0Selective for PP2A over PP1 and PP5
Okadaic AcidPP1, PP2A~0.1 (for PP2A)Potent inhibitor of both PP1 and PP2A

Note: IC50 values can vary depending on the specific assay conditions.

Specificity and Off-Target Profile

The primary target of the Leustroducsin family is PP2A. Information regarding comprehensive off-target screening for this compound is limited. However, the known activity of Leustroducsin B in inducing cytokine production suggests potential engagement with cellular pathways beyond direct PP2A inhibition. This cytokine induction is thought to occur through both transcriptional and post-transcriptional mechanisms, potentially involving the activation of NF-κB.[1]

To rigorously confirm the specificity of this compound, a comprehensive off-target screening approach is recommended.

Signaling Pathways

The primary signaling pathway influenced by this compound is the one regulated by PP2A. PP2A is a critical phosphatase involved in dephosphorylating a multitude of proteins, thereby regulating numerous cellular processes including cell cycle progression, signal transduction, and apoptosis. Inhibition of PP2A by this compound would lead to the hyperphosphorylation of PP2A substrates, impacting these downstream pathways.

The cytokine induction observed with Leustroducsin B suggests an interaction with immune signaling pathways, likely involving pattern recognition receptors and downstream transcription factors such as NF-κB.

Diagram of the Proposed Signaling Pathway for Leustroducsin-induced Cytokine Production:

Caption: Proposed signaling pathway for Leustroducsin-induced cytokine production via NF-κB activation.

Experimental Protocols

To rigorously assess the specificity of this compound, the following experimental protocols are recommended:

Protocol 1: In Vitro PP2A Inhibition Assay (IC50 Determination)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound against PP2A.

Workflow Diagram:

PP2A_Inhibition_Assay Start Start Prepare_Reagents Prepare Reagents: - Purified PP2A - this compound dilutions - Phosphopeptide substrate - Malachite Green Reagent Start->Prepare_Reagents Incubate Incubate PP2A with This compound Prepare_Reagents->Incubate Add_Substrate Add Phosphopeptide Substrate Incubate->Add_Substrate Incubate_Reaction Incubate at 30°C Add_Substrate->Incubate_Reaction Stop_Reaction Stop Reaction with Malachite Green Reagent Incubate_Reaction->Stop_Reaction Measure_Absorbance Measure Absorbance at 620 nm Stop_Reaction->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative In Vivo and In Vitro Efficacy

The available data highlights the potential of Leustroducsin B and related compounds in modulating host immune responses and inhibiting tumor growth. Leustroducsin B has demonstrated significant in vivo efficacy in murine models, enhancing resistance to bacterial infections and stimulating platelet production.[1] While in vivo data for Phoslactomycins is limited, their in vitro anti-leukemic activity is noted.[2] Fostriecin, another PP2A inhibitor, serves as a valuable benchmark with documented in vivo anti-tumor effects.[2]

Table 1: In Vivo Efficacy of Leustroducsin B in Murine Models

CompoundIn Vivo ModelKey EffectsDosageAdministration RouteReference
Leustroducsin BEscherichia coli InfectionAugmented host resistance to lethal infection0.1 - 1 mg/kg-[1]
Leustroducsin BThrombocytosis InductionMarkedly elevated peripheral platelet counts-Intraperitoneal

Table 2: In Vitro and In Vivo Efficacy of Related PP2A Inhibitors

CompoundModelTarget/Cell LineEfficacy MetricResultReference
Phoslactomycin AIn VitroL1210 LeukemiaIC500.46 µM[2]
FostriecinIn Vivo (Mouse)Murine LeukemiaIncreased Life Span (% T/C)-[2]

Mechanism of Action: The Role of PP2A Inhibition

Leustroducsins and Phoslactomycins exert their biological effects primarily through the inhibition of Protein Phosphatase 2A (PP2A).[2] PP2A is a critical serine/threonine phosphatase that functions as a tumor suppressor by regulating key signaling pathways involved in cell growth, proliferation, and apoptosis, such as the MAPK/ERK and PI3K/Akt pathways.[2] By inhibiting PP2A, these compounds lead to the hyperphosphorylation and activation of pro-survival pathways, which can paradoxically trigger cell cycle arrest and apoptosis in cancer cells.[2] This mechanism also underlies the immunomodulatory effects observed, such as the induction of various cytokines.[1]

PP2A_Inhibition_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Ras Ras Growth_Factor_Receptor->Ras Akt Akt PI3K->Akt Proliferation_Survival Cell Proliferation & Survival Akt->Proliferation_Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation_Survival PP2A PP2A PP2A->Akt PP2A->ERK Leustroducsins Leustroducsin C & Related Compounds Leustroducsins->PP2A In_Vivo_Experimental_Workflow Animal_Model Select Animal Model (e.g., Mice) Disease_Induction Induce Disease Model (e.g., E. coli Infection) Animal_Model->Disease_Induction Treatment_Groups Randomize into Treatment Groups (Vehicle, Compound) Disease_Induction->Treatment_Groups Drug_Administration Administer Test Compound (e.g., Leustroducsin B) Treatment_Groups->Drug_Administration Monitoring Monitor Health & Survival Drug_Administration->Monitoring Data_Collection Collect Samples (Blood, Tissues) Monitoring->Data_Collection Analysis Analyze Endpoints (e.g., CFU, Cytokines) Data_Collection->Analysis Statistical_Analysis Statistical Analysis Analysis->Statistical_Analysis

References

A Researcher's Guide to Protein Phosphatase 2A Chemical Probes: A Comparative Validation of Leustroducsin C and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a high-quality chemical probe is paramount for the accurate interrogation of biological systems. This guide provides a comparative validation of Leustroducsin C as a chemical probe for Protein Phosphatase 2A (PP2A), alongside established alternatives Fostriecin and Okadaic acid. By presenting key performance data, detailed experimental protocols, and illustrative pathway and workflow diagrams, this guide aims to facilitate informed decisions in the selection and application of these critical research tools.

Protein Phosphatase 2A (PP2A) is a crucial serine/threonine phosphatase that plays a vital role in regulating a multitude of cellular processes. Its dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders, making it a significant target for therapeutic intervention and basic research. Chemical probes that selectively inhibit PP2A are invaluable for dissecting its complex signaling networks.

This compound belongs to the phoslactomycin family of natural products, which are known to inhibit serine/threonine phosphatases. While specific quantitative data for this compound is limited in publicly accessible literature, its close structural relatives, such as Leustroducsin H and the phoslactomycins, have been characterized as weaker inhibitors of PP2A compared to other well-established probes.[1] This guide, therefore, places this compound in the context of its chemical family and provides a detailed comparison with two widely used and well-validated PP2A chemical probes: Fostriecin and Okadaic acid.

Comparative Analysis of PP2A Chemical Probes

The validation of a chemical probe hinges on rigorous assessment of its potency, selectivity, and cellular target engagement. The following table summarizes the available quantitative data for Fostriecin and Okadaic acid, providing a benchmark against which this compound can be qualitatively assessed.

Parameter Fostriecin Okadaic Acid This compound (Inferred)
Target Protein Phosphatase 2A (PP2A)Protein Phosphatase 1 (PP1) and 2A (PP2A)Protein Phosphatase 2A (PP2A)
IC50 for PP2A 3.2 nM[2]0.032 - 0.1 nM[3][4]Weaker than Fostriecin
IC50 for PP1 131 µM[2]15 - 150 nM[3][4]Data not available
Selectivity (PP1/PP2A) >40,000-fold for PP2A[2]~150 to 4700-fold for PP2AData not available
Mechanism of Action CovalentNon-covalentLikely non-covalent
Cellular Permeability YesYesYes

Fostriecin stands out as a highly potent and exceptionally selective inhibitor of PP2A.[2][5] Its remarkable selectivity for PP2A over PP1 makes it a superior tool for specifically probing PP2A function in complex biological systems.[5]

Okadaic acid is a potent inhibitor of both PP1 and PP2A, albeit with a higher affinity for PP2A.[3][4] Its dual activity requires careful experimental design and interpretation to distinguish the effects of inhibiting PP2A from those of inhibiting PP1.

This compound , based on the characterization of its analogs, is anticipated to be a less potent inhibitor of PP2A than Fostriecin.[1] For rigorous target validation studies, the use of a more potent and well-characterized probe is generally recommended.

Signaling Pathway of PP2A Regulation

Protein Phosphatase 2A is a heterotrimeric enzyme composed of a catalytic subunit (C), a scaffolding subunit (A), and a regulatory subunit (B). The regulatory B subunit confers substrate specificity to the holoenzyme. PP2A acts as a tumor suppressor by dephosphorylating key proteins in various signaling pathways, thereby negatively regulating cell growth and proliferation.

PP2A_Signaling_Pathway PP2A Signaling Pathway cluster_growth_factors Growth Factor Signaling cluster_cell_cycle Cell Cycle Progression Growth_Factors Growth Factors Receptor_Tyrosine_Kinases Receptor Tyrosine Kinases (RTKs) Growth_Factors->Receptor_Tyrosine_Kinases RAS RAS Receptor_Tyrosine_Kinases->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Oncogenic_Signaling Oncogenic Signaling ERK->Oncogenic_Signaling Cyclin_CDK Cyclin/CDK Complexes Cell_Cycle_Progression Cell Cycle Progression Cyclin_CDK->Cell_Cycle_Progression PP2A PP2A PP2A->RAF PP2A->MEK PP2A->ERK PP2A->Cyclin_CDK Leustroducsin_C This compound Leustroducsin_C->PP2A Fostriecin Fostriecin Fostriecin->PP2A Okadaic_Acid Okadaic Acid Okadaic_Acid->PP2A

Caption: PP2A negatively regulates oncogenic signaling pathways.

Experimental Protocols

To ensure the robust validation of chemical probes, standardized and well-documented experimental protocols are essential. Below are detailed methodologies for key assays used to characterize PP2A inhibitors.

In Vitro Protein Phosphatase Activity Assay (pNPP Assay)

This colorimetric assay is a common method to measure the activity of phosphatases in vitro.

Workflow Diagram:

pNPP_Assay_Workflow pNPP Phosphatase Assay Workflow Start Start Prepare_Reagents Prepare Assay Buffer, pNPP solution, and Phosphatase dilutions Start->Prepare_Reagents Add_Phosphatase Add diluted Phosphatase to 96-well plate Prepare_Reagents->Add_Phosphatase Add_Inhibitor Add Chemical Probe (e.g., this compound) at various concentrations Add_Phosphatase->Add_Inhibitor Add_pNPP Initiate reaction by adding pNPP solution Add_Inhibitor->Add_pNPP Incubate Incubate at room temperature Stop_Reaction Stop reaction with NaOH Incubate->Stop_Reaction Read_Absorbance Read absorbance at 405 nm Stop_Reaction->Read_Absorbance Analyze_Data Calculate % inhibition and determine IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End pNPP pNPP pNPP->Incubate

Caption: Workflow for the in vitro pNPP phosphatase assay.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer for PP2A activity (e.g., 50 mM Tris-HCl pH 7.5, 1 mM MnCl2, 0.1 mg/mL BSA).

    • Substrate Solution: Prepare a fresh solution of p-Nitrophenyl Phosphate (pNPP) in the assay buffer.

    • Enzyme Dilution: Dilute purified PP2A enzyme to a working concentration in the assay buffer.

    • Inhibitor Dilutions: Prepare a serial dilution of the chemical probe (this compound, Fostriecin, Okadaic acid) in the assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add the diluted chemical probe at various concentrations.

    • Add the diluted PP2A enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at 30°C to allow for inhibitor binding.

    • Initiate the phosphatase reaction by adding the pNPP substrate solution to each well.

    • Incubate the plate at 30°C for a specific time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction by adding a stop solution (e.g., 1 M NaOH).

    • Measure the absorbance of the yellow product (p-nitrophenol) at 405 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Target Engagement Assay: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify that a chemical probe binds to its intended target within the complex environment of a cell.

Workflow Diagram:

CETSA_Workflow Cellular Thermal Shift Assay (CETSA) Workflow Start Start Cell_Culture Culture cells to desired confluency Start->Cell_Culture Treat_Cells Treat cells with Chemical Probe or Vehicle Cell_Culture->Treat_Cells Heat_Shock Heat cells at a range of temperatures Treat_Cells->Heat_Shock Cell_Lysis Lyse cells and separate soluble and aggregated proteins Heat_Shock->Cell_Lysis Protein_Quantification Quantify soluble PP2A (e.g., by Western Blot) Cell_Lysis->Protein_Quantification Analyze_Data Generate melt curves and determine thermal shift Protein_Quantification->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Methodology:

  • Cell Treatment:

    • Culture cells of interest to a suitable density.

    • Treat the cells with the chemical probe at a desired concentration or with a vehicle control for a specific duration.

  • Thermal Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the samples across a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler. Include a non-heated control.

  • Protein Extraction:

    • Lyse the cells using freeze-thaw cycles or a suitable lysis buffer.

    • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed.

  • Protein Detection:

    • Quantify the amount of soluble PP2A in the supernatant at each temperature using a specific antibody via Western blotting or other quantitative proteomic methods.

  • Data Analysis:

    • Generate a "melting curve" by plotting the amount of soluble PP2A as a function of temperature for both the vehicle- and probe-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of the probe indicates target engagement and stabilization.

Conclusion

The validation of a chemical probe is a critical step in ensuring the reliability and reproducibility of research findings. While this compound belongs to a class of PP2A inhibitors, the lack of specific potency and selectivity data makes its use as a primary chemical probe challenging. For researchers aiming to specifically investigate the function of PP2A, the highly potent and selective probe Fostriecin is a superior choice. Okadaic acid , while potent, requires careful consideration of its off-target effects on PP1.

This guide provides the necessary framework for researchers to critically evaluate and select the most appropriate chemical probe for their studies on PP2A. By employing the detailed experimental protocols and understanding the comparative performance of these inhibitors, the scientific community can move forward with greater confidence in dissecting the intricate roles of PP2A in health and disease.

References

head-to-head comparison of Leustroducsin C and Golgicide A

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of cell biology and drug discovery, small molecules that selectively target cellular processes are invaluable tools. This guide provides a detailed head-to-head comparison of two such molecules: Leustroducsin C and Golgicide A. While both compounds interfere with fundamental cellular pathways, they do so through distinct mechanisms, targeting different key proteins. Golgicide A is a well-characterized, specific inhibitor of the cis-Golgi ArfGEF, GBF1, leading to the disruption of the Golgi apparatus. This compound, a member of the broader leustroducsin and phoslactomycin family of natural products, is recognized as an inhibitor of the serine/threonine protein phosphatase 2A (PP2A).[1][2][3][4]

This comparison synthesizes the available experimental data to provide a clear overview of their respective mechanisms of action, cellular effects, and potential applications in research.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound and Golgicide A. It is important to note that specific quantitative data for this compound is limited in the public domain, and the provided information is based on the activity of the broader phoslactomycin and leustroducsin family of compounds.

ParameterThis compoundGolgicide AReference
Primary Molecular Target Protein Phosphatase 2A (PP2A) (inferred)Golgi-specific Brefeldin A-resistance Guanine (B1146940) nucleotide exchange Factor 1 (GBF1)[1][2],[5][6]
IC50 Data not available for this compound specifically. Other phoslactomycins show PP2A inhibition in the nanomolar to micromolar range.3.3 µM (for inhibition of shiga toxin effect in Vero cells)[2],[7][8]
Cellular Outcome Inhibition of dephosphorylation events, affecting various signaling pathways.Disassembly of the Golgi apparatus, inhibition of protein secretion.[1][3],[5]

Mechanism of Action and Signaling Pathways

This compound: A Putative Inhibitor of Protein Phosphatase 2A

This compound belongs to a family of natural products that are potent inhibitors of protein phosphatase 2A (PP2A).[1][2][3][4] PP2A is a major serine/threonine phosphatase that plays a crucial role in regulating a wide array of cellular processes, including signal transduction, cell cycle progression, and apoptosis. By inhibiting PP2A, this compound is presumed to lead to the hyperphosphorylation of numerous substrate proteins, thereby altering their activity and downstream signaling. The precise signaling pathways affected would be diverse and dependent on the specific cellular context and the array of PP2A substrates in that context.

Leustroducsin_C_Pathway cluster_cell Cellular Environment Leustroducsin_C This compound PP2A Protein Phosphatase 2A (PP2A) Leustroducsin_C->PP2A inhibits Substrate_P Phosphorylated Substrate Protein PP2A->Substrate_P dephosphorylates Substrate Dephosphorylated Substrate Protein Substrate_P->Substrate Downstream Downstream Signaling Pathways (e.g., Cell Cycle, Apoptosis) Substrate_P->Downstream activates/ inhibits

Caption: this compound's putative signaling pathway.

Golgicide A: A Specific Inhibitor of GBF1 and Golgi Function

Golgicide A acts as a potent, specific, and reversible inhibitor of GBF1.[5] GBF1 is a guanine nucleotide exchange factor for ADP-ribosylation factor 1 (Arf1), a small GTPase that is a master regulator of membrane traffic at the cis-Golgi. The activation of Arf1 by GBF1 is essential for the recruitment of COPI coat proteins to Golgi membranes, a critical step in the formation of transport vesicles. By inhibiting GBF1, Golgicide A prevents Arf1 activation, leading to the rapid dissociation of COPI from Golgi membranes and the subsequent disassembly of the Golgi apparatus.[5][6] This blockade of the early secretory pathway results in the arrest of protein secretion.[5]

Golgicide_A_Pathway cluster_golgi cis-Golgi Membrane Golgicide_A Golgicide A GBF1 GBF1 Golgicide_A->GBF1 inhibits Arf1_GDP Arf1-GDP (inactive) GBF1->Arf1_GDP activates Golgi_Disassembly Golgi Disassembly & Inhibition of Secretion GBF1->Golgi_Disassembly Arf1_GTP Arf1-GTP (active) Arf1_GDP->Arf1_GTP COPI COPI Coat Proteins Arf1_GTP->COPI recruits Vesicle Vesicle Formation COPI->Vesicle Vesicle->Golgi_Disassembly

Caption: Golgicide A's mechanism of action at the Golgi.

Head-to-Head Comparison of Cellular Effects

FeatureThis compound (Inferred)Golgicide A
Primary Target Organelle Not specific; targets a ubiquitously expressed phosphatase.Golgi Apparatus
Effect on Golgi Structure No direct evidence of Golgi disruption. Effects would be secondary to altered phosphorylation of Golgi-associated proteins.Causes rapid and reversible disassembly of the Golgi and trans-Golgi network.[5]
Effect on Protein Secretion Potential indirect effects depending on the role of PP2A in regulating secretory machinery.Directly inhibits the secretion of soluble and membrane-anchored proteins at the ER-Golgi intermediate compartment.[5]
Effect on Endocytosis Not reported.Endocytosis and recycling of transferrin are unaffected.[5][6]
Reversibility Likely reversible, as are other small molecule inhibitors.Rapidly reversible.[5]

Experimental Protocols

This compound: PP2A Inhibition Assay (General Protocol)

As specific protocols for this compound are not available, a general protocol for assessing PP2A inhibition is provided.

Objective: To determine the in vitro inhibitory activity of this compound on PP2A.

Materials:

  • Purified recombinant PP2A enzyme.

  • Phosphorylated substrate (e.g., 32P-labeled phosphorylase a or a synthetic phosphopeptide).

  • This compound dissolved in a suitable solvent (e.g., DMSO).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM DTT, 0.1 mM EDTA).

  • Malachite green-based phosphate (B84403) detection reagent.

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a microplate, add the diluted this compound or vehicle control.

  • Add the purified PP2A enzyme to each well and incubate for a short period (e.g., 10-15 minutes) at 30°C to allow for inhibitor binding.

  • Initiate the phosphatase reaction by adding the phosphorylated substrate.

  • Incubate the reaction for a defined period (e.g., 10-30 minutes) at 30°C.

  • Stop the reaction by adding the malachite green reagent.

  • Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm) to quantify the amount of free phosphate released.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

PP2A_Inhibition_Assay cluster_workflow PP2A Inhibition Assay Workflow A Prepare this compound Dilutions B Incubate with Purified PP2A A->B C Add Phosphorylated Substrate B->C D Incubate for Phosphatase Reaction C->D E Stop Reaction & Detect Free Phosphate D->E F Calculate IC50 E->F

Caption: Workflow for a PP2A inhibition assay.

Golgicide A: Golgi Fragmentation and Protein Secretion Assay

Objective: To visualize the effect of Golgicide A on Golgi integrity and to quantify its impact on protein secretion.

Materials:

  • Mammalian cells (e.g., HeLa, Vero).

  • Golgicide A dissolved in DMSO.

  • Plasmids encoding a Golgi marker (e.g., Giantin-GFP) and a secreted reporter protein (e.g., secreted Gaussia luciferase).

  • Transfection reagent.

  • Cell culture medium and supplements.

  • Fixative (e.g., 4% paraformaldehyde).

  • Antibodies for immunofluorescence (if not using a fluorescently tagged Golgi marker).

  • Fluorescence microscope.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

Part 1: Golgi Fragmentation Assay (Immunofluorescence)

  • Seed cells on glass coverslips in a multi-well plate.

  • Transfect cells with a plasmid encoding a Golgi marker (e.g., Giantin-GFP) or use an antibody against an endogenous Golgi protein.

  • Allow cells to express the protein for 24-48 hours.

  • Treat the cells with various concentrations of Golgicide A or a vehicle control (DMSO) for a specified time (e.g., 30-60 minutes).

  • Fix the cells with 4% paraformaldehyde.

  • If using an antibody, permeabilize the cells and perform standard immunofluorescence staining.

  • Mount the coverslips on microscope slides and visualize the Golgi morphology using a fluorescence microscope.

Part 2: Protein Secretion Assay (Luciferase Reporter)

  • Co-transfect cells in a multi-well plate with a plasmid encoding a secreted Gaussia luciferase and a control plasmid for normalization (e.g., a plasmid expressing a cytosolic fluorescent protein).

  • After 24 hours, replace the medium with fresh medium containing various concentrations of Golgicide A or a vehicle control.

  • Incubate for a defined period (e.g., 4-6 hours).

  • Collect the cell culture supernatant.

  • Lyse the cells to measure the intracellular luciferase and the expression of the normalization control.

  • Measure the luciferase activity in the supernatant and the cell lysate using a luminometer.

  • Normalize the secreted luciferase activity to the intracellular expression level.

Golgicide_A_Assay cluster_workflow Golgicide A Experimental Workflow A Cell Culture & Transfection B1 Treat with Golgicide A (Golgi Fragmentation) A->B1 B2 Treat with Golgicide A (Secretion Assay) A->B2 C1 Fix & Stain for Golgi Marker B1->C1 C2 Collect Supernatant & Lyse Cells B2->C2 D1 Fluorescence Microscopy C1->D1 D2 Luciferase Assay C2->D2 E1 Analyze Golgi Morphology D1->E1 E2 Quantify Secretion Inhibition D2->E2

Caption: Experimental workflow for Golgicide A assays.

Conclusion

This compound and Golgicide A represent two distinct classes of small molecule inhibitors with fundamentally different mechanisms of action and cellular targets. Golgicide A is a highly specific tool for studying Golgi dynamics and the role of GBF1-mediated Arf1 activation in membrane trafficking. Its effects are well-documented and lead to a clear and reversible phenotype of Golgi disassembly. In contrast, this compound, as a member of the PP2A inhibitor family, is expected to have much broader and more pleiotropic effects on the cell due to the central role of PP2A in numerous signaling cascades.

For researchers interested in dissecting the intricacies of the early secretory pathway and Golgi function, Golgicide A is an invaluable and precise tool. For those investigating the complex roles of protein phosphorylation and dephosphorylation in cellular regulation, this compound and its analogs offer a means to probe the function of PP2A. A direct comparison highlights the importance of understanding the specific molecular target of a small molecule to accurately interpret its cellular effects and to select the appropriate tool for a given biological question. Further research is needed to fully characterize the specific activity and cellular effects of this compound to the same extent as Golgicide A.

References

Independent Verification of Published Leustroducsin C Data: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Leustroducsin C's published biological data against other well-established protein phosphatase 2A (PP2A) inhibitors. This analysis is based on a comprehensive review of available scientific literature.

Executive Summary

This compound, first isolated in 1993, belongs to the phoslactomycin family of natural products. The initial research highlighted its ability to induce colony-stimulating factors (CSFs). A primary mechanism of action for this class of compounds is the inhibition of protein serine/threonine phosphatase 2A (PP2A), a critical enzyme in cellular regulation. However, a thorough review of published data reveals a significant gap in the independent verification of this compound's specific activity as a PP2A inhibitor. While data for its analogs, Leustroducsin A and B, and other PP2A inhibitors are available, direct comparative studies and independent validation of this compound's potency are lacking in the accessible scientific literature. This guide summarizes the original published data for the Leustroducsin family and compares it with a selection of widely studied PP2A inhibitors.

Comparison of Leustroducsin Analogs: Induction of Colony-Stimulating Factors

The foundational study on Leustroducsins A, B, and C by Kohama et al. (1993) focused on their ability to induce CSF production in the murine bone marrow stromal cell line KM-102. The effective dose for 50% of the maximal response (ED50) was reported for each compound.

CompoundED50 (ng/mL) for CSF Induction[1]
Leustroducsin A40 - 200
Leustroducsin B40 - 200
This compound40 - 200

Comparative Analysis of PP2A Inhibitors

CompoundIC50 for PP2A Inhibition (nM)Notes
This compound Data not available in reviewed literature -
Okadaic Acid~0.1 - 1A potent and widely used PP2A inhibitor.
Fostriecin~1.5 - 4A highly potent and selective PP2A inhibitor.
Calyculin A~0.5 - 2A potent inhibitor of both PP1 and PP2A.
Microcystin-LR~0.1 - 1A potent cyclic peptide inhibitor of PP1 and PP2A.
Tautomycin~1.6A potent inhibitor of PP1 and PP2A.

Signaling Pathway and Experimental Workflow

Signaling Pathway of PP2A Inhibition

The inhibition of PP2A by compounds like this compound disrupts the dephosphorylation of numerous substrate proteins. This leads to a hyperphosphorylated state, impacting various cellular signaling pathways that control cell cycle progression, apoptosis, and stress responses.

PP2A_Inhibition_Pathway cluster_0 Cellular Stimuli cluster_1 Kinase Cascade cluster_2 PP2A Regulation External_Signal External Signal (e.g., Growth Factor) Kinase_A Kinase A External_Signal->Kinase_A activates Kinase_B Kinase B Kinase_A->Kinase_B phosphorylates Substrate_Protein Substrate Protein (Inactive) Kinase_B->Substrate_Protein phosphorylates Phosphorylated_Substrate Phosphorylated Substrate (Active) Phosphorylated_Substrate->Substrate_Protein dephosphorylates Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis) Phosphorylated_Substrate->Cellular_Response triggers PP2A PP2A PP2A->Phosphorylated_Substrate acts on Leustroducsin_C This compound / Alternative Inhibitor Leustroducsin_C->PP2A inhibits PP2A_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Purified PP2A enzyme - Phosphopeptide substrate - Inhibitor (this compound / Alternative) - Assay buffer Start->Prepare_Reagents Incubate_Inhibitor Pre-incubate PP2A with varying concentrations of the inhibitor Prepare_Reagents->Incubate_Inhibitor Add_Substrate Initiate reaction by adding phosphopeptide substrate Incubate_Inhibitor->Add_Substrate Incubate_Reaction Incubate at a controlled temperature for a set time Add_Substrate->Incubate_Reaction Stop_Reaction Stop the reaction Incubate_Reaction->Stop_Reaction Measure_Phosphate Measure the amount of free phosphate (B84403) released (e.g., colorimetric or fluorescent detection) Stop_Reaction->Measure_Phosphate Analyze_Data Analyze data to determine IC50 value Measure_Phosphate->Analyze_Data End End Analyze_Data->End

References

Safety Operating Guide

Proper Disposal of Leustroducsin C: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of Leustroducsin C, a potent biologically active compound. Researchers, scientists, and drug development professionals handling this substance must adhere to strict disposal protocols to ensure personnel safety and environmental protection. The following procedures are based on the known chemical properties of this compound and general principles of hazardous waste management.

Understanding the Chemical Profile of this compound

This compound is a member of the phoslactomycin family of antibiotics.[1][2] Its structure contains several functional groups that inform its handling and disposal, including an α,β-unsaturated δ-lactone, an amino group, and a phosphate (B84403) ester.[1] Due to its biological activity and complex structure, this compound should be treated as hazardous chemical waste.

Chemical FeatureImplication for Disposal
Biologically Active Antibiotic May have ecotoxic effects. Must not be disposed of down the drain. Requires inactivation or disposal as hazardous waste.
Phosphate Ester Can undergo hydrolysis. Relevant for considering degradation, but direct disposal as chemical waste is primary.
Amino Group Can act as a base. Avoid mixing with strong acids unless part of a specific neutralization protocol.
α,β-unsaturated δ-lactone Susceptible to hydrolysis under strong acidic or basic conditions. This could potentially be a method for degradation, but must be done under controlled laboratory conditions.
General Stability Related compounds have shown sensitivity to pH changes and can decompose upon concentration.[2] Assume this compound has similar sensitivities.

Step-by-Step Disposal Protocol

Personnel must wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, at all times when handling this compound and its waste.[3]

  • Segregation and Collection:

    • Collect all waste containing this compound (e.g., unused product, contaminated consumables, solutions) in a dedicated, clearly labeled, and leak-proof hazardous waste container.[4]

    • The container must be compatible with the chemical nature of the waste. A high-density polyethylene (B3416737) (HDPE) container is generally suitable.

    • The label should clearly state "Hazardous Waste: this compound" and include the date of accumulation.

  • Waste Characterization:

    • Do not mix this compound waste with other chemical waste streams to avoid unintended reactions.

    • If the waste is in a solution, identify all solvent components on the hazardous waste label.

  • Storage:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

    • Storage areas should be cool and dry to prevent degradation of the compound.

  • Disposal:

    • All this compound waste must be disposed of through a licensed hazardous waste disposal company.

    • Do not attempt to dispose of this compound down the sanitary sewer or in regular trash.[4]

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.

Spill Management

In the event of a spill:

  • Evacuate the immediate area and alert colleagues.

  • Wear appropriate PPE, including respiratory protection if the material is a dry powder.

  • For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand).

  • Carefully collect the absorbent material and place it in the designated hazardous waste container.

  • Clean the spill area with a suitable laboratory detergent and water.

  • Collect all cleaning materials as hazardous waste.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill container Collect in a Labeled, Compatible Hazardous Waste Container ppe->container storage Store in Designated Secure Area container->storage spill->ppe NO cleanup Follow Spill Cleanup Protocol spill->cleanup YES cleanup->container ehs Contact Environmental Health & Safety (EHS) storage->ehs disposal Dispose via Licensed Hazardous Waste Contractor ehs->disposal

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Leustroducsin C

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Leustroducsin C, a compound with significant biological activity.

Given the potent effects of related compounds like Leustroducsin B, which is known to inhibit protein serine/threonine phosphatase 2A and induce cytokine production, this compound should be handled with a high degree of caution.[1][2] Although a specific Safety Data Sheet (SDS) for this compound is not publicly available, a conservative approach based on established protocols for handling hazardous chemicals is essential.[3]

This document outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to minimize risk and ensure the well-being of laboratory personnel.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure.[4][5] For handling this compound, a comprehensive suite of protective gear is mandatory.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Chemical Splash Goggles and Face ShieldMust meet ANSI Z87.1 standards. A face shield should be worn over goggles, especially when there is a risk of splashes or aerosol generation.
Hand Protection Chemical-Resistant GlovesDouble gloving with nitrile or butyl rubber gloves is recommended. Gloves must be inspected before use and changed immediately upon contamination.
Body Protection Laboratory CoatA flame-resistant lab coat (e.g., Nomex®) should be worn and fully buttoned.[6]
Respiratory Protection Air-Purifying RespiratorIn cases of potential aerosol generation or handling of the powdered form, a NIOSH-approved respirator with an appropriate cartridge should be used.[7]
Foot Protection Closed-Toe ShoesShoes must cover the entire foot to protect against spills.

Operational Plan: Handling this compound

A systematic workflow is critical to maintaining a safe environment from the moment the compound is received until its final disposal.

cluster_prep Preparation cluster_handling Handling cluster_experiment Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Well-Ventilated Work Area (e.g., Fume Hood) prep_ppe->prep_setup handling_weigh Weigh Compound Carefully (Use contained balance if possible) prep_setup->handling_weigh handling_dissolve Dissolve in Appropriate Solvent handling_weigh->handling_dissolve exp_run Conduct Experiment handling_dissolve->exp_run cleanup_decontaminate Decontaminate Work Surfaces exp_run->cleanup_decontaminate cleanup_dispose Dispose of Waste in Designated Hazardous Waste Container cleanup_decontaminate->cleanup_dispose cleanup_doff Doff PPE in Correct Order cleanup_dispose->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.